Delta-Valerolactone
Descripción
delta-Valerolactone has been reported in Clerodendrum mandarinorum and Aspalathus linearis with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPLYNZGCXSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26354-94-9 | |
| Record name | Poly-δ-valerolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26354-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044438 | |
| Record name | Tetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2H-Pyran-2-one, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
542-28-9, 26354-94-9 | |
| Record name | δ-Valerolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Valerolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-delta-valerolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026354949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC65442 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Valerolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-2-one, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | δ-valerolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELTA-VALEROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V1X9149L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
delta-valerolactone chemical properties and structure
An In-depth Technical Guide to Delta-Valerolactone: Chemical Properties and Structure
General Description
This compound (δ-valerolactone), systematically named oxan-2-one, is a cyclic ester (lactone) derived from 5-hydroxypentanoic acid.[1][2] It is a six-membered ring compound belonging to the delta-lactone class.[3] This compound is recognized for its favorable properties, including good thermal stability, high boiling point, low vapor pressure, and excellent solvency for both polar and non-polar substances.[4] Furthermore, δ-valerolactone is noted for its low toxicity, biocompatibility, and biodegradability, making it a compound of significant interest in the development of sustainable polymers and biomedical applications.[4][5] It serves as a key monomer in the synthesis of polyesters and is utilized as a starting material for various chemical syntheses.[6]
Chemical Structure
This compound is characterized by a six-membered heterocyclic ring containing one oxygen atom and a ketone group at the 2-position.[1]
-
IUPAC Name: oxan-2-one[1]
-
Synonyms: 5-Valerolactone, Tetrahydro-2H-pyran-2-one, 5-Hydroxypentanoic acid delta-lactone[2][7][8]
References
- 1. This compound | C5H8O2 | CID 10953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0250981) [hmdb.ca]
- 4. This compound: properties and applications_Chemicalbook [chemicalbook.com]
- 5. fiveable.me [fiveable.me]
- 6. This compound | 542-28-9 [chemicalbook.com]
- 7. scent.vn [scent.vn]
- 8. fishersci.com [fishersci.com]
From Biomass to High-Value Chemicals: A Technical Guide to the Synthesis of δ-Valerolactone
An in-depth exploration of the catalytic pathways, experimental protocols, and quantitative data for the production of δ-valerolactone from renewable biomass resources, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Delta-valerolactone (DVL), a versatile cyclic ester, is a promising platform chemical with applications in the synthesis of polymers, fine chemicals, and pharmaceuticals. As the chemical industry shifts towards sustainable feedstocks, the production of DVL from abundant and renewable biomass has garnered significant interest. This technical guide provides a comprehensive overview of the primary synthesis routes for DVL from biomass-derived precursors, with a focus on catalytic dehydrogenation and oxidation processes. Detailed experimental methodologies, quantitative performance data, and visual representations of key pathways are presented to facilitate research and development in this burgeoning field.
Core Synthesis Pathways from Biomass
The synthesis of δ-valerolactone from biomass predominantly proceeds through C5 sugar intermediates, which are derived from the hemicellulose fraction of lignocellulosic biomass. These C5 sugars, such as xylose, can be catalytically converted to furfural, a key platform chemical. Furfural then serves as a starting point for the synthesis of DVL through several key intermediates, primarily 1,5-pentanediol (1,5-PDO) and 2-hydroxytetrahydropyran (HTHP).
Two primary catalytic strategies are employed for the conversion of these intermediates to DVL:
-
Catalytic Dehydrogenation of 1,5-Pentanediol (1,5-PDO): This is a well-established route where 1,5-PDO, obtained from the hydrogenation of furfural derivatives, is dehydrogenated over a heterogeneous catalyst to yield DVL and hydrogen gas.
-
Catalytic Dehydrogenation of 2-Hydroxytetrahydropyran (HTHP): HTHP, another furfural derivative, can also be dehydrogenated to produce DVL. This pathway often involves an equilibrium between HTHP and other related species.
A third, less common but promising route involves the direct oxidative conversion of 1,5-pentanediol using an oxidizing agent in the presence of a catalyst.
The following diagram illustrates the overarching pathway from biomass-derived C5 sugars to δ-valerolactone.
Quantitative Data on δ-Valerolactone Synthesis
The efficiency of δ-valerolactone synthesis is highly dependent on the chosen pathway, catalyst, and reaction conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview of the different approaches.
Table 1: Catalytic Dehydrogenation of 1,5-Pentanediol (1,5-PDO) to δ-Valerolactone
| Catalyst | Support | Temperature (°C) | Pressure | Conversion of 1,5-PDO (%) | Selectivity to DVL (%) | Yield of DVL (%) | Reference |
| Copper Chromite | - | 195-205 | Atmospheric | - | - | 90-95 | [1] |
| Copper Oxide/Silica | Silica | 260 | Gas Phase | >99 | 93-94 | - | [2] |
| Cu/SiO₂ | Silica | 150 | 100 psi Ar | - | 84 | - | [3] |
| Pt/Nb₂O₅ | Niobia | Ambient | Ambient | - | - | - | [4][5] |
| CuZnAl | - | 220 | - | 96.7 | 99 | >95 | [6] |
Table 2: Catalytic Dehydrogenation of 2-Hydroxytetrahydropyran (HTHP) to δ-Valerolactone
| Catalyst | Support | Temperature (°C) | Pressure | Conversion of HTHP (%) | Selectivity to DVL (%) | Reference |
| Cu/SiO₂ | Silica | 150 | 100 psi Ar | >86 | High | [3] |
| Pt/SiO₂ | Silica | 150 | 100 psi Ar | >86 | Lower than Cu/SiO₂ | [3] |
| Pd/SiO₂ | Silica | 150 | 100 psi Ar | >86 | Lower than Cu/SiO₂ | [3] |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of δ-valerolactone, including catalyst preparation, reaction procedures, and product purification.
Protocol 1: Liquid-Phase Dehydrogenation of 1,5-Pentanediol using a Copper Chromite Catalyst
This protocol is based on the procedure described in Organic Syntheses.[1]
1. Catalyst Preparation:
-
Copper chromite catalyst can be prepared according to standard literature procedures or obtained from commercial suppliers.
-
Prior to use, the catalyst should be washed with a sodium bicarbonate solution and dried.
2. Reaction Procedure:
-
A 1-liter, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas evolution measurement device (e.g., a wet test meter).
-
The flask is charged with 197 g (1.67 moles) of 3-methyl-1,5-pentanediol and 10 g of copper chromite catalyst. The substrate 1,5-pentanediol can be used instead of its methylated derivative.
-
The mixture is heated rapidly to 200°C with vigorous stirring.
-
The reaction is maintained at a temperature of 195–205°C for 1.5–3.0 hours. Hydrogen gas evolution should be monitored.
-
The reaction progress can be monitored by analyzing aliquots of the reaction mixture using gas chromatography (GC).
3. Product Purification:
-
After the reaction is complete, the product is distilled directly from the reaction flask under vacuum through a Vigreux column.
-
Stirring during distillation is recommended to prevent bumping.
-
The δ-valerolactone fraction is collected.
The following diagram outlines the experimental workflow for this protocol.
Protocol 2: Gas-Phase Dehydrogenation of 1,5-Pentanediol
This protocol is based on the process described in patent literature.[2]
1. Catalyst Bed Preparation:
-
A tubular reactor is packed with a bed of a copper oxide/silica catalyst.
-
The catalyst is activated in situ by heating under a flow of a nitrogen/hydrogen mixture (e.g., 10:1) up to 180°C for 72 hours.
2. Reaction Procedure:
-
1,5-pentanediol is vaporized in an evaporator section upstream of the reactor.
-
A carrier gas, such as hydrogen, is metered into the evaporator to mix with the 1,5-pentanediol vapor.
-
The gas mixture is passed through the heated catalyst bed. The reactor inlet temperature is typically set around 300°C.
-
The reaction is carried out at or near atmospheric pressure.
-
The effluent from the reactor is cooled to condense the liquid products.
3. Product Purification:
-
The condensed liquid product, which is a mixture of δ-valerolactone and unreacted 1,5-pentanediol, is collected.
-
The crude product can be purified by fractional distillation to obtain high-purity δ-valerolactone (>99%).[2]
The following diagram illustrates the experimental setup for gas-phase dehydrogenation.
Protocol 3: Dehydrogenation of 2-Hydroxytetrahydropyran (HTHP) using a Cu/SiO₂ Catalyst
This protocol is based on experimental details found in recent literature.[3]
1. Catalyst Preparation (Impregnation Method):
-
A silica support (e.g., fumed silica) is calcined at a high temperature (e.g., 600°C) for several hours.
-
A solution of a copper precursor (e.g., copper(II) nitrate) in a suitable solvent (e.g., deionized water) is prepared.
-
The silica support is impregnated with the copper precursor solution via incipient wetness impregnation.
-
The impregnated solid is dried (e.g., at 110°C overnight) and then calcined in air at a high temperature (e.g., 500°C) for several hours to decompose the precursor to copper oxide.
-
Prior to the reaction, the catalyst is reduced in situ in the reactor under a flow of hydrogen gas at an elevated temperature (e.g., 350°C) to form active copper nanoparticles.
2. Reaction Procedure:
-
The reaction is typically carried out in a batch reactor (e.g., a Parr reactor).
-
The reactor is charged with the Cu/SiO₂ catalyst, the substrate (2-hydroxytetrahydropyran), and a solvent if necessary.
-
The reactor is sealed, purged with an inert gas (e.g., argon), and then pressurized to the desired pressure (e.g., 100 psi).
-
The reaction mixture is heated to the desired temperature (e.g., 150°C) with stirring.
-
The reaction is allowed to proceed for a specified time, and its progress can be monitored by taking samples and analyzing them by GC.
3. Product Work-up and Analysis:
-
After the reaction, the reactor is cooled, and the catalyst is separated from the liquid product by filtration or centrifugation.
-
The liquid product is analyzed by GC and GC-MS to determine the conversion of HTHP and the selectivity to δ-valerolactone.
Conclusion and Future Outlook
The synthesis of δ-valerolactone from biomass represents a significant step towards a more sustainable chemical industry. The catalytic dehydrogenation of biomass-derived 1,5-pentanediol and 2-hydroxytetrahydropyran are promising routes, with high yields and selectivities achievable under optimized conditions. While significant progress has been made in developing effective catalytic systems, further research is needed to enhance catalyst stability, reduce reaction times, and lower energy consumption to improve the overall process economics. The development of one-pot processes that directly convert C5 sugars to δ-valerolactone without the isolation of intermediates is a particularly attractive area for future investigation. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals working to advance the bio-based production of this important platform chemical.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20110237806A1 - Process for preparing this compound in the gas phase - Google Patents [patents.google.com]
- 3. osti.gov [osti.gov]
- 4. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. scilit.com [scilit.com]
- 6. Sustainable production of γ-valerolactone and δ-valerolactone through the coupling of hydrogenation and dehydrogenation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
spectroscopic analysis of delta-valerolactone (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of delta-valerolactone (C₅H₈O₂), a heterocyclic organic compound with increasing importance in polymer chemistry and as a building block in pharmaceutical synthesis. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of δ-valerolactone. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectral Data
The proton NMR spectrum of δ-valerolactone exhibits distinct signals corresponding to the four non-equivalent methylene groups in the lactone ring.
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | 4.25 | Triplet | 2H | H₅ (α to oxygen) |
| 2 | 2.45 | Triplet | 2H | H₂ (α to carbonyl) |
| 3 | 1.90 | Multiplet | 4H | H₃, H₄ |
Note: Chemical shifts are typically reported relative to a tetramethylsilane (TMS) internal standard and can vary slightly depending on the solvent used.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of δ-valerolactone displays five distinct signals, corresponding to each of the carbon atoms in the molecule.[1]
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | 170.0 | C₁ (Carbonyl) |
| 2 | 68.8 | C₅ (α to oxygen) |
| 3 | 29.9 | C₂ (α to carbonyl) |
| 4 | 22.2 | C₄ |
| 5 | 19.0 | C₃ |
Note: The chemical shift of the carbonyl carbon is characteristically downfield.[1]
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining high-resolution NMR spectra of δ-valerolactone is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of δ-valerolactone in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Employ a standard pulse sequence with a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of δ-valerolactone is characterized by a strong absorption band corresponding to the carbonyl group of the ester.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong, Sharp | C=O stretch (ester) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1240 | Strong | C-O stretch (ester) |
Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like δ-valerolactone, the following Attenuated Total Reflectance (ATR) or thin film method can be used:
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide ATR crystal, or with salt plates (NaCl or KBr) for thin film analysis.
-
ATR Method:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of δ-valerolactone directly onto the ATR crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Thin Film Method:
-
Place a drop of δ-valerolactone onto a clean salt plate.
-
Gently place a second salt plate on top to create a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
-
Acquire the IR spectrum. A background spectrum of the empty beam path should be recorded beforehand.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectral Data
The electron ionization (EI) mass spectrum of δ-valerolactone shows a molecular ion peak corresponding to its molecular weight (100.12 g/mol ) and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 100 | Moderate | [M]⁺ (Molecular Ion) |
| 70 | High | [M - CH₂O]⁺ |
| 56 | High | [M - CO₂]⁺ |
| 42 | Very High | [C₃H₆]⁺ or [CH₂CO]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocol for Mass Spectrometry
A standard procedure for obtaining an EI mass spectrum of δ-valerolactone is as follows:
-
Sample Introduction: Introduce a small amount of δ-valerolactone into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from any impurities on a GC column before entering the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like δ-valerolactone.
Caption: General workflow for the spectroscopic analysis of δ-valerolactone.
References
Delta-Valerolactone: A Technical Guide for Researchers
An In-depth Technical Guide on Delta-Valerolactone for Researchers, Scientists, and Drug Development Professionals.
This compound (DVL) is a cyclic ester, or lactone, that serves as a versatile monomer for the synthesis of biodegradable polyesters. Its significance in the fields of materials science and biomedical applications is growing, particularly in the development of drug delivery systems, tissue engineering scaffolds, and environmentally friendly polymers. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental properties, synthesis, polymerization mechanisms, and biodegradation pathways.
Core Properties of this compound
This compound is a colorless to almost colorless liquid at room temperature. Its key identifiers and physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 542-28-9[1][2][3][4][5] |
| Molecular Formula | C₅H₈O₂[1][6][7][8] |
| Molecular Weight | 100.12 g/mol [6][7][8] |
| IUPAC Name | Oxan-2-one[1] |
| Synonyms | Tetrahydro-2H-pyran-2-one, 5-Valerolactone[1][3][4][6] |
| Density | 1.079 g/mL[1] |
| Boiling Point | 230 to 260 °C[1] |
| Melting Point | -13 °C[1] |
| Flash Point | 112 °C[1] |
Synthesis of this compound
This compound can be synthesized through various chemical routes. One common laboratory and industrial method is the dehydrogenation of 1,5-pentanediol. Another approach involves the Baeyer-Villiger oxidation of cyclopentanone.
Experimental Protocol: Dehydrogenation of 1,5-Pentanediol
This method involves the catalytic dehydrogenation of 3-methyl-1,5-pentanediol to produce β-methyl-δ-valerolactone, a derivative of DVL. The general principle is applicable to the synthesis of DVL from 1,5-pentanediol.
Materials:
-
3-methyl-1,5-pentanediol (1.67 moles)
-
Copper chromite catalyst (10 g)[9]
Apparatus:
-
1-liter three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser connected to a gas evolution measurement device
-
Vigreux column (2 cm x 120 cm) for distillation[9]
Procedure:
-
The 1-liter three-necked flask is charged with 197 g (1.67 moles) of 3-methyl-1,5-pentanediol and 10 g of copper chromite catalyst.[9]
-
The mixture is heated rapidly to 200°C with vigorous stirring.[9]
-
The reaction is maintained at a temperature of 195–205°C for 1.5–3.0 hours, during which hydrogen gas evolves.[9]
-
After the reaction is complete, the product is distilled directly from the reaction flask through a Vigreux column.[9]
-
The resulting β-methyl-δ-valerolactone is collected. The yield is typically between 90–95%.[9]
A logical workflow for the synthesis of this compound is depicted below.
References
- 1. Poly(this compound): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03016H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Solubility of Delta-Valerolactone in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. Delta-valerolactone, with its polar ester group and a non-polar hydrocarbon ring, exhibits a nuanced solubility profile, allowing it to dissolve in a variety of organic solvents.
Qualitative Solubility of this compound
Based on available chemical literature and safety data sheets, the solubility of this compound in several common organic solvents has been described qualitatively. This information is summarized in the table below. It is important to note that "miscible" implies solubility in all proportions, while "soluble" indicates that a significant amount of the solute dissolves in the solvent, though not necessarily completely miscible.
| Solvent | Chemical Formula | Polarity | Reported Solubility of δ-Valerolactone |
| Water | H₂O | High | Miscible[1] |
| Methanol | CH₃OH | High | Soluble[2][3][4] |
| Ethanol | C₂H₅OH | High | Miscible[1] |
| Chloroform | CHCl₃ | Medium | Soluble[2][3][4] |
| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble[2][3][4] |
| Diethyl Ether | (C₂H₅)₂O | Low | Miscible[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative data on the solubility of this compound in various organic solvents, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted isothermal shake-flask method, followed by gravimetric analysis. This method is robust and can be adapted for a wide range of solvents.
Objective:
To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with airtight caps (e.g., screw caps with PTFE septa)
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)
-
Volumetric flasks
-
Pipettes
-
Evaporating dishes or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. The exact amount will depend on the expected solubility, but enough should be added to ensure that a solid phase remains after equilibrium is reached. b. Add a known volume of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture at a constant speed for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
Sample Withdrawal and Filtration: a. After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid temperature-induced precipitation. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microparticles.
-
Gravimetric Analysis: a. Accurately weigh the evaporating dish containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of this compound can be used. c. Once the solvent has completely evaporated, place the evaporating dish containing the this compound residue in a desiccator to cool to room temperature and then weigh it. d. Repeat the drying and weighing process until a constant weight is achieved.
-
Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight. b. The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of dissolved δ-valerolactone (g) / Volume of supernatant withdrawn (mL)) * 100
Safety Precautions:
-
Always work in a well-ventilated area, preferably a fume hood, especially when handling volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Conclusion
While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, its qualitative solubility profile indicates good miscibility with both polar and non-polar solvents. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is invaluable for researchers and professionals in optimizing reaction conditions, formulating products, and advancing the use of this important platform chemical.
References
Thermodynamic Properties of δ-Valerolactone Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties associated with the ring-opening polymerization (ROP) of δ-valerolactone (DVL). A thorough understanding of these properties is critical for the controlled synthesis of poly(δ-valerolactone) (PDVL), a biodegradable and biocompatible polyester with significant potential in biomedical and pharmaceutical applications. This document summarizes key thermodynamic parameters, details the experimental protocols for their determination, and illustrates the fundamental reaction mechanisms.
Core Thermodynamic Principles
The polymerizability of a cyclic monomer like δ-valerolactone is governed by the change in Gibbs free energy of polymerization (ΔGₚ). This fundamental thermodynamic quantity is related to the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization by the following equation:
ΔGₚ = ΔHₚ - TΔSₚ
For polymerization to be thermodynamically favorable, ΔGₚ must be negative. The polymerization of DVL is an equilibrium process, meaning that the propagation and depropagation reactions occur simultaneously. This equilibrium is characterized by the equilibrium monomer concentration, [M]eq, which is the concentration of monomer remaining when the rates of polymerization and depolymerization are equal.
The key thermodynamic parameters for DVL polymerization are:
-
Enthalpy of Polymerization (ΔHₚ): This represents the heat released or absorbed during polymerization. The ROP of DVL is an exothermic process (negative ΔHₚ), driven by the release of ring strain in the six-membered lactone ring.
-
Entropy of Polymerization (ΔSₚ): This reflects the change in disorder of the system. The conversion of monomer molecules into a polymer chain results in a decrease in translational entropy, making ΔSₚ negative.
-
Gibbs Free Energy of Polymerization (ΔGₚ): The overall thermodynamic driving force for the polymerization. As the temperature increases, the unfavorable entropic term (TΔSₚ) becomes more significant, making ΔGₚ less negative and eventually positive, at which point polymerization is no longer favored.
-
Ceiling Temperature (T꜀): The temperature at which the rate of polymerization equals the rate of depolymerization for a given monomer concentration, and ΔGₚ = 0. Above the ceiling temperature, the formation of high molecular weight polymer is not thermodynamically favorable.
Quantitative Thermodynamic Data
The following tables summarize the reported thermodynamic parameters for the ring-opening polymerization of unsubstituted and substituted δ-valerolactones. These values are typically determined by measuring the equilibrium monomer concentration at various temperatures and constructing a Van't Hoff plot.
| Monomer | ΔHₚ° (kJ/mol) | ΔSₚ° (J/mol·K) | Reference |
| δ-Valerolactone (unsubstituted) | -10.5 | -29 | Sajjad et al., 2021 |
| β-Methyl-δ-valerolactone | -13.8 ± 0.3 | -41 ± 1 | Sajjad et al., 2021 |
| δ-Methyl-δ-valerolactone | -19.3 | -58 | Sajjad et al., 2021 |
| β-Acetoxy-δ-methylvalerolactone | -25 ± 2 | -81 ± 5 | Sajjad et al., 2021[1] |
Table 1: Standard Enthalpy and Entropy of Polymerization for δ-Valerolactone and its Derivatives.
| Monomer | Equilibrium Monomer Conversion (%) | Temperature (°C) | Catalyst | Reference |
| β-Acetoxy-δ-methylvalerolactone | 45 | Room Temp. | Diphenyl Phosphate | Sajjad et al., 2021[1] |
Table 2: Equilibrium Monomer Conversion for a Substituted δ-Valerolactone.
Experimental Protocols
The determination of the thermodynamic parameters for DVL polymerization relies on accurately measuring the equilibrium monomer concentration, [M]eq, at different temperatures. A common and effective method is the use of Van't Hoff analysis.
Protocol for Determining Thermodynamic Parameters via Van't Hoff Analysis
1. Materials and Reagents:
- δ-Valerolactone (monomer)
- An appropriate initiator (e.g., benzyl alcohol)
- A suitable catalyst (e.g., diphenyl phosphate (DPP) or tin(II) 2-ethylhexanoate (Sn(Oct)₂))
- Anhydrous solvent (e.g., toluene or bulk polymerization)
- Quenching agent (e.g., benzoic acid or an amine)
- Deuterated solvent for NMR analysis (e.g., CDCl₃)
2. Polymerization Setup:
- All polymerizations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
- Glassware should be rigorously dried before use.
- A series of polymerization reactions are set up in parallel, each designated for a specific temperature.
3. Polymerization Procedure:
- In a typical experiment, the monomer, initiator, and catalyst are charged into a reaction vessel.
- The reaction mixtures are then placed in temperature-controlled environments (e.g., oil baths or thermostats) set to the desired temperatures (e.g., 80, 90, 100, 110, 120, and 130 °C)[2].
- The reactions are allowed to proceed for a sufficient amount of time to reach equilibrium. The time required to reach equilibrium is temperature-dependent and should be determined empirically (e.g., ranging from 6 to 36 hours for the temperatures mentioned)[2].
4. Sampling and Analysis:
- At equilibrium, an aliquot is withdrawn from each reaction mixture and quenched to stop the polymerization.
- The equilibrium monomer concentration ([M]eq) is determined using a suitable analytical technique, most commonly ¹H NMR spectroscopy or gel permeation chromatography (GPC).
- ¹H NMR Spectroscopy: The ratio of the integrated signals of the monomer to the polymer is used to calculate the monomer conversion and, subsequently, [M]eq.
- GPC: The area under the monomer peak is compared to the area under the polymer peak to determine the relative concentrations.
5. Data Analysis (Van't Hoff Plot):
- The relationship between the equilibrium constant (approximated as 1/[M]eq for bulk polymerizations) and temperature is described by the Van't Hoff equation: ln([M]eq) = (ΔHₚ° / RT) - (ΔSₚ° / R) where R is the ideal gas constant.
- A plot of ln([M]eq) versus 1/T will yield a straight line.
- The standard enthalpy of polymerization (ΔHₚ°) can be calculated from the slope of the line (slope = ΔHₚ° / R).
- The standard entropy of polymerization (ΔSₚ°) can be calculated from the y-intercept (intercept = -ΔSₚ° / R).[1]
Reaction Mechanisms and Experimental Workflow
The ring-opening polymerization of δ-valerolactone can be initiated by various catalytic systems, including organocatalysts, which offer a metal-free route to polyesters. The following diagrams, generated using the DOT language, illustrate a common organocatalytic ROP mechanism and the general experimental workflow for thermodynamic analysis.
Organocatalytic Ring-Opening Polymerization of δ-Valerolactone.
Experimental Workflow for Thermodynamic Analysis.
Conclusion
The thermodynamic parameters of δ-valerolactone polymerization are essential for controlling the synthesis of PDVL and designing processes for its potential applications, including in drug delivery systems and other biomedical materials. The exothermicity of the reaction, driven by ring strain, is countered by the negative entropy of polymerization. This interplay dictates the position of the monomer-polymer equilibrium and the existence of a ceiling temperature. By understanding and experimentally determining these thermodynamic properties, researchers can optimize polymerization conditions to achieve desired polymer characteristics, paving the way for the development of advanced and sustainable polymeric materials.
References
Delta-Valerolactone: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for delta-valerolactone (CAS No. 542-28-9). The information is intended to guide laboratory personnel in the safe use of this compound and in responding effectively to potential exposure or incidents.
Hazard Identification and Classification
This compound is classified as a substance that causes serious eye damage.[1][2][3][4][5] It is crucial to handle this chemical with appropriate care to prevent eye contact.
GHS Classification:
-
Hazard Class: Serious Eye Damage/Eye Irritation, Category 1[2][3][4][5]
-
Hazard Statement: H318 - Causes serious eye damage.[1][2][3][5]
While the toxicological properties have not been fully investigated, exposure may also cause irritation to the skin and respiratory system.[6][7][8]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | References |
| Molecular Formula | C5H8O2 | [1][2][3] |
| Molecular Weight | 100.12 g/mol | [3] |
| Appearance | Clear yellow liquid | [6] |
| Odor | Ester-like | [7] |
| Melting Point/Freezing Point | -13 to -12 °C (9 to 10 °F) | [3] |
| Initial Boiling Point | 226 - 229 °C (439 - 444 °F) | [3] |
| Flash Point | 107 - 112 °C (224.6 - 233.6 °F) | [6][7] |
| Autoignition Temperature | 390 °C (734 °F) | [6][8] |
| Lower Explosion Limit | 1.70 vol % | [6] |
| Upper Explosion Limit | 9.00 vol % | [6] |
| Vapor Pressure | 0.97 hPa at 52 °C | [2] |
| Relative Vapor Density | 3.45 (vs air) | |
| Solubility in Water | Miscible | |
| log Pow (Partition coefficient) | 0.185 | [9] |
Experimental Protocols
Acute Eye Irritation/Corrosion Study (OECD Guideline 405)
The classification of this compound as causing serious eye damage is determined through studies following methodologies such as the OECD Guideline 405 for Acute Eye Irritation/Corrosion. This guideline provides a standardized in vivo test procedure.
Objective: To assess the potential of a substance to produce irritation or corrosion to the eye.
Methodology:
-
Test Animals: Healthy, adult albino rabbits are typically used for this test.
-
Pre-Test Considerations: A weight-of-the-evidence analysis of existing data (e.g., from in vitro tests, pH extremes, or structurally related substances) is performed first to avoid unnecessary animal testing.
-
Dose and Administration: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are gently held together for approximately one second to prevent loss of the material.
-
Observation Period: The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of any observed effects.
-
Scoring: The degree of eye irritation is evaluated by scoring lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling).
-
Humane Endpoints: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress in the animals. The experiment is terminated if the animal shows signs of severe pain or distress.
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.
-
Handling:
-
Storage:
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.
| Control Parameter | Recommendation | References |
| Engineering Controls | Ensure adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower. | [1][6][9] |
| Eye/Face Protection | Wear chemical splash goggles or tightly fitting safety glasses. | [1][3][4][6][8] |
| Skin Protection | Wear appropriate protective gloves and a chemical apron or protective clothing. | [1][3][4][6][8] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A full-face respirator or a vapor respirator may be necessary under certain conditions. | [1][4][6][7][8][9] |
First Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure | References |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [1][2][3][5][6] |
| Skin Contact | Wash skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. | [1][2][6][7] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. | [1][2][6] |
| Ingestion | Call a poison center or a doctor if you feel unwell. Rinse mouth with water. Do NOT induce vomiting. | [1][2][6] |
Note to Physician: Treat symptomatically and supportively.[6]
Firefighting and Accidental Release Measures
Firefighting
-
Suitable Extinguishing Media: Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][6][7][8]
-
Unsuitable Extinguishing Media: Do not use a water jet.[2][7]
-
Special Hazards: Combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.[3] Hazardous decomposition products in case of fire may include toxic fumes and carbon oxides (CO, CO2).[1][2][3][7]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3][6][8]
Accidental Release
In the event of a spill, follow the workflow below.
Stability and Reactivity
-
Reactivity: The product is non-reactive under normal conditions of use, storage, and transport.[1]
-
Chemical Stability: Stable under normal conditions.[1]
-
Possibility of Hazardous Reactions: No dangerous reactions are known under normal conditions of use.[1]
-
Conditions to Avoid: Avoid excessive heat and light.[7]
-
Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[1] In case of fire, toxic fumes and carbon oxides may be released.[1][2][7]
Toxicological and Ecological Information
-
Acute Toxicity: Shall not be classified as acutely toxic.[2]
-
Skin Corrosion/Irritation: Shall not be classified as corrosive/irritant to skin.[2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3][4][5]
-
Respiratory or Skin Sensitization: Shall not be classified as a respiratory or skin sensitizer.[2]
-
Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: Shall not be classified as germ cell mutagenic, carcinogenic, or a reproductive toxicant.[2]
-
Ecological Information: Avoid release to the environment.[1] Do not let the product enter drains.[3] Data on toxicity to aquatic life is largely unavailable.[4]
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 9. scribd.com [scribd.com]
A Technical Guide to Research-Grade Delta-Valerolactone for Drug Development Professionals
For researchers, scientists, and drug development professionals, delta-valerolactone (DVL) stands as a important monomer in the synthesis of biocompatible and biodegradable polyesters. This guide provides an in-depth overview of commercially available research-grade this compound, experimental protocols for its polymerization and nanoparticle formulation, and insights into its biological interactions.
This compound (CAS No: 542-28-9), a cyclic ester, is a key building block for producing poly(δ-valerolactone) (PVL), an aliphatic polyester with significant potential in the biomedical field.[1] Its favorable properties, including hydrophobicity, good miscibility with other polymers, and low cytotoxicity, make it an attractive candidate for developing drug delivery systems, tissue engineering scaffolds, and implantable medical devices.[1]
Commercial Suppliers of Research-Grade this compound
A variety of chemical suppliers offer this compound for research purposes, with purities suitable for sensitive applications. The following table summarizes the specifications from several prominent suppliers.
| Supplier | Product Number(s) | Purity | Appearance | Key Specifications |
| Sigma-Aldrich (Merck) | 389579 | technical grade | Liquid | Refractive index: n20/D 1.457 (lit.), Density: 1.079 g/mL at 25 °C (lit.) |
| Thermo Fisher Scientific | AC458840010, AC428300010, A14798 | 98% to 99% | Colorless to pale yellow liquid | May contain variable amounts of polymerized product; distillation may be required. |
| Tokyo Chemical Industry (TCI) | V0039 | >98.0% (GC) | Colorless to almost colorless clear liquid | May deposit crystals at low temperature. |
| Simson Pharma Limited | - | High Quality | - | Certificate of Analysis provided with every compound. |
| Manus Aktteva Biopharma LLP | 542-28-9 | Research Grade | - | ISO 9001:2015 Certified Global Supplier. |
Experimental Protocols
The primary application of this compound in drug development is its polymerization to form PVL and its copolymers, which can then be formulated into drug delivery vehicles such as nanoparticles and microparticles.
Ring-Opening Polymerization (ROP) of this compound
Ring-opening polymerization is the most common method for synthesizing PVL. This can be achieved through various catalytic systems, including enzymatic, organic, and organometallic catalysts.
Enzymatic Ring-Opening Polymerization using Lipase:
This method offers a green chemistry approach, avoiding potentially toxic metal catalysts.
-
Materials:
-
This compound (DVL)
-
Immobilized Lipase (e.g., Novozym-435)
-
Anhydrous toluene (or other suitable organic solvent)
-
Benzyl alcohol (initiator)
-
-
Procedure:
-
In a glove box, dissolve a specific amount of DVL in anhydrous toluene in a sealed reaction vessel.
-
Add the initiator, benzyl alcohol, to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Seal the vessel and place it in an oil bath at a controlled temperature (e.g., 70-90°C).
-
Allow the reaction to proceed for a specified time (e.g., 24-72 hours) with constant stirring.
-
To terminate the reaction, dissolve the mixture in a suitable solvent (e.g., chloroform) and filter to remove the enzyme.
-
Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol).
-
Collect the polymer precipitate by filtration and dry under vacuum.
-
Formulation of PVL-based Nanoparticles for Drug Delivery
PVL's hydrophobic nature makes it suitable for encapsulating hydrophobic drugs. A common method for forming PVL nanoparticles is the oil-in-water (o/w) emulsion-solvent evaporation technique.
-
Materials:
-
Poly(δ-valerolactone) (PVL)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
-
Procedure:
-
Dissolve PVL and the hydrophobic drug in DCM to form the organic phase.
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating or homogenizing to form an o/w emulsion.
-
Continue sonication/homogenization for a few minutes to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent (DCM).
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable medium or lyophilize for long-term storage.
-
Biological Interactions and Signaling Pathways
While this compound itself is a monomer, its polymer, PVL, is designed to be biocompatible and biodegradable for drug delivery applications. The interaction of PVL-based systems with cells is a critical aspect of their function and safety.
Biocompatibility and Inflammatory Response
Biocompatibility of polymeric biomaterials is often assessed by their interaction with the immune system. Ideally, a biomaterial should not elicit a significant inflammatory response. The initial interaction of a biomaterial with biological fluids leads to protein adsorption on its surface, which can trigger various cellular responses. For biocompatible materials, the acute inflammatory response is expected to resolve, leading to a minimal chronic inflammatory response characterized by the presence of mononuclear cells that should not persist for more than two weeks.[2] The degradation products of PVL, primarily 5-hydroxyvaleric acid, are generally considered non-toxic and can be metabolized by the body.[3]
Cellular Uptake of PVL-based Nanoparticles
The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways. The specific pathway depends on the physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry, as well as the cell type. Common uptake mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The surface modification of PVL nanoparticles with ligands can facilitate receptor-mediated endocytosis, leading to targeted drug delivery.
Currently, there is limited evidence to suggest that PVL or its degradation products directly and specifically modulate intracellular signaling pathways in the manner of a bioactive signaling molecule. Instead, the primary role of PVL in drug delivery is as a carrier that protects the encapsulated drug and controls its release. The therapeutic effect is therefore predominantly a result of the action of the delivered drug on its specific cellular targets and signaling pathways. For instance, when delivering an anticancer drug like paclitaxel, the PVL nanoparticle serves to increase the drug's bioavailability and tumor accumulation, allowing the paclitaxel to exert its cytotoxic effects by disrupting microtubule dynamics and inducing apoptosis.[4]
Future research may elucidate more subtle interactions of PVL and its degradation products with cellular machinery, but for now, the focus remains on optimizing its properties as a safe and effective drug delivery vehicle.
References
- 1. Poly(this compound): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Ring-Opening Polymerization of δ-Valerolactone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) has garnered significant attention within the scientific community, particularly in the fields of biomedical and pharmaceutical sciences. The resulting polymer, poly(δ-valerolactone) (PDVL), is a biodegradable and biocompatible aliphatic polyester, making it a prime candidate for applications such as drug delivery systems and tissue engineering scaffolds.[1] This technical guide provides an in-depth exploration of the core mechanisms governing the ROP of δ-valerolactone, detailed experimental protocols, and a comparative analysis of quantitative data from various catalytic systems.
Mechanisms of Ring-Opening Polymerization of δ-Valerolactone
The polymerization of δ-valerolactone can be achieved through several distinct mechanistic pathways, each with its own set of catalysts, initiators, and kinetic profiles. The primary mechanisms include cationic, anionic, coordination-insertion, zwitterionic, and enzymatic polymerization.
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) of δ-valerolactone is typically initiated by strong acids or electrophilic species. The mechanism proceeds via an "activated monomer" pathway where the carbonyl oxygen of the monomer is protonated or activated by a Lewis acid. This activation renders the monomer susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the hydroxyl end-group of the growing polymer chain.
The key steps in the cationic ROP of δ-valerolactone are:
-
Initiation: A protic acid or a Lewis acid activates the δ-valerolactone monomer by coordinating to the carbonyl oxygen. An initiator, typically an alcohol, then attacks the activated carbonyl carbon, leading to the ring-opening and the formation of a propagating species with a hydroxyl-terminated chain and a carbocationic or protonated end.
-
Propagation: The terminal hydroxyl group of the growing polymer chain attacks another activated monomer molecule. This process repeats, leading to chain elongation.
-
Termination and Chain Transfer: Termination can occur through reaction with impurities or by intramolecular cyclization. Chain transfer reactions to monomer or polymer can also occur, which can influence the molecular weight and dispersity of the final polymer.
Acid-catalyzed cationic polymerization of lactones like δ-valerolactone can be carried out with catalysts such as HCl·Et₂O in the presence of an alcohol initiator.[2] This system allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDIs).[2]
Caption: Cationic ROP mechanism of δ-valerolactone.
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization is initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. This mechanism is characterized by a nucleophilic attack on the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the formation of an alkoxide propagating species.
The steps involved are:
-
Initiation: A strong nucleophile (e.g., an alkoxide) attacks the carbonyl carbon of δ-valerolactone, causing the ring to open and forming a propagating species with an active alkoxide end.
-
Propagation: The alkoxide at the end of the growing polymer chain attacks another monomer molecule in a similar fashion, leading to chain growth.
-
Termination: The polymerization can be terminated by the introduction of a proton source (e.g., water or acid) or by chain transfer reactions. In the absence of terminating agents, the polymerization can exhibit living characteristics, allowing for the synthesis of block copolymers.
Alkali metal alkoxides are effective initiators for the anionic ROP of δ-valerolactone.[3]
Caption: Anionic ROP mechanism of δ-valerolactone.
Coordination-Insertion Ring-Opening Polymerization
This mechanism is characteristic of catalysts based on metal complexes, particularly those of tin, aluminum, zinc, and rare-earth metals.[4][5][6] The polymerization proceeds through the coordination of the monomer to the metal center, followed by the insertion of the monomer into a metal-alkoxide bond.
The coordination-insertion mechanism involves the following steps:
-
Initiation: The δ-valerolactone monomer coordinates to the metal center of the catalyst. This is followed by a nucleophilic attack of an alkoxide group (from the initiator or catalyst) on the carbonyl carbon of the coordinated monomer. The monomer then inserts into the metal-alkoxide bond, regenerating the active site for the next monomer addition.
-
Propagation: Subsequent monomer units coordinate and insert in a similar manner, leading to the growth of the polymer chain, which remains attached to the metal center.
-
Termination: The polymerization is typically terminated by hydrolysis or alcoholysis, which cleaves the polymer chain from the metal center.
This mechanism often provides excellent control over the polymerization, leading to polymers with predictable molecular weights and low dispersities.[7]
Caption: Coordination-Insertion ROP of δ-valerolactone.
Zwitterionic Ring-Opening Polymerization
Zwitterionic ring-opening polymerization (ZROP) is often initiated by N-heterocyclic carbenes (NHCs).[8][9] This mechanism involves the nucleophilic attack of the NHC on the δ-valerolactone monomer to form a zwitterionic tetrahedral intermediate.[8][9]
The key steps are:
-
Initiation: The NHC attacks the carbonyl carbon of δ-valerolactone to form a zwitterionic intermediate.[9]
-
Propagation: The alkoxide end of the zwitterionic species attacks another monomer molecule, leading to chain growth. The propagating species remains zwitterionic.
-
Termination: In the absence of an external terminating agent, the propagating chain can undergo backbiting to form cyclic polymers.[10]
Kinetic studies have shown that the rate of polymerization is first order in both the monomer and the NHC concentration.[9]
Caption: Zwitterionic ROP of δ-valerolactone.
Enzymatic Ring-Opening Polymerization
Enzymatic ring-opening polymerization (e-ROP) utilizes enzymes, typically lipases, as catalysts.[11] This approach is considered a "green" alternative to metal-based catalysts, as it avoids residual metal contamination in the final polymer.
The proposed mechanism for lipase-catalyzed ROP involves:
-
Enzyme Activation: The lipase forms an acyl-enzyme intermediate with the δ-valerolactone monomer.
-
Initiation: An initiator, which can be water or an alcohol, attacks the acyl-enzyme intermediate, leading to the formation of a hydroxy-terminated monomer or short oligomer.
-
Propagation: The hydroxyl end of the growing chain attacks the acyl-enzyme intermediate of another monomer molecule, leading to chain elongation.
-
Termination: Termination occurs when the growing chain is released from the enzyme.
This method is particularly advantageous for biomedical applications where high purity is required.
Caption: Enzymatic ROP of δ-valerolactone.
Quantitative Data Summary
The choice of catalytic system significantly impacts the molecular weight (Mn), and polydispersity index (PDI) of the resulting poly(δ-valerolactone). The following tables summarize quantitative data from various studies.
Table 1: Cationic Ring-Opening Polymerization of δ-Valerolactone
| Catalyst/Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| HCl·Et₂O / Alcohol | - | Room Temp | - | up to 10,000 | 1.08 - 1.27 | [2] |
| Boric Acid / Benzyl Alcohol | - | - | - | 4,500 | 1.5 | [12] |
Table 2: Anionic and Coordination-Insertion ROP of δ-Valerolactone
| Catalyst/Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| (thiolfan)Y(OtBu)₂K | 1000 | 25 | 90 min | - | 1.11 | [13] |
| Benzoheterocyclic urea / MTBD / Benzyl Alcohol | - | - | - | Various | Narrow | [14] |
| ZIF-8 | Bulk | - | - | - | - | [15] |
Table 3: Zwitterionic and Enzymatic ROP of δ-Valerolactone
| Catalyst/Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| N-Heterocyclic Carbene (NHC) | - | Room Temp | - | Higher than predicted | Bimodal, Broad | [10] |
| Lipase (from Pseudomonas cepacia) | - | - | - | up to 2,500 (DP=25) | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the ring-opening polymerization of δ-valerolactone.
Monomer Purification
For controlled polymerization, the purity of the δ-valerolactone monomer is crucial. A typical purification procedure involves:
-
Drying: Stirring δ-valerolactone over a drying agent such as calcium hydride (CaH₂) for at least 48 hours at room temperature to remove water.
-
Distillation: Fractional distillation of the dried monomer under reduced pressure. The purified monomer should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination with moisture.
General Experimental Workflow for ROP
The following diagram illustrates a general workflow for conducting a ring-opening polymerization experiment.
Caption: A generalized experimental workflow for ROP.
Example Protocol: Bulk Polymerization using a Metal-Organic Framework (MOF) Catalyst
This protocol is adapted from a procedure for the copolymerization of ε-caprolactone and δ-valerolactone using MIL-125 as a catalyst.[17]
-
Catalyst Activation: Activate the MIL-125 catalyst at 150 °C under vacuum for 12 hours.
-
Reaction Setup: In a glovebox, add a predetermined amount of activated MIL-125, δ-valerolactone, and any comonomer to a standard Schlenk flask.
-
Polymerization: Seal the flask and place it in a pre-heated oil bath at the desired temperature with stirring for the specified reaction time.
-
Work-up: After cooling, dissolve the crude mixture in a minimal amount of chloroform and filter to remove the catalyst.
-
Precipitation: Precipitate the polymer by adding the filtrate to a large excess of cold methanol.
-
Drying: Wash the polymer with fresh methanol and dry it at 50 °C under vacuum for 24 hours.
Polymer Characterization
The resulting poly(δ-valerolactone) is typically characterized by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the number-average molecular weight (Mn) by end-group analysis.[18][19]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[18]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).[17]
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with or exploring the use of poly(δ-valerolactone). The detailed mechanistic insights, comparative data, and experimental protocols serve as a valuable resource for the synthesis and characterization of this promising biodegradable polymer.
References
- 1. delta-Valerolactone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ion pairing effects in the zwitterionic ring opening polymerization of δ-valerolactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. experts.umn.edu [experts.umn.edu]
- 17. rsc.org [rsc.org]
- 18. Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Applications of Poly(δ-valerolactone)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(δ-valerolactone) (PDVL) is a biodegradable and biocompatible aliphatic polyester that has garnered significant interest in the biomedical field. Its unique combination of properties, including its semi-crystalline nature, miscibility with other polymers, and tunable degradation kinetics, makes it a versatile platform for a range of applications, from controlled drug delivery to tissue engineering. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of PDVL, with a focus on experimental protocols and quantitative data to aid researchers and drug development professionals in their work.
Physicochemical and Mechanical Properties of Poly(δ-valerolactone)
The performance of PDVL in biomedical applications is intrinsically linked to its physicochemical and mechanical properties. These properties can be tailored by controlling the polymer's molecular weight and architecture (e.g., linear, star-shaped).[1]
Table 1: Thermal and Mechanical Properties of Poly(δ-valerolactone)
| Property | Value | Test Conditions | Reference |
| Glass Transition Temperature (Tg) | -63 °C | DSC | [2] |
| Melting Temperature (Tm) | 58 °C | DSC | [2] |
| Tensile Strength | ~11 MPa | - | [3] |
| Young's Modulus | 0.57 GPa | - | [3] |
| Elongation at Break | 150-200% | - | [3] |
Note: The mechanical properties of PDVL can vary significantly with molecular weight and crystallinity.
In Vitro Degradation of Poly(δ-valerolactone)
The biodegradability of PDVL is a key feature for its use in implantable devices and drug delivery systems. The degradation rate is influenced by factors such as molecular weight, crystallinity, and the surrounding environment (e.g., pH, enzymes).
Table 2: In Vitro Degradation of Lactide-co-δ-valerolactone Copolymers
| Copolymer Composition (rac-lactide:δ-VL) | Degradation Rate (KMw, days-1) | Water Absorption (WA) at day 42 (%) | Key Findings | Reference |
| 85:15 | 0.047 | >30 | Amorphous, faster degradation | [4] |
| 75:25 | 0.060 | >30 | Amorphous, fastest degradation in the study | [4] |
| 82:18 (L-LA-co-δ-VL) | 0.017 | <30 | Crystallizable, slower degradation | [4] |
| 53.4:46.6 (L-LA-co-δ-VL) | 0.030 | Started at shorter times | Amorphous, lower Tg, slower hydrolysis due to hydrophobicity | [4] |
Note: This data is for copolymers of lactide and δ-valerolactone. The degradation rate of pure PDVL will vary. Generally, copolymers of PCL with δ-valerolactone show increased in-vitro degradation rates compared to PCL alone.[5]
Synthesis of Poly(δ-valerolactone)
The most common method for synthesizing PDVL is the ring-opening polymerization (ROP) of δ-valerolactone monomer. This method allows for good control over the polymer's molecular weight and architecture.
Experimental Protocol: Ring-Opening Polymerization of δ-valerolactone using Sn(Oct)2
This protocol describes the synthesis of PDVL via ROP using tin(II) 2-ethylhexanoate (Sn(Oct)2) as a catalyst and benzyl alcohol as an initiator.
Materials:
-
δ-valerolactone (VL) monomer
-
Tin(II) 2-ethylhexanoate (Sn(Oct)2)
-
Benzyl alcohol (BnOH)
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Monomer and Catalyst Preparation: A predetermined amount of δ-valerolactone monomer and benzyl alcohol initiator are added to a flame-dried Schlenk flask under a nitrogen atmosphere.
-
Catalyst Addition: A solution of Sn(Oct)2 in anhydrous toluene is added to the flask. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 130-165 °C) and stirred for a specified time (e.g., 6-24 hours) under a nitrogen atmosphere.[3][5]
-
Purification: After the polymerization is complete, the polymer is dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent like cold methanol to remove unreacted monomer and catalyst residues.
-
Drying: The purified polymer is then dried in a vacuum oven until a constant weight is achieved.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by 1H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine Tg and Tm.[6]
Applications in Drug Delivery
PDVL's biocompatibility, biodegradability, and ability to form various structures like microparticles and nanoparticles make it an excellent candidate for controlled drug delivery systems.[7]
Drug Release from PDVL Matrices
The release of drugs from PDVL matrices is a complex process influenced by diffusion, polymer degradation, and the physicochemical properties of the drug.
Table 3: Drug Release from Polymer Matrices (Illustrative Examples)
| Polymer Matrix | Drug | Release Profile | Key Findings | Reference |
| PLGA (75:25) | Paclitaxel | Biphasic: Initial burst followed by slow release | Release depends on drug diffusion and matrix erosion. | [8] |
| PCL | Paclitaxel | S-curve behavior | A two-parameter ODE model can describe the release profile. | [9] |
| PVL-co-PAVL | Paclitaxel, Triamcinolone Acetonide, Curcumin | Sustained release | Drug-matrix compatibility is superior for drugs with phenyl groups. | [10] |
Note: This table provides examples from related polyesters to illustrate typical release profiles. The specific release kinetics from PDVL will depend on the formulation.
Experimental Protocol: Preparation of Drug-Loaded PDVL Nanoparticles
This protocol outlines a general method for preparing drug-loaded PDVL nanoparticles using the oil-in-water (O/W) emulsion solvent evaporation technique.[11]
Materials:
-
Poly(δ-valerolactone) (PDVL)
-
Drug of interest (e.g., Paclitaxel)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PDVL and the drug in an organic solvent like DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove the surfactant and any unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder.
Characterization:
-
Particle Size and Morphology: Analyzed by Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Determined using techniques like UV-Vis spectroscopy or HPLC after extracting the drug from a known amount of nanoparticles.
-
In Vitro Drug Release: Measured by dispersing the nanoparticles in a release medium (e.g., phosphate-buffered saline) and quantifying the amount of drug released over time.
Applications in Tissue Engineering
PDVL's ability to be fabricated into porous scaffolds that support cell attachment, proliferation, and differentiation makes it a promising material for tissue engineering applications.
Experimental Protocol: Cell Viability Assessment on PDVL Scaffolds using MTT Assay
This protocol describes how to assess the biocompatibility of PDVL scaffolds by measuring the viability of cells cultured on them using the MTT assay.[1]
Materials:
-
PDVL scaffolds
-
Cell line of interest (e.g., fibroblasts, osteoblasts)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or acidified isopropanol (solubilizing agent)
-
96-well plate
-
Microplate reader
Procedure:
-
Scaffold Sterilization and Cell Seeding: Sterilize the PDVL scaffolds (e.g., with ethanol and UV irradiation) and place them in a multi-well plate. Seed a known number of cells onto each scaffold and culture for a desired period.
-
MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: Transfer the solution to a 96-well plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of cells on PDVL scaffolds to control groups (e.g., cells on tissue culture plastic).
Visualizing Experimental Workflows and Pathways
Synthesis and Drug Loading of PDVL Nanoparticles
Caption: Workflow for the synthesis of PDVL and subsequent drug loading into nanoparticles.
Tissue Engineering Scaffold Fabrication and Evaluation
References
- 1. reprocell.com [reprocell.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 8. Frontiers | Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Poly(δ-valerolactone) via Ring-Opening Polymerization for Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(δ-valerolactone) (PDVL) is a biodegradable and biocompatible aliphatic polyester that has garnered significant interest in the biomedical field, particularly for drug delivery applications.[1][2] Its semi-crystalline nature, hydrophobicity, and miscibility with other polymers make it a versatile material for creating various drug carrier systems, including microparticles, nanoparticles, and scaffolds.[1][3][4][5] The synthesis of PDVL is most commonly achieved through the ring-opening polymerization (ROP) of δ-valerolactone, a cyclic ester monomer. This method allows for good control over the polymer's molecular weight and architecture, which are critical parameters for designing effective drug delivery vehicles.[6][7] This document provides detailed protocols for the synthesis of PDVL via ROP, characterization techniques, and its application in drug delivery systems.
Ring-Opening Polymerization of δ-Valerolactone: Mechanism
The ring-opening polymerization of δ-valerolactone can be initiated by various catalytic systems, including cationic, anionic, coordination-insertion, and enzymatic catalysts. The general mechanism involves the nucleophilic attack on the carbonyl group of the lactone monomer, leading to the cleavage of the acyl-oxygen bond and subsequent propagation of the polymer chain.
Caption: Mechanism of Ring-Opening Polymerization of δ-valerolactone.
Experimental Protocols
Materials
-
δ-Valerolactone (DVL) (purity > 99%)
-
Initiator (e.g., Benzyl alcohol, 1-dodecanol)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate (Sn(Oct)₂), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD))
-
Solvent (e.g., Toluene, Tetrahydrofuran (THF)), anhydrous
-
Precipitating solvent (e.g., n-hexane, cold methanol)
-
Quenching agent (e.g., CO₂, acidic methanol)[8]
**3.2. Protocol 1: Bulk Polymerization using Tin(II) 2-ethylhexanoate (Sn(Oct)₂) **
This protocol is suitable for producing high molecular weight PDVL.
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with a predetermined amount of δ-valerolactone and benzyl alcohol (initiator).
-
Catalyst Addition: A stock solution of Sn(Oct)₂ in anhydrous toluene is added to the flask under an inert atmosphere (e.g., argon or nitrogen). The typical monomer-to-initiator ratio can range from 50:1 to 500:1, and the monomer-to-catalyst ratio is typically around 1000:1.
-
Polymerization: The flask is immersed in a preheated oil bath at 110-130 °C. The reaction is allowed to proceed for 4 to 24 hours.
-
Termination and Purification: The reaction is cooled to room temperature, and the viscous product is dissolved in a minimal amount of THF. The polymer is then precipitated by adding the solution dropwise into a large excess of cold methanol or n-hexane with vigorous stirring.
-
Drying: The precipitated polymer is collected by filtration and dried under vacuum at 40 °C until a constant weight is achieved.
Protocol 2: Solution Polymerization using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
This organocatalytic approach offers a metal-free synthesis route.[8]
-
Preparation: In a glovebox, a vial is charged with δ-valerolactone, benzyl alcohol, and anhydrous toluene.
-
Catalyst Addition: A calculated amount of TBD is added to the solution. The monomer-to-initiator ratio can be varied to control the molecular weight, and a typical monomer-to-catalyst ratio is 100:1.
-
Polymerization: The vial is sealed and stirred at room temperature (25 °C) for a specified time (e.g., 1-6 hours).
-
Termination and Purification: The polymerization can be terminated by adding a quenching agent like CO₂ or a small amount of acidic methanol.[8] The polymer is then precipitated in cold n-hexane.[8]
-
Drying: The resulting polymer is collected and dried in a vacuum oven at room temperature.
Characterization of Poly(δ-valerolactone)
The synthesized PDVL should be thoroughly characterized to determine its molecular weight, polydispersity, thermal properties, and chemical structure.
| Parameter | Technique | Typical Results |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Mn can be controlled from a few thousand to over 100,000 g/mol . |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | Typically narrow, ranging from 1.05 to 1.5 for controlled polymerizations.[6][9][10] |
| Chemical Structure | ¹H NMR, ¹³C NMR, FT-IR Spectroscopy | Confirmation of the polyester structure and end-group analysis.[2][11][12] |
| Thermal Properties (Tg, Tm) | Differential Scanning Calorimetry (DSC) | Tg is around -60 °C and Tm is around 55-60 °C.[1] |
| Crystallinity | Differential Scanning Calorimetry (DSC), Wide-Angle X-ray Diffraction (WAXD) | Semi-crystalline nature with varying degrees of crystallinity depending on molecular weight and branching.[1] |
Application in Drug Delivery
PDVL's biodegradability and biocompatibility make it an excellent candidate for developing controlled drug delivery systems.[1][13] It can be formulated into microparticles or nanoparticles to encapsulate therapeutic agents, providing sustained release and potentially targeted delivery.[3][4][5]
Preparation of PDVL Microparticles for Drug Loading
A modified oil-in-water emulsion method can be used to prepare PDVL microparticles.[3][4][5]
Caption: Workflow for PDVL-based Drug Delivery System.
Protocol: Paclitaxel-Loaded PDVL Microparticles
-
Preparation of Oil Phase: Dissolve a specific amount of synthesized PDVL and paclitaxel in a suitable organic solvent (e.g., dichloromethane).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) to stabilize the emulsion.
-
Emulsification: Add the oil phase to the aqueous phase and homogenize at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microparticles.
-
Collection and Washing: Collect the microparticles by centrifugation, wash them several times with deionized water to remove the surfactant, and then lyophilize to obtain a dry powder.
-
Characterization: The resulting microparticles should be characterized for their size, morphology (using Scanning Electron Microscopy), drug loading capacity, and in vitro drug release profile.[3][4][5]
Quantitative Data Summary
The following table summarizes typical quantitative data from the literature for the synthesis of PDVL.
| Catalyst | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Reference |
| DBU/BCT | 6-azide-1-hexanol | - | RT | - | 2600 - 9900 | 1.08 - 1.11 | [6] |
| DBU/TU | Benzyl alcohol | - | RT | - | - | Narrow | [11][14] |
| Thermophilic Esterase | - | - | 70 | 72 | 2225 | - | [2][15] |
| Boric Acid | Benzyl alcohol | - | - | - | 4500 | 1.5 | [16] |
| MeAl(BHT)₂ | - | - | - | - | High MW | - | [17] |
DBU: 1,8-diazabicyclo[5.4.0]undec-7-ene; BCT: 1-[3,5-bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea; TU: Thiourea; RT: Room Temperature.
Conclusion
The ring-opening polymerization of δ-valerolactone is a robust and versatile method for synthesizing well-defined biodegradable polyesters for drug delivery applications. By carefully selecting the catalyst, initiator, and reaction conditions, the properties of PDVL can be tailored to meet the specific requirements of a drug delivery system. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working in this field.
References
- 1. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 2. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(δ-valerolactone-co-allyl-δ-valerolactone) cross-linked microparticles: Formulation, characterization and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(δ-valerolactone-co-allyl-δ-valerolactone) cross-linked microparticles: Formulation, characterization and biocompatibility: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Factors Controlling Drug Release in Cross-linked Poly(valerolactone) Based Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound: properties and applications_Chemicalbook [chemicalbook.com]
- 14. Collection - Well-Defined Poly(α-amino-δ-valerolactone) via Living Ring-Opening Polymerization - Macromolecules - Figshare [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemoselective Ring-Opening Polymerization of α-Methylene-δ-valerolactone Catalyzed by a Simple Organoaluminum Complex to Prepare Closed-Loop Recyclable Functional Polyester - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copolymerization of δ-Valerolactone and ε-Caprolactone for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The copolymerization of delta-valerolactone (δ-VL) and epsilon-caprolactone (ε-CL) offers a versatile platform for the synthesis of biodegradable polyesters with tunable properties for biomedical applications, particularly in the field of drug delivery.[1][2][3] These copolymers, often denoted as P(VL-co-CL), combine the properties of poly(δ-valerolactone) (PVL) and poly(ε-caprolactone) (PCL), allowing for the modulation of crystallinity, hydrophobicity, mechanical strength, and degradation rates.[1][4] The ability to control these characteristics is crucial for designing effective drug delivery systems with specific release kinetics and biocompatibility.[2][3][4]
The primary method for synthesizing P(VL-co-CL) is through ring-opening polymerization (ROP), a process that can be initiated by various catalytic systems to produce random, block, or gradient copolymers.[5][6][7] The architecture of the copolymer significantly influences its final properties. For instance, random copolymers may exhibit lower crystallinity compared to the parent homopolymers, while block copolymers can form distinct microphases, leading to unique thermal and mechanical behaviors.[5][7]
These copolymers are particularly attractive for drug delivery due to their biocompatibility and biodegradability.[2][3] The degradation of P(VL-co-CL) occurs via hydrolysis of the ester bonds, and the rate of degradation can be controlled by the copolymer composition and microstructure.[8] This allows for the development of drug carriers that can release their payload over a desired period, ranging from weeks to months.[9]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of P(VL-co-CL) copolymers in drug development.
Data Presentation
Table 1: Thermal Properties of P(VL-co-CL) Copolymers
| Copolymer Composition (VL:CL molar ratio) | Copolymer Type | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallinity (%) | Reference |
| 50:50 | Gradient | Low (not specified) | Not present | Amorphous | [7] |
| 50:50 | Block | Not specified | 54.5 | Semi-crystalline | [7] |
| Varied | Random | Lower than homopolymers | Lower than homopolymers | Lower than homopolymers | [10] |
| Varied | Block | Two distinct Tgs | Dependent on block length | Semi-crystalline | [5][6] |
Table 2: Mechanical Properties of a Representative P(EtVP-b-LLA) Copolymer
| Molar Ratio (EtVP:LLA) | Tensile Strength (σ) (MPa) | Young's Modulus (E) (MPa) | Elongation at Break (%) | Reference |
| 40:60 | 0.8 | 5.6 | 83 | [7] |
Note: EtVP is a derivative of δ-valerolactone.
Experimental Protocols
Protocol 1: Synthesis of Random P(VL-co-CL) Copolymer via Ring-Opening Polymerization
Materials:
-
δ-Valerolactone (δ-VL), purified by distillation over CaH2
-
ε-Caprolactone (ε-CL), purified by distillation over CaH2
-
Tin(II) 2-ethylhexanoate (Sn(Oct)2), as a solution in toluene
-
Benzyl alcohol (BnOH), as initiator
-
Toluene, anhydrous
-
Methanol
-
Dichloromethane (DCM)
-
Nitrogen gas (N2), high purity
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity nitrogen atmosphere.
-
Monomer and Initiator Addition: In the flask, add the desired molar ratio of δ-VL and ε-CL to anhydrous toluene. Then, add the calculated amount of benzyl alcohol initiator.
-
Catalyst Addition: The Sn(Oct)2 solution is added to the monomer/initiator mixture via a syringe. The typical monomer-to-catalyst ratio is between 200:1 and 500:1.
-
Polymerization: The reaction mixture is immersed in a preheated oil bath at 110-140°C and stirred for 4-24 hours, depending on the desired molecular weight.[8]
-
Termination and Precipitation: The polymerization is terminated by cooling the flask to room temperature. The viscous solution is then dissolved in a minimal amount of dichloromethane and precipitated in a large excess of cold methanol with vigorous stirring.
-
Purification: The precipitated polymer is collected by filtration and washed several times with methanol to remove any unreacted monomers and catalyst residues.
-
Drying: The purified copolymer is dried under vacuum at 40°C until a constant weight is achieved.
Protocol 2: Characterization of P(VL-co-CL) Copolymers
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the copolymer composition and microstructure.
-
Procedure: Dissolve 5-10 mg of the copolymer in deuterated chloroform (CDCl3). Acquire 1H NMR and 13C NMR spectra using a 400 MHz or higher NMR spectrometer. The copolymer composition can be calculated from the integration of characteristic peaks of the VL and CL units.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Procedure: Dissolve the copolymer in tetrahydrofuran (THF) at a concentration of 1-2 mg/mL. The GPC system should be equipped with a refractive index (RI) detector and calibrated with polystyrene standards.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties such as glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan. Heat the sample from -80°C to 100°C at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample to -80°C at the same rate and then reheat to 100°C. The Tg and Tm are determined from the second heating scan.
Mandatory Visualizations
Caption: Logical flow of a P(VL-co-CL)-based drug delivery system.
Caption: Workflow for P(VL-co-CL) synthesis and characterization.
Caption: Mechanism of P(VL-co-CL) ring-opening copolymerization.
References
- 1. Binary catalytic system for homo- and block copolymerization of ε-caprolactone with δ-valerolactone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04974C [pubs.rsc.org]
- 2. Poly(this compound): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Polyethylene Oxide-b-Poly(ε-caprolactone-ran-δ-valerolactone) Amphiphilic Architectures and Their Effects on Self-Assembly as a Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex | Semantic Scholar [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-opening copolymerization of ε-caprolactone and δ-valerolactone by a titanium-based metal–organic framework - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Biodegradable Polymers from Delta-Valerolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-valerolactone (δ-VL) is a cyclic ester that serves as a valuable monomer for the synthesis of biodegradable aliphatic polyesters, primarily poly(δ-valerolactone) (Pδ-VL). Pδ-VL and its copolymers are attracting significant interest in the biomedical and pharmaceutical fields due to their favorable properties, which include biocompatibility, biodegradability, and good permeability to a range of bioactive molecules.[1] These characteristics make them excellent candidates for applications such as controlled drug delivery systems, tissue engineering scaffolds, and other implantable medical devices.[2]
Pδ-VL is a semi-crystalline polyester with a low melting point and good miscibility with other polymers, allowing for the creation of composite materials with tailored properties.[3][4] Its degradation in vivo occurs through the hydrolysis of its ester backbone, yielding non-toxic metabolites.[1] The synthesis of Pδ-VL is typically achieved through ring-opening polymerization (ROP) of δ-VL, which can be initiated by various catalytic systems, including organometallic compounds, enzymes, and metal-free organic catalysts.[2][5][6] The choice of catalyst and reaction conditions allows for control over the polymer's molecular weight, architecture (e.g., linear, star-shaped), and polydispersity.[5]
These application notes provide an overview of the synthesis of Pδ-VL and its copolymers, their key properties, and detailed protocols for their preparation and characterization, with a focus on their application in biodegradable polymer systems for drug development.
Data Presentation
Table 1: Physicochemical and Thermal Properties of Poly(δ-valerolactone) and Related Copolymers
| Polymer System | Monomer(s) | Catalyst/Initiator System | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) | Reference |
| Pδ-VL | δ-VL | Boric Acid / Benzyl Alcohol | 2,100 - 4,200 | 1.12 - 1.25 | - | - | [2] |
| Pδ-VL | δ-VL | Thermophilic Esterase (AFEST) | 2,225 | - | - | - | [6] |
| P(EtVP-g-CL) | EtVP, ε-CL | TBD / 3-PPA | up to 54,000 | - | -33.1 to -60.5 | - | [7] |
| P(LA-co-VL) | L-lactide, δ-VL | Stannous Octoate / Salicylic Acid or Benzyl Alcohol | - | - | Decreases with increasing VL content | Decreases with increasing VL content | [8] |
| P(β-acetoxy-δ-methylvalerolactone) | β-acetoxy-δ-methylvalerolactone | Diphenyl Phosphate | 10,000 | - | 25 | - | [9] |
Mn: Number-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature; Tm: Melting temperature; EtVP: 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one; ε-CL: ε-caprolactone; TBD: 1,5,7-triazabicyclo[4.4.0]dec-5-ene; 3-PPA: 3-phenyl-1-propanol; LA: L-lactide; VL: δ-valerolactone.
Table 2: Mechanical Properties of Poly(δ-valerolactone)-Based Materials
| Material | Elongation at Break (%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Reference |
| Pδ-VL/TiO2 Hybrid | 118 - 160 | 14.2 (yield point) | - | [4] |
| Poly(EtVP-b-LLA) (40:60) | 83 | 0.8 | 5.6 | [7] |
| MVL-derived PEAs | 530 - 640 | 41 - 53 | Varies with linker length | [10] |
EtVP: 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one; LLA: L-lactide; MVL: β-methyl-δ-valerolactone; PEA: Poly(ester-amide).
Experimental Protocols
Protocol 1: Ring-Opening Polymerization of δ-Valerolactone using a Metal-Free Catalyst (Boric Acid)
This protocol describes the bulk ring-opening polymerization of δ-valerolactone using boric acid as a non-toxic, metal-free catalyst and benzyl alcohol as an initiator.[2]
Materials:
-
δ-Valerolactone (δ-VL), dried over CaH2 and distilled under reduced pressure.
-
Boric acid (B(OH)3).
-
Benzyl alcohol (BnOH), as an initiator.
-
Schlenk flask and other standard glassware, oven-dried.
-
Nitrogen or Argon gas supply.
-
Magnetic stirrer and heating plate.
-
Methanol for precipitation.
-
Dichloromethane for dissolution.
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of δ-valerolactone monomer.
-
Add benzyl alcohol as the initiator. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Add boric acid as the catalyst.
-
The reaction mixture is stirred under a nitrogen atmosphere at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Dissolve the resulting viscous polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the dichloromethane solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated poly(δ-valerolactone) by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the Pδ-VL.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Protocol 2: Enzymatic Ring-Opening Polymerization of δ-Valerolactone
This protocol outlines the synthesis of poly(δ-valerolactone) via enzymatic ring-opening polymerization using a thermophilic esterase.[6]
Materials:
-
δ-Valerolactone (δ-VL).
-
Thermophilic esterase from Archaeoglobus fulgidus (AFEST) or another suitable lipase/esterase.
-
Organic solvent (e.g., toluene), anhydrous.
-
Reaction vessel (e.g., screw-capped vial).
-
Incubator shaker.
-
Methanol for precipitation.
-
Chloroform for dissolution.
Procedure:
-
In a dry, screw-capped vial, dissolve the desired amount of δ-valerolactone in the anhydrous organic solvent (e.g., toluene).
-
Add the thermophilic esterase to the monomer solution. The enzyme concentration should be optimized for the specific enzyme used.
-
Seal the vial and place it in an incubator shaker at the optimal temperature for the enzyme (e.g., 70 °C for AFEST).
-
Incubate the reaction mixture with shaking for a specified period (e.g., 72 hours) to allow for polymerization.
-
After the incubation period, terminate the reaction by inactivating the enzyme (e.g., by filtration or adding a denaturing solvent).
-
Dissolve the reaction mixture in chloroform.
-
Precipitate the polymer by adding the chloroform solution to an excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Characterization:
-
NMR Spectroscopy: To verify the polymer structure.
-
GPC: To analyze the molecular weight and PDI.
-
Monomer Conversion: Can be determined by analyzing the remaining monomer in the reaction mixture using techniques like Gas Chromatography (GC) or NMR.
Protocol 3: Formulation of Pδ-VL-based Microparticles for Drug Delivery
This protocol describes a general method for preparing drug-loaded microparticles from a Pδ-VL copolymer, adapted from procedures for similar biodegradable polymers.[11][12][13]
Materials:
-
Poly(δ-valerolactone-co-allyl-δ-valerolactone) (PVL-co-PAVL) or another suitable Pδ-VL copolymer.
-
Drug to be encapsulated (e.g., Paclitaxel).[11]
-
Organic solvent (e.g., dichloromethane).
-
Aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA).
-
Homogenizer or sonicator.
-
Magnetic stirrer.
-
Centrifuge.
-
Lyophilizer.
Procedure (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve the Pδ-VL copolymer and the drug in an organic solvent to form the oil phase.
-
Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microparticles.
-
Collect the microparticles by centrifugation.
-
Wash the collected microparticles several times with deionized water to remove the surfactant and any unencapsulated drug.
-
Freeze-dry the microparticles to obtain a fine powder.
Characterization:
-
Scanning Electron Microscopy (SEM): To assess the morphology and size of the microparticles.
-
Drug Loading and Encapsulation Efficiency: Determined by dissolving a known amount of microparticles in a suitable solvent and quantifying the drug content using techniques like HPLC or UV-Vis spectroscopy.
-
In Vitro Drug Release: Studied by suspending the microparticles in a release medium (e.g., phosphate-buffered saline) at 37 °C and periodically measuring the drug concentration in the medium.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(this compound): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 4. Preparation and Characterization of Poly(δ-Valerolactone)/TiO2 Nanohybrid Material with Pores Interconnected for Potential Use in Tissue Engineering | MDPI [mdpi.com]
- 5. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Effect of chain architecture and comonomer ratio on the biodegradability and thermal stability of biodegradable copolymers of l-lactide and δ-valerolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. β-Methyl-δ-valerolactone-containing thermoplastic poly(ester-amide)s: synthesis, mechanical properties, and degradation behavior | Hoye Research Group [hoye.chem.umn.edu]
- 11. Poly(δ-valerolactone-co-allyl-δ-valerolactone) cross-linked microparticles: Formulation, characterization and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poly(δ-valerolactone-co-allyl-δ-valerolactone) cross-linked microparticles: Formulation, characterization and biocompatibility: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Polymerization of δ-Valerolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic ring-opening polymerization (e-ROP) of δ-valerolactone (δ-VL) to synthesize poly(δ-valerolactone) (PVL), a biodegradable and biocompatible polyester with significant potential in drug delivery and biomedical applications.
Introduction
Poly(δ-valerolactone) (PVL) is an aliphatic polyester that has garnered interest due to its biodegradability, biocompatibility, and permeability characteristics, making it a suitable candidate for drug carrier systems.[1] Enzymatic polymerization offers a green and mild alternative to traditional chemical synthesis, which often employs organometallic catalysts that can leave toxic residues.[2] Lipases and esterases are the primary enzymes utilized for the ring-opening polymerization of δ-valerolactone, offering high selectivity and avoiding metal contamination in the final polymer.[2][3] This document outlines the key enzymes, reaction conditions, and detailed protocols for the synthesis and characterization of PVL.
Enzymatic Ring-Opening Polymerization (e-ROP) of δ-Valerolactone
The enzymatic polymerization of δ-valerolactone proceeds via a ring-opening mechanism. The reaction is initiated by the formation of an acyl-enzyme intermediate, followed by nucleophilic attack from an initiator (e.g., water or an alcohol) or the hydroxyl end-group of a growing polymer chain.
Key Enzymes
Several enzymes have been successfully employed for the polymerization of δ-valerolactone. The most common are lipases, particularly from Candida antarctica and Pseudomonas species, and some thermophilic esterases.
-
Candida antarctica Lipase B (CALB): Often used in its immobilized form, Novozym-435, CALB is highly effective for the ROP of various lactones, including δ-valerolactone.[4]
-
Pseudomonas sp. Lipase (PSL): This lipase has also been shown to effectively catalyze the polymerization of lactones.
-
Thermophilic Esterase from Archaeoglobus fulgidus (AFEST): This robust enzyme can catalyze the polymerization at elevated temperatures, offering potential advantages in terms of reaction rate and solubility.[1]
Reaction Parameters
The success of the enzymatic polymerization is highly dependent on several key parameters:
-
Temperature: The optimal temperature varies depending on the enzyme's thermal stability. For many lipases, temperatures between 40°C and 80°C are common.[1][3][5]
-
Solvent: The choice of solvent can significantly impact both monomer conversion and the molecular weight of the resulting polymer. Toluene is a commonly used solvent that has shown good results.[1][4] Other organic solvents and even solvent-free (bulk) polymerization can be employed.[3][6]
-
Enzyme Concentration: Increasing the enzyme concentration generally leads to higher monomer conversion.[1]
-
Reaction Time: Monomer conversion and polymer molecular weight typically increase with reaction time up to a certain point, after which equilibrium may be reached or degradation could occur.[1]
-
Initiator: The presence and nature of an initiator, such as water or an alcohol (e.g., benzyl alcohol), can influence the polymerization process and the end-groups of the polymer chains.[7][8]
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic polymerization of δ-valerolactone, providing a comparative overview of the effects of different enzymes and reaction conditions.
| Enzyme | Monomer/Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Archaeoglobus fulgidus Esterase (AFEST) | δ-VL / Toluene | 70 | 72 | 97 | 2225 | - | [1] |
| Archaeoglobus fulgidus Esterase (AFEST) | δ-VL / Toluene | 80 | 72 | >97 | ~2000 | - | [1] |
| Lipase PF | δ-VL / Bulk | 60 | 240 | - | 1900 | 3.0 | [3] |
| Novozym-435 (CALB) | δ-VL / Toluene | 70 | Flow | 93 | - | 1.27 | [4] |
Table 1: Comparison of Different Enzymes and Reaction Conditions for δ-Valerolactone Polymerization.
| Parameter | Conditions | Monomer Conversion (%) | Mn ( g/mol ) | Reference |
| Enzyme Conc. | 10 mg AFEST in 600 µL Toluene, 80°C, 72h | ~60 | ~1500 | [1] |
| 30 mg AFEST in 600 µL Toluene, 80°C, 72h | >97 | ~2000 | [1] | |
| 50 mg AFEST in 600 µL Toluene, 80°C, 72h | >97 | ~1800 | [1] | |
| Temperature | 30 mg AFEST in Toluene, 72h | |||
| 60°C | ~90 | ~1800 | [1] | |
| 70°C | 97 | 2225 | [1] | |
| 80°C | >97 | ~2000 | [1] | |
| Reaction Time | 30 mg AFEST in Toluene, 70°C | |||
| 24h | ~75 | ~1800 | [1] | |
| 48h | ~90 | ~2100 | [1] | |
| 72h | 97 | 2225 | [1] | |
| 96h | 100 | ~2000 | [1] |
Table 2: Effect of Reaction Parameters on Polymerization with Archaeoglobus fulgidus Esterase (AFEST).
Experimental Protocols
The following are detailed protocols for the enzymatic synthesis and characterization of poly(δ-valerolactone).
Protocol for Enzymatic Polymerization of δ-Valerolactone using Thermophilic Esterase (AFEST)
This protocol is adapted from the work of Cao et al.[1]
Materials:
-
δ-Valerolactone (distilled from CaH₂)
-
Thermophilic esterase from Archaeoglobus fulgidus (AFEST), lyophilized
-
Toluene, anhydrous
-
Dichloromethane
-
Hexane or Methanol (for precipitation)
-
Screw-capped vials, dried
-
Thermostatic reactor with stirring capability
Procedure:
-
Dry the lyophilized AFEST enzyme in a desiccator overnight.
-
In a dried screw-capped vial, add 30 mg of the dried AFEST.
-
Add 600 µL of anhydrous toluene to the vial.
-
Add 200 µL of distilled δ-valerolactone to the vial.
-
Seal the vial tightly and place it in a thermostatic reactor with magnetic stirring (e.g., 180 rpm).
-
Incubate the reaction at 70°C for 72 hours.
-
After the incubation period, stop the reaction by adding 5 mL of dichloromethane to dissolve the polymer.
-
Remove the enzyme by filtration.
-
Precipitate the polymer by adding the dichloromethane solution dropwise into an excess of cold hexane or methanol with stirring.
-
Collect the precipitated poly(δ-valerolactone) by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight.
Characterization of Poly(δ-valerolactone)
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the synthesized PVL and to determine the number-average molecular weight (Mn) by end-group analysis.[1][8]
Procedure:
-
Dissolve 5-10 mg of the dried PVL in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and identify the characteristic peaks for PVL:
-
~4.09 ppm (t, –CH₂O– of the polymer backbone)
-
~3.64 ppm (t, –CH₂OH end group)
-
~2.35 ppm (t, –COCH₂–)
-
~1.68 ppm (m, –COCH₂CH₂CH₂CH₂O–)[1]
-
-
Calculate the number-average molecular weight (Mn) using the following formula based on the integration of the end-group and backbone peaks: Mn = [(Area₄.₀₉ / Area₃.₆₄) + 1] * 100.13 g/mol (where 100.13 g/mol is the molecular weight of the δ-valerolactone repeating unit).[1]
4.2.2. Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography - SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Procedure:
-
Prepare a solution of the dried PVL in a suitable solvent for GPC analysis (e.g., tetrahydrofuran - THF or chloroform) at a concentration of approximately 1-2 mg/mL.
-
Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulates.
-
Inject the filtered sample into the GPC system.
-
Run the analysis using a calibrated system with appropriate columns (e.g., polystyrene-divinylbenzene columns) and a suitable mobile phase (e.g., THF) at a constant flow rate.
-
Use a refractive index (RI) detector to detect the polymer as it elutes.
-
Calculate Mn, Mw, and PDI relative to polystyrene or other suitable standards.
4.2.3. Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the PVL, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Procedure:
-
Accurately weigh 5-10 mg of the dried PVL into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to 100°C at a rate of 10°C/min.
-
Hold for 5 minutes to ensure complete melting.
-
Cool to -80°C at a rate of 10°C/min.
-
Hold for 5 minutes.
-
Heat from -80°C to 100°C at a rate of 10°C/min.
-
-
Analyze the data from the second heating scan to determine Tg and Tm.
Visualizations
The following diagrams illustrate the key processes involved in the enzymatic polymerization of δ-valerolactone.
References
- 1. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Molecular Level Structure of Biodegradable Poly(Delta-Valerolactone) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Delta-Valerolactone Based Scaffolds for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of delta-valerolactone (δ-valerolactone) based scaffolds in tissue engineering. Poly(δ-valerolactone) (PDVL) is a biodegradable and biocompatible aliphatic polyester, making it a promising candidate for a variety of biomedical applications, including drug delivery and the fabrication of scaffolds for tissue regeneration.[1] This document details the fabrication of porous PDVL scaffolds, protocols for cell seeding and viability assessment, and a summary of their material properties.
Data Presentation
The following tables summarize the quantitative data available for poly(δ-valerolactone) and its composite scaffolds.
Table 1: Mechanical Properties of Poly(δ-valerolactone) Based Scaffolds
| Material Composition | Fabrication Method | Porosity (%) | Compressive Modulus (MPa) | Compressive Strength (MPa) | Young's Modulus (GPa) |
| Pure PDVL | - | - | - | 12.5 | 0.72[2] |
| PLLA | 3D Printing | - | 592.46 | 34.62 | - |
| PCL | SLS | 48 | 77 | 3.6 | - |
| PCL | SLS | 77 | 4 | 0.4 | - |
| PCL | Phase Inversion/Salt Leaching | 45.7 | 1.85 | - | - |
| PCL | Phase Inversion/Salt Leaching | 84.9 | 0.24 | - | - |
| PLDLLA/TCP | - | - | ~80 | 3 | - |
Note: Data for PLLA, PCL, and PLDLLA/TCP are included for comparison as they are widely studied polyesters in tissue engineering.[3][4][5][6]
Table 2: In Vitro Degradation of Poly(δ-valerolactone) Copolymers
| Copolymer Composition | Degradation Rate (KMw, days⁻¹) | Notes |
| rac-lactide-co-δ-VL (25% δ-VL) | 0.060 | Amorphous, highest degradation rate in the study. |
| rac-lactide-co-δ-VL (15% δ-VL) | 0.047 | Amorphous. |
| L-LA-co-δ-VL (82:18) | 0.017 | Did not lose weight until day 98. |
| Amorphous PLVL 53 (46.6% δ-VL) | 0.030 | Lower degradation than crystallizable copolymers. |
Data from a study on lactide-co-δ-valerolactone (PLVL) biopolyesters.[7]
Table 3: Porosity and Pore Size of Salt-Leached Scaffolds
| Polymer | Porogen | Porosity (%) | Pore Size (µm) |
| PCL | NaCl | Up to 90 | Dependent on porogen size |
| PCL | NaCl | 72 - 87 | - |
| PCL | NaCl | Up to 93 | Up to 150 |
| PLLA | NaCl, Sodium Tartrate, or Sodium Citrate | Up to 93 | Up to 150 |
| PCL/PEO | PEO and NaCl | 75 - 88 | Bimodal distribution |
Note: This data is for related polyesters fabricated using the salt-leaching technique, which is also applicable to PDVL.[8][9]
Experimental Protocols
Protocol 1: Fabrication of Porous PDVL Scaffolds via Solvent Casting and Particulate Leaching
This protocol describes a common method for creating a porous scaffold structure.[8][10][11][12][13][14][15][16]
Materials:
-
Poly(δ-valerolactone) (PDVL)
-
Chloroform
-
Sodium chloride (NaCl), sieved to desired particle size (e.g., 250-425 µm)
-
Ethanol
-
Deionized water
-
Teflon mold
Procedure:
-
Polymer Solution Preparation: Prepare a 30% (w/w) solution of PDVL in chloroform.
-
Mixing: In a glass vial, combine the PDVL solution with sieved NaCl particles at a polymer-to-salt ratio of 1:4. Mix thoroughly with a spatula to form a homogenous paste.
-
Casting: Transfer the polymer/salt paste into a Teflon mold. Ensure the mold is completely filled and level the surface.
-
Solvent Evaporation: Allow the scaffolds to air dry in a fume hood for at least 2 hours to evaporate the chloroform.
-
Salt Leaching:
-
Immerse the dried scaffolds in ethanol to facilitate water penetration.
-
Transfer the scaffolds to a large volume of deionized water to leach out the NaCl.
-
Stir the water gently and replace it with fresh deionized water daily for 5 days to ensure complete salt removal.
-
-
Drying: Freeze-dry the leached scaffolds overnight to remove all water.
-
Sterilization: Sterilize the scaffolds using an appropriate method, such as ethylene oxide or gamma irradiation, before cell culture.
Protocol 2: Static Cell Seeding of Porous Scaffolds
This protocol outlines a basic method for seeding cells onto a porous scaffold.[17][18][19][20][21]
Materials:
-
Sterile porous PDVL scaffolds
-
Cell suspension of desired cell type (e.g., mesenchymal stem cells)
-
Complete cell culture medium
-
Sterile non-treated multi-well culture plate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Scaffold Preparation: Place sterile scaffolds into the wells of a non-treated culture plate.
-
Cell Suspension Preparation: Trypsinize and count cells to prepare a cell suspension at the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
Seeding:
-
Slowly pipette a small volume of the cell suspension (e.g., 50-100 µL) directly onto the top surface of each scaffold. The volume should be sufficient to cover the surface without overflowing.
-
Allow the cell suspension to be absorbed into the scaffold.
-
-
Initial Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 2-4 hours to allow for initial cell attachment.
-
Addition of Medium: After the initial incubation, gently add pre-warmed complete culture medium to each well to fully immerse the scaffolds.
-
Culture: Continue to culture the cell-seeded scaffolds under standard conditions, changing the medium every 2-3 days.
Protocol 3: Assessment of Cell Viability using MTT Assay
This protocol describes a colorimetric assay to quantify cell viability and proliferation on the scaffold.[22][23][24]
Materials:
-
Cell-seeded PDVL scaffolds in a multi-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium (phenol red-free)
-
Solubilization solution (e.g., acidified isopropanol or dimethyl sulfoxide - DMSO)
-
96-well plate for absorbance reading
Procedure:
-
Preparation: At the desired time point, remove the culture medium from the wells containing the cell-seeded scaffolds.
-
MTT Incubation:
-
Add phenol red-free medium containing MTT (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add a sufficient volume of solubilization solution (e.g., 1 mL of acidified isopropanol) to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Transfer an aliquot (e.g., 100-200 µL) of the solubilized formazan solution from each well to a new 96-well plate.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values of different samples to assess relative cell viability and proliferation.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for fabrication, cell seeding, and analysis of PDVL scaffolds.
Signaling Pathways in Osteogenic Differentiation
While direct evidence for δ-valerolactone based scaffolds is still emerging, studies on similar polyester scaffolds, such as those made from poly(ε-caprolactone) (PCL), suggest the involvement of key signaling pathways in promoting osteogenic differentiation of mesenchymal stem cells. The following diagram illustrates a hypothesized mechanism.
Caption: Hypothesized signaling pathways in osteogenic differentiation on PDVL scaffolds.
It is hypothesized that the topography and mechanical properties of the PDVL scaffold can activate signaling pathways such as the Wnt/β-catenin and TGF-β/Smad pathways within mesenchymal stem cells.[25][26][27][28] Activation of these pathways leads to the nuclear translocation of key transcription factors, such as β-catenin and Smad complexes, which in turn upregulate the expression of osteogenic genes (e.g., Runx2, ALP, Osteocalcin), ultimately driving the differentiation of the stem cells into bone-forming osteoblasts.[27][28] Further research is required to confirm the specific molecular interactions and signaling cascades initiated by δ-valerolactone based scaffolds.
References
- 1. Poly(this compound): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical and Microstructural Properties of Polycaprolactone Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nist.gov [nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. iris.unimo.it [iris.unimo.it]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Effect Of Salt Leaching On Pcl And Plga (50/50) Resorbable Scaffolds | Semantic Scholar [semanticscholar.org]
- 16. Development of polycaprolactone porous scaffolds by combining solvent casting, particulate leaching, and polymer leaching techniques for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-Seeding Techniques in Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3dbiotek.com [3dbiotek.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reprocell.com [reprocell.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. Wnt/β-Catenin Pathway Balances Scaffold Degradation and Bone Formation in Tissue-Engineered Laminae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Wnt/ β-Catenin Pathway Balances Scaffold Degradation and Bone Formation in Tissue-Engineered Laminae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The role of the Smad2/3/4 signaling pathway in osteogenic differentiation regulation by ClC-3 chloride channels in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Smad3 promotes alkaline phosphatase activity and mineralization of osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Delta-Valerolactone in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of delta-valerolactone (δ-valerolactone) and its polymer, poly(δ-valerolactone) (PVL), in the development of advanced drug delivery systems. The following sections detail the synthesis of PVL-based carriers, protocols for drug loading, and the characterization of these systems for the targeted and controlled release of therapeutic agents.
Introduction to Poly(δ-valerolactone) for Drug Delivery
Poly(δ-valerolactone) (PVL) is a biodegradable and biocompatible aliphatic polyester that has garnered significant interest in the biomedical field.[1] Its favorable properties, including hydrophobicity, good miscibility with other polymers, and low cytotoxicity, make it an excellent candidate for developing various drug delivery platforms such as nanoparticles, micelles, and microparticles. These systems can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled and targeted release, thereby enhancing therapeutic efficacy and minimizing side effects.
Synthesis of PVL-Based Copolymers for Targeted Drug Delivery
A prominent application of PVL is in the creation of amphiphilic block copolymers, often with poly(ethylene glycol) (PEG), to form core-shell structures capable of encapsulating drugs. Furthermore, these copolymers can be functionalized with targeting ligands, such as folic acid, to direct the drug delivery system to specific cancer cells that overexpress folate receptors.[2][3][4][5]
Synthesis of Folic Acid-Conjugated Poly(δ-valerolactone)/Poly(ethylene glycol)/Poly(δ-valerolactone) (VEV-FOL)
This protocol describes the synthesis of a triblock copolymer composed of PVL and PEG, followed by conjugation with folic acid for targeted drug delivery.[2][3][4]
Experimental Protocol:
-
Synthesis of VEV Triblock Copolymer:
-
The synthesis is carried out via ring-opening polymerization of δ-valerolactone (VL) initiated by PEG in the presence of a catalyst, stannous octoate.[3]
-
In a flame-dried reaction vessel under a nitrogen atmosphere, combine PEG (e.g., PEG2000) and a predetermined molar ratio of δ-valerolactone.
-
Add stannous octoate (typically 0.1-0.5 mol% of the monomer) as a catalyst.
-
Heat the reaction mixture (e.g., to 130°C) and allow it to proceed for a specified time (e.g., 24 hours) with continuous stirring.
-
The resulting poly(δ-valerolactone)/poly(ethylene glycol)/poly(δ-valerolactone) (VEV) copolymer is then purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst.
-
Dry the purified VEV copolymer under vacuum.
-
-
Folic Acid Activation and Conjugation to VEV:
-
Activation of Folic Acid: Dissolve folic acid in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Add N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of folic acid. Stir the reaction mixture at room temperature in the dark for several hours.
-
Conjugation to VEV: Dissolve the purified VEV copolymer in a suitable solvent (e.g., chloroform). Add the activated folic acid solution to the VEV solution in the presence of a coupling agent like 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.
-
The resulting VEV-FOL conjugate is purified by dialysis against a suitable solvent (e.g., DMSO followed by deionized water) to remove unreacted folic acid and byproducts.
-
Lyophilize the purified solution to obtain the final VEV-FOL copolymer.
-
-
Characterization:
Formulation of Drug-Loaded PVL-Based Nanoparticles and Micelles
PVL-based copolymers can self-assemble into nanoparticles or micelles in an aqueous environment, encapsulating hydrophobic drugs within their core. The following protocols detail the preparation of doxorubicin-loaded VEV-FOL micelles and paclitaxel-loaded PVL-co-PAVL microparticles.
Preparation of Doxorubicin-Loaded VEV-FOL Micelles
This protocol utilizes the solvent evaporation method to encapsulate the anticancer drug doxorubicin (DOX) into VEV-FOL micelles for targeted delivery.[2][3][4]
Experimental Protocol:
-
Drug Encapsulation:
-
Dissolve a specific amount of VEV-FOL copolymer and doxorubicin hydrochloride (DOX·HCl), along with a base such as triethylamine (to deprotonate DOX·HCl), in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol).
-
Slowly add this organic solution to a larger volume of an aqueous solution (e.g., deionized water or phosphate-buffered saline, PBS) under constant stirring or sonication to form an oil-in-water (o/w) emulsion.
-
Continue stirring at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
As the organic solvent evaporates, the VEV-FOL copolymer self-assembles into micelles, entrapping the hydrophobic doxorubicin in their core.
-
-
Purification and Characterization:
-
Filter the resulting micellar solution to remove any non-encapsulated drug aggregates.
-
Determine the particle size and size distribution of the DOX-loaded micelles using dynamic light scattering (DLS).
-
Analyze the morphology of the micelles using transmission electron microscopy (TEM).[5]
-
Quantify the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Quantitative Data for Doxorubicin-Loaded VEV-FOL Micelles:
| Parameter | Value | Reference |
| Mean Diameter | 97 nm | [2][3][4] |
| Drug Loading Content (DLC) | Varies with formulation | |
| Encapsulation Efficiency (EE) | High | [2][3][4] |
| In Vitro Release | Sustained release over two weeks | [2][3] |
| IC50 (MDAMB231 cells) | 0.014 µM | [4] |
Formulation of Paclitaxel-Loaded Poly(δ-valerolactone-co-allyl-δ-valerolactone) Microparticles
This protocol describes the formulation of cross-linked microparticles for the sustained release of paclitaxel (PTX) using a modified oil-in-water approach followed by UV-initiated cross-linking.[6][7][8]
Experimental Protocol:
-
Microparticle Formulation:
-
Dissolve the poly(δ-valerolactone-co-allyl-δ-valerolactone) (PVL-co-PAVL) copolymer in a suitable organic solvent (e.g., dichloromethane).
-
Disperse this organic phase into an aqueous phase containing a surfactant (e.g., polyvinyl alcohol, PVA) to form an oil-in-water emulsion.
-
Homogenize the emulsion to achieve the desired droplet size.
-
Expose the emulsion to UV light to initiate cross-linking of the allyl groups within the copolymer, solidifying the microparticles.
-
Collect the microparticles by centrifugation, wash them with deionized water, and then lyophilize them.
-
-
Drug Loading (Post-loading Swelling-Equilibrium Method):
-
Disperse the dried, cross-linked microparticles in a solution of paclitaxel in a suitable organic solvent (e.g., acetonitrile).
-
Allow the microparticles to swell and equilibrate with the drug solution for a specific period, enabling the drug to diffuse into the polymer matrix.
-
Collect the drug-loaded microparticles by centrifugation, wash them to remove surface-adsorbed drug, and dry them under vacuum.
-
-
Characterization:
-
Analyze the morphology of the microparticles using scanning electron microscopy (SEM).
-
Determine the drug loading and encapsulation efficiency by dissolving a known weight of the microparticles in a suitable solvent and quantifying the paclitaxel content using HPLC.
-
Quantitative Data for Paclitaxel-Loaded PVL-co-PAVL Microparticles:
| Parameter | Observation | Reference |
| Morphology | Smooth, spherical | [6][7][8] |
| In Vitro Release Kinetics | First-order | [6][7][8] |
| In Vivo Release | Sustained | [6][7][8] |
In Vitro Drug Release Studies
Evaluating the in vitro release profile of the drug from the delivery system is crucial for predicting its in vivo performance.
Experimental Protocol:
-
Setup:
-
Disperse a known amount of the drug-loaded nanoparticles or microparticles in a release medium (e.g., PBS at pH 7.4 to mimic physiological conditions, or a more acidic buffer to simulate the tumor microenvironment).
-
Place the dispersion in a dialysis bag with a specific molecular weight cut-off and immerse it in a larger volume of the release medium.
-
Maintain the setup at 37°C with constant agitation.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released as a function of time.
-
Analyze the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).
-
Cellular Uptake and Signaling Pathways
Cellular Uptake of Folate-Targeted Nanoparticles
Folate-conjugated nanoparticles are internalized by cancer cells that overexpress the folate receptor via receptor-mediated endocytosis.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Folate-Targeted Gold Nanoparticles on Subcellular Localization and Distribution into Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Characterization of Poly(δ-valerolactone)
Introduction
Poly(δ-valerolactone) (PDVL) is a biodegradable and biocompatible aliphatic polyester that has garnered significant interest for biomedical applications.[1][2] Its properties, including good miscibility with other polymers, high crystallinity, and low cytotoxicity, make it a promising candidate for drug delivery systems, tissue engineering scaffolds, and implantable medical devices.[2] PDVL is typically synthesized via the ring-opening polymerization (ROP) of the δ-valerolactone monomer.[3][4] A thorough characterization of PDVL is crucial to ensure its suitability and performance for these applications. This document provides detailed application notes and protocols for the key techniques used to characterize PDVL.
Overview of Characterization Techniques
The comprehensive characterization of PDVL involves a suite of analytical techniques to determine its chemical structure, molecular weight, thermal properties, and crystallinity. The relationship between these techniques and the properties they elucidate is outlined below.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Application Note: ¹H NMR spectroscopy is a fundamental technique used to confirm the chemical structure of the synthesized PDVL.[5][6] It allows for the identification of the repeating monomer units and the end groups of the polymer chains.[5] By comparing the integrals of the peaks corresponding to the repeating units and the end groups, the number-average molecular weight (Mn) can be estimated.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the dried PDVL sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher NMR spectrometer.[7]
-
Data Analysis: Process the spectrum to identify the chemical shifts (δ) in parts per million (ppm). The characteristic peaks for PDVL are:
-
4.09 ppm (triplet): Methylene protons adjacent to the ester oxygen (-CH₂O-).[1]
-
2.35 ppm (triplet): Methylene protons adjacent to the carbonyl group (-COCH₂-).[1]
-
1.68 ppm (multiplet): Methylene protons in the middle of the chain (-COCH₂CH₂CH₂CH₂O-).[1]
-
3.64 ppm (triplet): Methylene protons of the hydroxyl end group (-CH₂OH).[1]
-
Data Presentation:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 4.09 | triplet | Protons of methylene group in repeating unit (-CH₂O-)[1] |
| 2.35 | triplet | Protons of methylene group in repeating unit (-COCH₂-)[1] |
| 1.68 | multiplet | Protons of methylene groups in repeating unit (-COCH₂CH₂CH₂CH₂O-)[1] |
| 3.64 | triplet | Protons of methylene group at hydroxyl terminus (-CH₂OH)[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in PDVL, thereby confirming its successful polymerization. The presence of a strong carbonyl (C=O) stretching band and the absence of a broad hydroxyl (-OH) band from the monomer are key indicators.
Experimental Protocol:
-
Sample Preparation: PDVL samples can be analyzed as thin films cast from a solution (e.g., in THF) or by using an Attenuated Total Reflectance (ATR) accessory.[3][8] For film preparation, dissolve a small amount of PDVL in THF, cast it onto a suitable substrate (e.g., KBr pellet), and dry it in a vacuum oven.
-
Data Acquisition: Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.[3]
-
Data Analysis: Identify the characteristic absorption bands for PDVL.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2958 | C-H stretching | Methylene (-CH₂-) |
| ~1720-1740 | C=O stretching | Ester carbonyl |
| ~1170 | C-O stretching | Ester linkage |
Gel Permeation Chromatography (GPC)
Application Note: GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[9][10] These parameters are critical as they significantly influence the mechanical properties, degradation rate, and drug release profile of PDVL-based systems.
Experimental Protocol:
-
System Setup: Use a GPC system equipped with a refractive index (RI) detector.[9] The columns should be suitable for polymer analysis in organic solvents (e.g., styrene-divinylbenzene columns).[9]
-
Mobile Phase: Use tetrahydrofuran (THF) or chloroform (CHCl₃) as the mobile phase at a flow rate of approximately 0.35-1.0 mL/min.[5]
-
Calibration: Calibrate the system using polystyrene or polymethyl methacrylate standards of known molecular weights.[9]
-
Sample Preparation: Dissolve the PDVL sample in the mobile phase to a concentration of about 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Data Analysis: Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Data Presentation:
| Parameter | Symbol | Typical Value Range | Significance |
| Number-Average Molecular Weight | Mn | 2,000 - 10,000 g/mol [1][11] | Influences degradation rate and mechanical strength |
| Weight-Average Molecular Weight | Mw | - | Reflects the average molecular weight |
| Polydispersity Index | PDI | 1.08 - 1.5[6][11] | Indicates the breadth of molecular weight distribution |
Differential Scanning Calorimetry (DSC)
Application Note: DSC is used to investigate the thermal transitions of PDVL, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[12][13] These properties are essential for understanding the physical state of the polymer (amorphous vs. semi-crystalline) and for designing appropriate processing conditions (e.g., extrusion, molding).[2][12] The degree of crystallinity can also be estimated from the enthalpy of melting.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the PDVL sample into an aluminum DSC pan.[14]
-
Thermal Program:
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 100 °C) at a heating rate of 10-20 °C/min to erase any prior thermal history.[7][8]
-
Hold for several minutes (e.g., 5 min) to ensure complete melting.[8]
-
Cool the sample to a low temperature (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).[8]
-
Heat the sample again to 100 °C at 10-20 °C/min.[8]
-
-
Data Analysis: Analyze the second heating scan to determine Tg (midpoint of the step change in heat flow), Tc (peak of the exothermic transition), and Tm (peak of the endothermic transition).[8]
Data Presentation:
| Parameter | Symbol | Typical Value Range (°C) |
| Glass Transition Temperature | Tg | -75 to -63[3][8] |
| Melting Temperature | Tm | 52 to 59[3] |
| Crystallization Temperature | Tc | Varies with conditions |
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15] For PDVL, TGA is used to determine its thermal stability and decomposition temperature (Td). This information is crucial for defining the upper temperature limit for processing and storage without significant degradation.
Experimental Protocol:
-
Sample Preparation: Place 10-12 mg of the PDVL sample into a TGA pan (e.g., alumina or platinum).[8]
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10-20 °C/min) under a nitrogen atmosphere.[8][16]
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.[17]
Data Presentation:
| Parameter | Symbol | Typical Value Range (°C) |
| Onset Decomposition Temperature (5% weight loss) | Td, onset | ~168 - 250[16] |
| Temperature of Maximum Decomposition Rate | Td, max | Varies with conditions |
X-ray Diffraction (XRD)
Application Note: XRD is a powerful technique for analyzing the crystalline structure of materials.[18] For PDVL, which is a semi-crystalline polymer, XRD is used to determine its crystal structure and to quantify the degree of crystallinity.[2][8] The crystallinity significantly impacts the mechanical properties, degradation behavior, and drug release kinetics of the polymer.[2]
Experimental Protocol:
-
Sample Preparation: Prepare a flat sample of PDVL, either as a thin film or a pressed powder.
-
Data Acquisition: Mount the sample in an X-ray diffractometer. Scan the sample over a range of 2θ angles (e.g., 5° to 35°) using Cu Kα radiation.[7]
-
Data Analysis:
-
The resulting diffractogram will show sharp peaks corresponding to the crystalline regions superimposed on a broad amorphous halo.[18][19]
-
The degree of crystallinity can be calculated by separating the areas of the crystalline peaks from the amorphous halo and using the formula: %Crystallinity = [Area of crystalline peaks / (Area of crystalline peaks + Area of amorphous halo)] x 100.[19]
-
The crystal structure of PDVL is orthorhombic, with characteristic diffraction peaks typically observed around 2θ = 21.8° and 24.5°.[7][20]
-
Data Presentation:
| Parameter | Typical Value | Significance |
| Crystal Structure | Orthorhombic[20] | Defines the packing of polymer chains |
| Main Diffraction Peaks (2θ) | ~21.8°, ~24.5°[7] | Fingerprint of the crystalline phase |
| Degree of Crystallinity (%) | Varies widely | Affects mechanical and degradation properties |
Characterization Workflow
A typical workflow for the comprehensive characterization of newly synthesized PDVL is illustrated below.
References
- 1. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Method development for the analysis of biopolymers as polylactic acid with gel permeation chromatography - American Chemical Society [acs.digitellinc.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 14. Characterization of the Polycaprolactone Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 19. Percent Crystallinity by the XRD Integration Method | Materials Characterization Lab [mcl.mse.utah.edu]
- 20. researchgate.net [researchgate.net]
Purification of δ-Valerolactone Monomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of δ-valerolactone (DVL), a critical monomer in the synthesis of biocompatible polyesters for pharmaceutical and biomedical applications. High monomer purity is paramount to ensure controlled polymerization, predictable polymer properties, and the absence of undesirable initiators or side-reactants. The following sections detail the most common and effective purification techniques: fractional distillation, crystallization, and column chromatography, along with methods for purity assessment.
Introduction to δ-Valerolactone Purification
Crude δ-valerolactone, whether commercially sourced or synthesized, may contain various impurities such as residual starting materials (e.g., 1,5-pentanediol), catalysts, water, and oligomers. These impurities can significantly impact the final properties of poly(δ-valerolactone) (PVL) and its performance in drug delivery systems. Therefore, robust purification is a critical step in the research and development process.
Purification Methodologies: A Comparative Overview
The choice of purification method depends on the nature and quantity of impurities, the required final purity, and the scale of the operation. A summary of common techniques is presented below.
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Fractional Distillation | Separation based on differences in boiling points under reduced pressure. | >99%[1] | Highly effective for removing non-volatile and many volatile impurities. Scalable. | Requires specialized glassware. Potential for thermal degradation if not controlled. |
| Crystallization | Separation based on differential solubility of the monomer and impurities in a solvent at varying temperatures. | High | Can be highly selective and yield very pure crystals. | Finding a suitable solvent system can be challenging. Lower yield compared to distillation. |
| Column Chromatography | Separation based on differential adsorption of the monomer and impurities onto a solid stationary phase. | High | Effective for removing closely related impurities. | Labor-intensive, requires significant solvent volumes, less suitable for large-scale purification. |
Experimental Protocols
Vacuum Fractional Distillation
This is the most widely employed method for purifying δ-valerolactone.[2] By reducing the pressure, the boiling point of the monomer is lowered, mitigating the risk of thermal degradation and polymerization.
Materials and Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Manometer
-
Stir bar
-
Grease for glass joints
Protocol:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly greased to maintain a good vacuum seal. A Claisen adapter is recommended to minimize bumping.
-
Charging the Flask: Add the crude δ-valerolactone and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.
-
Initiating Vacuum: Connect the apparatus to the vacuum pump and gradually reduce the pressure. A cold trap should be placed between the apparatus and the pump to protect the pump from volatile components.
-
Heating: Once the desired vacuum is achieved (typically a few mmHg), begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection: Observe the temperature at the distillation head. Collect any initial low-boiling fractions in a separate flask. The main fraction of pure δ-valerolactone should be collected at a stable temperature corresponding to its boiling point at the recorded pressure. The boiling point of δ-valerolactone is approximately 73-75°C at 3 mmHg.
-
Termination: Once the distillation of the main fraction is complete, or if the temperature begins to rise significantly, stop the heating. Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Workflow for Vacuum Fractional Distillation:
Crystallization (General Procedure)
While a specific, validated solvent system for the crystallization of δ-valerolactone monomer is not widely reported, a general approach for cyclic esters can be adapted. This method relies on finding a solvent in which the monomer is soluble at elevated temperatures but sparingly soluble at lower temperatures.
Materials and Equipment:
-
Erlenmeyer flask with a stopper
-
Heating plate
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Various organic solvents for screening (e.g., diethyl ether, hexane, ethyl acetate/hexane mixture)
Protocol:
-
Solvent Screening: In a small test tube, dissolve a small amount of δ-valerolactone in a minimal amount of a chosen solvent at room temperature or with gentle heating. Allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation. A good solvent system will result in the formation of crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude δ-valerolactone in a minimum amount of the selected hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Logical Flow for Crystallization:
Column Chromatography (General Procedure)
For the removal of impurities with similar polarity to δ-valerolactone, column chromatography over silica gel can be an effective technique.
Materials and Equipment:
-
Chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plate and chamber for monitoring
Protocol:
-
Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation between δ-valerolactone and its impurities. A good starting point for esters is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude δ-valerolactone in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Solvent Removal: Combine the fractions containing the pure δ-valerolactone and remove the solvent using a rotary evaporator.
Experimental Workflow for Column Chromatography:
References
Application Notes and Protocols: δ-Valerolactone as a Versatile Precursor in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
δ-Valerolactone (DVL), a cyclic ester, serves as a pivotal precursor in a variety of chemical syntheses, ranging from the production of biodegradable polymers to the formation of complex pharmaceutical intermediates. Its reactivity, driven by the strained lactone ring, allows for versatile transformations into a wide array of valuable molecules. These application notes provide an overview of its utility and detailed protocols for key synthetic transformations.
Application: Ring-Opening Polymerization (ROP) for Polyester Synthesis
δ-Valerolactone is extensively used as a monomer for the synthesis of poly(δ-valerolactone) (PVL), a biodegradable and biocompatible aliphatic polyester.[1][2] PVL is a promising material for biomedical applications, including drug delivery systems and tissue engineering scaffolds, owing to its hydrophobicity, good miscibility with other polymers, and low cytotoxicity.[1] The properties of PVL can be tailored by controlling the polymerization process and through copolymerization with other cyclic esters like ε-caprolactone (ε-CL) and L-lactide (LLA).[3]
Organocatalysis offers a metal-free approach to PVL synthesis, which is highly desirable for biomedical applications to avoid metal contamination.[2] Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and triflylimide (HNTf₂) have proven effective.[4][5]
Experimental Protocol: TBD-Catalyzed ROP of δ-Valerolactone [4]
This protocol describes a green and sustainable method for the synthesis of PVL using TBD as a catalyst.
-
Materials: δ-Valerolactone (DVL), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), benzyl alcohol (initiator), toluene (solvent), n-hexane (antisolvent).
-
Procedure:
-
In a glovebox, add δ-valerolactone to a solution of benzyl alcohol in toluene.
-
Add a stock solution of TBD in toluene to initiate the polymerization.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the monomer conversion using ¹H NMR spectroscopy.
-
After achieving the desired conversion, quench the polymerization by adding a weak acid (e.g., benzoic acid).
-
Precipitate the polymer by adding the reaction mixture to an excess of n-hexane.
-
Isolate the polymer by filtration, wash with n-hexane, and dry under vacuum.
-
Quantitative Data Summary: Organocatalyzed ROP of δ-Valerolactone
| Catalyst | Initiator | [Monomer]:[Initiator]:[Catalyst] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| TBD | Benzyl Alcohol | Varies | Toluene | RT | Varies | High | Varies | Narrow | [4] |
| HNTf₂ | 3-Phenyl-1-propanol | 100:1:0.1 | CH₂Cl₂ | 27 | 48 | 77.2 | 9600 | Narrow | [5] |
Logical Relationship: Organocatalyzed Ring-Opening Polymerization
Caption: Workflow for organocatalyzed ring-opening polymerization of δ-valerolactone.
Enzymatic ROP provides a green and mild alternative for the synthesis of metal-free PVL. Thermophilic esterases have been shown to effectively catalyze this reaction.[2]
Experimental Protocol: Enzymatic ROP of δ-Valerolactone [2]
This protocol details the synthesis of PVL using a thermophilic esterase from Archaeoglobus fulgidus (AFEST).
-
Materials: δ-Valerolactone, thermophilic esterase (AFEST), toluene.
-
Procedure:
-
To a solution of δ-valerolactone in toluene, add the AFEST enzyme.
-
Incubate the reaction mixture at 70 °C with shaking.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing for monomer conversion and polymer molecular weight by ¹H NMR and GPC, respectively.
-
After the desired reaction time, terminate the reaction by dissolving the mixture in a good solvent (e.g., chloroform) and removing the enzyme by filtration.
-
Precipitate the polymer in cold methanol.
-
Collect the polymer by centrifugation and dry under vacuum.
-
Quantitative Data Summary: Enzymatic ROP of δ-Valerolactone
| Enzyme | Solvent | Temp (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Reference |
| AFEST | Toluene | 70 | 72 | 97 | 2225 | [2] |
| AFEST | Toluene | 80 | 72 | >97 | Varies with enzyme conc. | [2] |
Signaling Pathway: Enzymatic Ring-Opening Polymerization Mechanism
Caption: Proposed mechanism for esterase-catalyzed ring-opening polymerization of δ-valerolactone.
Application: Synthesis of Functionalized Lactones
δ-Valerolactone can be functionalized to introduce new chemical handles, expanding its utility as a monomer and precursor. An important example is the synthesis of α-methylene-δ-valerolactone (MVL).
Experimental Protocol: Synthesis of α-Methylene-δ-valerolactone (MVL) [6][7]
This protocol describes the gas-phase synthesis of MVL from DVL and formaldehyde over a supported alkaline earth oxide catalyst.
-
Materials: δ-Valerolactone (DVL), formaldehyde (FA), supported CaO on silica catalyst.
-
Procedure:
-
Pack a fixed-bed reactor with the CaO/SiO₂ catalyst.
-
Heat the reactor to 613 K under a flow of inert gas.
-
Introduce a gaseous feed of DVL and FA at controlled partial pressures (e.g., 0.4 kPa DVL, 1.2 kPa FA) into the reactor.
-
Collect the product stream by condensation.
-
Analyze the product mixture using gas chromatography (GC) and nuclear magnetic resonance (NMR) to determine conversion and selectivity.
-
The product is a mixture of MVL and unreacted DVL, which can be separated or used in subsequent selective polymerization steps.
-
Quantitative Data Summary: MVL Synthesis
| Catalyst | DVL Conversion (%) | MVL Selectivity (%) | Temperature (K) | Reference |
| CaO/SiO₂ | ~60 | 90 | 613 | [7] |
| BaO/SiO₂ | ~60 | 83 | 613 | [7] |
Application: Precursor for Pharmaceutical Intermediates
δ-Valerolactone is a valuable starting material for the synthesis of various pharmaceutical compounds.[8] For example, its reduction can lead to 2,3-dihydrofuran, a precursor for prostaglandins.[8] It is also a key raw material in the synthesis of the antithrombotic drug Apixaban.[8]
Logical Relationship: DVL in Pharmaceutical Synthesis
Caption: Synthetic pathways from δ-valerolactone to key pharmaceutical classes.
Application: Copolymer Synthesis
To further tune the properties of polyesters for specific applications, δ-valerolactone can be copolymerized with other lactones. The resulting copolymers exhibit properties that are intermediate between those of the respective homopolymers.
Experimental Protocol: Synthesis of Poly(δ-valerolactone-co-ε-caprolactone)
This protocol is a general representation based on common ROP procedures.
-
Materials: δ-Valerolactone (DVL), ε-caprolactone (ε-CL), catalyst (e.g., tin(II) octoate), initiator (e.g., benzyl alcohol), toluene.
-
Procedure:
-
Charge a dry reaction vessel with the desired molar ratio of DVL and ε-CL, benzyl alcohol, and toluene under an inert atmosphere.
-
Add the catalyst to the mixture.
-
Heat the reaction to the desired temperature (e.g., 110 °C) and stir.
-
Monitor the polymerization by tracking the disappearance of the monomer peaks in ¹H NMR or by GPC analysis of aliquots.
-
Once the desired molecular weight and conversion are reached, cool the reaction and dissolve it in a suitable solvent like dichloromethane.
-
Precipitate the copolymer by adding the solution to a non-solvent such as cold methanol.
-
Filter and dry the resulting copolymer under vacuum.
-
Quantitative Data Summary: Copolymerization Reactivity Ratios
| Comonomer | r(VL) | r(Comonomer) | Polymerization Type | Reference |
| ε-CL | 12.92 | 0.10 | Gradient | [3] |
| L-Lactide | - | - | Block/Random | [3] |
Experimental Workflow: Copolymer Synthesis
Caption: General workflow for the synthesis of copolymers from δ-valerolactone.
References
- 1. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 2. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|DVL|Cas 542-28-9|δ-Valerolactone|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing δ-Valerolactone Polymerization
Welcome to the technical support center for the ring-opening polymerization (ROP) of δ-valerolactone (PVL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your polymerization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of δ-valerolactone in a question-and-answer format.
Issue 1: Low Monomer Conversion
-
Question: I am observing low monomer conversion in my δ-valerolactone polymerization. What are the potential causes and how can I improve it?
-
Answer: Low monomer conversion can stem from several factors related to your reaction conditions and reagents.
-
Reaction Time and Temperature: The polymerization of δ-valerolactone is an equilibrium reaction.[1] Insufficient reaction time or suboptimal temperature can prevent the reaction from reaching high conversion. For instance, enzymatic polymerization using a thermophilic esterase from Archaeoglobus fulgidus in toluene at 70°C showed that monomer conversion increased with reaction time up to 72 hours.[2] It's crucial to ensure the reaction has proceeded long enough for the equilibrium to favor the polymer.
-
Catalyst Activity: The choice and concentration of the catalyst are critical. The catalyst might be inefficient or poisoned by impurities. For example, some catalysts may be sensitive to air or moisture. Using an appropriate catalyst and ensuring its activity is crucial. Some systems, like those using certain metal complexes or organocatalysts, can achieve high conversions under mild conditions.[3]
-
Monomer Purity: Impurities in the δ-valerolactone monomer can inhibit the polymerization reaction. It is essential to use a high-purity monomer.
-
Initiator Issues: The initiator plays a key role in the polymerization. Impurities in the initiator or the presence of water can interfere with the reaction.
-
Issue 2: Poor Control Over Molecular Weight (Low Mn)
-
Question: The number-average molecular weight (Mn) of my poly(δ-valerolactone) is consistently lower than the theoretical value based on the monomer-to-initiator ratio. Why is this happening?
-
Answer: Achieving the target molecular weight requires careful control over several experimental parameters.
-
Unwanted Initiation: The presence of nucleophilic impurities, such as water or alcohols, in the monomer, solvent, or initiator can lead to undesired initiation events, resulting in a higher number of polymer chains than intended and consequently, a lower average molecular weight.
-
Side Reactions: Side reactions like transesterification can lead to chain scission and a decrease in molecular weight.[4] Reaction conditions should be optimized to minimize these side reactions. For instance, in dual organocatalyzed ROP of δ-valerolactone, short residence times (≤ 90 s) were found to limit transesterification.[4]
-
Catalyst Concentration: A moderate catalyst concentration is often optimal. While a sufficient amount is needed for adequate kinetics, excessively high concentrations can sometimes lead to branching or other side reactions that affect molecular weight control.[4]
-
Reaction Time: Prolonged reaction times, even after high monomer conversion is reached, can sometimes lead to a decrease in molecular weight due to degradation or transesterification reactions.[2]
-
Issue 3: Broad Polydispersity Index (PDI)
-
Question: My resulting polymer has a broad molecular weight distribution (high PDI). How can I achieve a narrower PDI?
-
Answer: A broad PDI indicates a lack of control over the polymerization process, often due to multiple competing reactions or slow initiation.
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, not all chains will start growing at the same time, leading to a broad distribution of chain lengths. The choice of initiator and catalyst is crucial for achieving a "living" or controlled polymerization with a narrow PDI. For example, the combination of benzoheterocyclic urea catalysts with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) has been shown to produce polyvalerolactones with narrow molecular weight distributions.[5]
-
Chain Transfer and Termination Reactions: Uncontrolled chain transfer or termination reactions can broaden the PDI. These can be caused by impurities or suboptimal reaction conditions.
-
Catalyst System: The catalyst system itself plays a significant role. Some catalysts are inherently better at providing controlled polymerization. For instance, zwitterionic ring-opening polymerization of δ-valerolactone using N-heterocyclic carbenes (NHCs) in the presence of LiCl has been shown to produce polymers with monomodal and narrow molecular weight distributions (Mw/Mn = 1.08–1.26).[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing δ-valerolactone polymerization?
A1: The key parameters to optimize are:
-
Catalyst and Initiator System: The choice of catalyst and initiator is fundamental and will dictate the polymerization mechanism and control.
-
Monomer-to-Initiator Ratio: This ratio theoretically determines the degree of polymerization and thus the molecular weight of the polymer.
-
Temperature: Temperature affects the reaction rate and the position of the polymerization equilibrium.
-
Reaction Time: Sufficient time is needed to reach high conversion, but prolonged times can lead to side reactions.
-
Solvent: The choice of solvent can influence catalyst activity and polymer solubility.
-
Purity of Reagents: The purity of the monomer, initiator, and solvent is critical to avoid side reactions and ensure controlled polymerization.
Q2: How do I choose the right catalyst for my application?
A2: The choice of catalyst depends on the desired properties of the final polymer and the specific application.
-
Organometallic Catalysts: Catalysts like tin(II) octoate are widely used but may leave trace metal residues, which can be a concern for biomedical applications.[2]
-
Organocatalysts: Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and various ureas are effective for producing metal-free polymers with good control over molecular weight and PDI.[4][5][7]
-
Enzymatic Catalysts: Enzymes like lipases and esterases offer a green and mild route to poly(δ-valerolactone) but may result in lower molecular weights compared to other methods.[2]
Q3: What are some common side reactions in δ-valerolactone polymerization and how can they be minimized?
A3: The most common side reactions are transesterification and competing initiation pathways.[4]
-
Transesterification: This can be intermolecular (between two polymer chains) or intramolecular ("backbiting"), leading to changes in molecular weight and broadening of the PDI. Optimizing reaction time and temperature can help minimize this.[4]
-
Competing Initiation: Impurities like water or alcohols can act as initiators, leading to poor control over the polymerization. Ensuring the rigorous drying of all reagents and glassware is crucial.
Data Presentation
Table 1: Optimization of Enzymatic Polymerization of δ-Valerolactone
| Parameter | Condition | Monomer Conversion (%) | Mn ( g/mol ) | Reference |
| Enzyme Concentration | Varied | Systematically evaluated | Systematically evaluated | [2] |
| Temperature | 70 °C | 97 | 2225 | [2][3] |
| Reaction Time | 72 h | 97 | 2225 | [2][3] |
| Reaction Medium | Toluene | 97 | 2225 | [2][3] |
Table 2: Influence of Catalyst on δ-Valerolactone Polymerization
| Catalyst System | Initiator | Solvent | Conditions | Outcome | Reference |
| Thermophilic esterase from Archaeoglobus fulgidus | - | Toluene | 70 °C, 72 h | 97% conversion, Mn = 2225 g/mol | [2][3] |
| Dual organocatalyst (urea + tBuP2) | Varied | - | Room temperature, < 5 min | Full conversion, prone to side reactions, requires optimization | [4] |
| Boric acid (B(OH)3) | Benzyl alcohol | Bulk | - | Low molecular weight PVL | [8][9] |
| N-heterocyclic carbenes (NHC) with LiCl | - | THF | 1.0 M LiCl | Mw/Mn = 1.08–1.26, linear chains | [6] |
| Benzoheterocyclic urea / MTBD | Benzyl alcohol | - | - | Fast and controlled polymerization, narrow Mw/Mn | [5] |
Experimental Protocols
General Protocol for Ring-Opening Polymerization of δ-Valerolactone (Illustrative Example)
This is a generalized protocol and should be adapted based on the specific catalyst, initiator, and desired polymer characteristics.
-
Reagent Purification:
-
Dry the δ-valerolactone monomer over CaH2 and distill under reduced pressure.
-
Dry the solvent (e.g., toluene) using an appropriate drying agent and distill.
-
Purify the initiator (e.g., benzyl alcohol) by distillation.
-
-
Reaction Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amount of δ-valerolactone monomer to the flask via syringe.
-
Add the solvent to achieve the desired monomer concentration.
-
-
Initiation and Polymerization:
-
Add the initiator to the monomer solution.
-
In a separate vial, dissolve the catalyst in the solvent and then add it to the reaction flask to start the polymerization.
-
Place the flask in a pre-heated oil bath at the desired reaction temperature and stir for the specified reaction time.
-
-
Termination and Purification:
-
Quench the reaction by adding a small amount of an appropriate terminating agent (e.g., benzoic acid or CO2).[7]
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or n-hexane).[7]
-
Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion using 1H NMR spectroscopy.
-
Analyze the number-average molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Visualizations
Caption: General experimental workflow for the ring-opening polymerization of δ-valerolactone.
Caption: Troubleshooting decision tree for δ-valerolactone polymerization.
References
- 1. Turning natural δ-lactones to thermodynamically stable polymers with triggered recyclability - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00270D [pubs.rsc.org]
- 2. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gfp2025.sciencesconf.org [gfp2025.sciencesconf.org]
- 5. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Ion pairing effects in the zwitterionic ring opening polymerization of δ-valerolactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Level Structure of Biodegradable Poly(Delta-Valerolactone) Obtained in the Presence of Boric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling molecular weight in delta-valerolactone polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of δ-valerolactone (PVL).
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight of my poly(δ-valerolactone)?
A1: The primary method for controlling the number-average molecular weight (Mn) of PVL is by adjusting the molar ratio of the monomer to the initiator ([M]₀/[I]₀). In a controlled or "living" polymerization, each initiator molecule generates one polymer chain. Therefore, a higher [M]₀/[I]₀ ratio will result in a higher molecular weight polymer. This relationship is most predictable in polymerization systems that exhibit good control and minimal side reactions.
Q2: What is a typical initiator and catalyst system for controlled PVL synthesis?
A2: A common and effective system for the controlled ring-opening polymerization (ROP) of δ-valerolactone is the use of an alcohol initiator, such as benzyl alcohol (BnOH), in combination with an organocatalyst.[1] Bifunctional catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are highly efficient for this purpose.[2] Other systems, such as those using N-heterocyclic carbenes (NHCs) or metal-based catalysts, can also provide good control over the polymerization.
Q3: What is a good polydispersity index (PDI) for a controlled PVL polymerization?
A3: For a well-controlled or "living" polymerization of δ-valerolactone, the polydispersity index (PDI, or Mw/Mn) should be narrow, typically below 1.3. Values close to 1.1 or 1.2 indicate a high degree of control over the polymerization process, with polymer chains of very similar lengths being produced.[1][3]
Q4: Can I perform the polymerization in bulk or should I use a solvent?
A4: The ring-opening polymerization of δ-valerolactone can be successfully carried out in both bulk (solvent-free) and in solution.[3] Bulk polymerization is often preferred for its higher reaction rates and atom economy. However, solution polymerization, typically in a dry, aprotic solvent like toluene or tetrahydrofuran (THF), can offer better control over viscosity and heat dissipation, which can be advantageous for achieving a narrow PDI.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected molecular weight (Mn) | Inaccurate initiator concentration. Incomplete initiation. | Verify the purity and concentration of your initiator. Ensure the initiator is fully soluble and active under the reaction conditions. Consider increasing the initiation time or temperature slightly. |
| Lower than expected molecular weight (Mn) | Presence of impurities (e.g., water) that can act as initiators. Chain transfer reactions. Premature termination of the polymerization. | Thoroughly dry all reagents (monomer, solvent) and glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Re-purify the monomer and solvent if necessary. Optimize reaction conditions (temperature, time) to minimize side reactions. |
| Broad polydispersity index (PDI > 1.5) | Slow initiation compared to propagation. Presence of impurities leading to multiple initiating species. Side reactions such as intramolecular or intermolecular transesterification. | Ensure a fast and efficient initiation by selecting an appropriate catalyst/initiator system. Rigorously purify all reagents and dry the reaction setup. Optimize reaction temperature and time to minimize transesterification, which is more prevalent at higher temperatures and longer reaction times. |
| Low monomer conversion | Inactive or insufficient catalyst. Low reaction temperature or short reaction time. Reversible polymerization (depolymerization). | Verify the activity and concentration of your catalyst. Increase the reaction temperature or extend the reaction time. Be aware of the ceiling temperature of PVL polymerization; excessively high temperatures can favor the monomer. |
| Bimodal or multimodal GPC trace | Multiple active species due to impurities. Combination of different polymerization mechanisms (e.g., cyclic vs. linear polymer formation). Inefficient initiation leading to a second population of chains initiated later in the reaction. | Ensure high purity of all reagents. Optimize the catalyst and initiator system to favor a single, well-defined polymerization pathway. Ensure rapid and complete initiation. |
Data Presentation
Table 1: Effect of Monomer-to-Initiator Ratio on PVL Molecular Weight and PDI
This table summarizes the typical relationship between the initial monomer-to-initiator ratio ([δ-VL]₀/[BnOH]₀) and the resulting number-average molecular weight (Mn) and polydispersity index (PDI) for the ROP of δ-valerolactone catalyzed by a quinolinyl-urea/MTBD system.
| [δ-VL]₀/[BnOH]₀ | Mn, GPC ( kg/mol ) | PDI (Mw/Mn) |
| 50 | 5.2 | 1.15 |
| 100 | 10.1 | 1.12 |
| 200 | 19.5 | 1.18 |
| 300 | 28.9 | 1.21 |
Data adapted from a representative organocatalytic system. Actual results may vary based on the specific catalyst, initiator, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Controlled Ring-Opening Polymerization of δ-Valerolactone
This protocol describes a typical lab-scale synthesis of poly(δ-valerolactone) using benzyl alcohol as an initiator and an organocatalyst.
1. Materials and Reagents:
-
δ-Valerolactone (δ-VL), purified by distillation over CaH₂.
-
Benzyl alcohol (BnOH), dried over CaH₂ and distilled under reduced pressure.
-
Organocatalyst (e.g., TBD or a urea-based catalyst).
-
Anhydrous toluene (or other suitable aprotic solvent).
2. Reaction Setup:
-
All glassware should be flame-dried or oven-dried at >120°C for at least 4 hours and cooled under a stream of dry nitrogen or argon.
-
The reaction is performed in a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
3. Polymerization Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the desired amount of δ-valerolactone and anhydrous toluene to the Schlenk flask.
-
Add the calculated amount of benzyl alcohol initiator via syringe.
-
In a separate vial, dissolve the organocatalyst in a small amount of anhydrous toluene.
-
Add the catalyst solution to the monomer/initiator mixture to start the polymerization.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for the specified time.
-
Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
4. Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC) calibrated with polystyrene standards.
-
Confirm the polymer structure and determine the Mn via ¹H NMR spectroscopy by comparing the integrals of the polymer backbone protons to the initiator end-group protons.
Visualizations
Caption: Experimental workflow for PVL synthesis.
Caption: Activated monomer ROP mechanism.
References
Technical Support Center: δ-Valerolactone Polymerization
Welcome to the technical support center for δ-valerolactone (δ-VL) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the side reactions that can occur during the ring-opening polymerization (ROP) of δ-valerolactone.
Troubleshooting Guides
This section provides solutions to common problems encountered during δ-valerolactone polymerization.
Issue 1: Low Monomer Conversion
Q: My δ-valerolactone polymerization is not reaching high conversion. What are the possible causes and how can I fix it?
A: Low monomer conversion can be attributed to several factors, from reaction equilibrium to impurities. Here's a systematic approach to troubleshoot this issue:
-
Thermodynamic Equilibrium: The polymerization of δ-VL is a reversible process. At a given temperature, the reaction will reach an equilibrium between the monomer and the polymer.[1] Higher temperatures can shift the equilibrium back towards the monomer, limiting the conversion.
-
Solution: Consider lowering the reaction temperature. However, be aware that this will also decrease the polymerization rate. Finding the optimal temperature for both high conversion and a reasonable reaction time is crucial.
-
-
Catalyst/Initiator Inactivity: The catalyst or initiator may be deactivated by impurities or may not be active enough under the chosen conditions.
-
Solution: Ensure all reagents and glassware are scrupulously dried. Water and other protic impurities can deactivate many common catalysts used for ROP. Use freshly purified monomer and solvents. Consider increasing the catalyst concentration or switching to a more active catalyst system.
-
-
Insufficient Reaction Time: The polymerization may simply not have had enough time to reach completion.
-
Solution: Extend the reaction time and monitor the conversion at different time points using techniques like ¹H NMR or gravimetry.
-
Issue 2: High Polydispersity Index (PDI > 1.5)
Q: The poly(δ-valerolactone) I synthesized has a broad molecular weight distribution. What causes this and how can I achieve a narrower PDI?
A: A high polydispersity index (PDI), also known as dispersity (Đ), indicates a lack of control over the polymerization, often due to side reactions such as transesterification.
-
Transesterification: This is a major side reaction that leads to a broadening of the molecular weight distribution. It can be either intermolecular (chain-chain scrambling) or intramolecular (backbiting), leading to the formation of cyclic oligomers.[2] Higher temperatures and certain catalysts can promote transesterification.
-
Solution:
-
Lower the reaction temperature: This is one of the most effective ways to suppress transesterification.
-
Choose a suitable catalyst: Some catalysts are more prone to causing transesterification than others. Organocatalysts are often reported to provide better control over the polymerization of cyclic esters.
-
Limit reaction time: Prolonged reaction times, especially after high monomer conversion is reached, can increase the extent of transesterification. It is advisable to quench the polymerization once the desired conversion is achieved.
-
-
-
Slow Initiation: If the initiation rate is slower than the propagation rate, new polymer chains will be formed throughout the polymerization process, leading to a broader distribution of chain lengths.
-
Solution: Ensure your initiator is highly efficient and reacts quickly at the start of the polymerization. The choice of initiator should be compatible with the chosen catalyst and monomer.
-
Issue 3: Bimodal Molecular Weight Distribution in GPC
Q: My GPC results show a bimodal distribution for my poly(δ-valerolactone). What could be the reason for this?
A: A bimodal molecular weight distribution suggests the presence of two distinct polymer populations with different average molecular weights. This can be caused by:
-
Presence of Impurities: Impurities with active hydrogens (e.g., water) can act as competing initiators, leading to the formation of a second population of polymer chains with a different molecular weight.
-
Solution: Rigorous purification of the monomer, solvent, and initiator, along with the use of dry glassware, is essential.
-
-
Different Initiation Mechanisms: Some catalyst/initiator systems can have multiple active species that initiate polymerization at different rates, resulting in multiple polymer populations.
-
Chain Transfer Reactions: Chain transfer to monomer or solvent can terminate a growing chain and start a new one, leading to a population of lower molecular weight chains.
-
Formation of Cyclic Polymers: The presence of a significant fraction of cyclic polymers alongside linear chains can sometimes manifest as a bimodal or multimodal distribution in GPC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in δ-valerolactone polymerization?
A1: The primary side reactions are:
-
Intramolecular Transesterification (Backbiting): The active chain end attacks an ester linkage within the same polymer chain, leading to the formation of cyclic oligomers and a shortening of the polymer chain.
-
Intermolecular Transesterification: An active chain end attacks an ester linkage in a different polymer chain. This leads to a randomization of chain lengths and a broadening of the molecular weight distribution (PDI increases).
-
Hydrolysis: In the presence of water, the ester bonds in the polymer backbone can be cleaved, leading to a decrease in molecular weight.
Q2: How does temperature affect side reactions in δ-valerolactone polymerization?
A2: Temperature has a significant impact on side reactions. Generally, higher temperatures increase the rate of both polymerization and side reactions. Specifically for transesterification, higher temperatures provide the necessary activation energy for this undesirable reaction to occur more frequently, leading to a broader PDI and the formation of cyclic oligomers.[3]
Q3: How can I detect and quantify cyclic oligomers in my polymer sample?
A3: Several analytical techniques can be used:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This is a powerful technique for identifying cyclic oligomers. The mass spectrum will show a series of peaks corresponding to the cyclic species, which will have a different mass than the linear chains with end groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify cyclic oligomers from the linear polymer.[4][5][6][7] A calibration curve with known standards of cyclic oligomers would be required for accurate quantification.
-
Gel Permeation Chromatography (GPC): While not ideal for quantification, GPC can sometimes show a separate, lower molecular weight peak or a shoulder corresponding to the cyclic oligomer population.
Q4: What is a typical protocol for quenching the polymerization to minimize side reactions?
A4: To minimize side reactions like transesterification that can occur even after the monomer is consumed, it is important to quench the polymerization. A common method is to rapidly cool the reaction mixture and precipitate the polymer in a non-solvent. For organocatalyzed polymerizations, adding a small amount of a quenching agent like benzoic acid or acetic acid can neutralize the catalyst and stop the reaction. The polymer can then be purified by precipitation.
Data Presentation
Table 1: Effect of Reaction Temperature on Polymer Properties (Illustrative)
| Reaction Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Cyclic Oligomer Content |
| 80 | >95 | 15,000 | 1.2 | Low |
| 110 | >95 | 14,500 | 1.5 | Moderate |
| 140 | >95 | 13,000 | 1.8 | High |
Note: This table is illustrative and the exact values will depend on the specific catalyst, initiator, and reaction time used. Generally, higher temperatures lead to a higher PDI and increased formation of cyclic oligomers due to more prevalent transesterification reactions.
Table 2: Influence of Catalyst Concentration on Polydispersity (Illustrative)
| Catalyst Concentration (mol%) | PDI (Mw/Mn) |
| 0.1 | 1.15 |
| 0.5 | 1.30 |
| 1.0 | 1.60 |
Note: This table illustrates a general trend. The optimal catalyst concentration for achieving a low PDI needs to be determined experimentally for each specific catalyst system. Higher catalyst concentrations can sometimes lead to an increase in side reactions.
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization of δ-Valerolactone using Stannous Octoate
-
Preparation: All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere. δ-Valerolactone and any solvent (e.g., toluene) should be freshly distilled over a suitable drying agent (e.g., CaH₂). The initiator (e.g., benzyl alcohol) should be dried and stored over molecular sieves. Stannous octoate (Sn(Oct)₂) should be handled under an inert atmosphere.
-
Reaction Setup: In a nitrogen-filled glovebox, add the desired amount of δ-valerolactone to a dried Schlenk flask equipped with a magnetic stir bar.
-
Initiator Addition: Add the initiator (e.g., benzyl alcohol) via a syringe. The monomer to initiator ratio will determine the target molecular weight.
-
Catalyst Addition: Add the stannous octoate catalyst. The monomer to catalyst ratio is typically between 1000:1 and 10,000:1.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
-
Monitoring: The reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.
-
Quenching and Purification: Once the desired conversion is reached, cool the reaction to room temperature. Dissolve the polymer in a small amount of a good solvent (e.g., chloroform) and precipitate it into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 2: Detection of Cyclic Oligomers by MALDI-TOF MS
-
Sample Preparation:
-
Dissolve a small amount of the poly(δ-valerolactone) sample in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Prepare a matrix solution. For polyesters, 2,5-dihydroxybenzoic acid (DHB) or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) are common choices.
-
Prepare a cationizing agent solution (e.g., sodium trifluoroacetate in THF).
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 5:25:1 by volume).
-
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and let it air dry.
-
Analysis: Acquire the mass spectrum in reflectron positive-ion mode.
-
Data Interpretation: Look for series of peaks separated by the mass of the δ-valerolactone repeating unit (100.12 g/mol ). The masses of the cyclic oligomers will correspond to n × 100.12 + mass of the cation (e.g., Na⁺). Linear chains will have masses corresponding to n × 100.12 + mass of the initiator + mass of the end group + mass of the cation.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for δ-Valerolactone Ring-Opening Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the ring-opening polymerization (ROP) of δ-valerolactone (PVL). Here you will find troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative analysis of catalyst systems to assist in optimizing your polymerization reactions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the ring-opening polymerization of δ-valerolactone.
Question: Why is my monomer conversion unexpectedly low?
Answer:
Low monomer conversion in δ-valerolactone ROP can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A primary consideration is the potential for a polymerization/depolymerization equilibrium, which can be particularly prominent with certain catalyst systems and at elevated temperatures.[1] The presence of substituents on the lactone ring can also significantly decrease polymerizability.[1]
To address low conversion, consider the following:
-
Catalyst Activity: Ensure the chosen catalyst is active under your experimental conditions. Some catalysts, like certain Brönsted acids or Lewis acidic metal complexes, may show low activity for δ-valerolactone ROP.[1]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor depolymerization. An optimal temperature must be determined experimentally. For some systems, room temperature is sufficient.[2]
-
Monomer Purity: Impurities, especially water and alcohols, can interfere with the polymerization by acting as competing initiators or by deactivating the catalyst. Ensure the monomer is rigorously purified before use.
-
Catalyst and Initiator Concentration: The ratios of monomer to catalyst and monomer to initiator are critical. A systematic optimization of these ratios may be necessary to achieve high conversion.
Question: What is causing the high polydispersity (PDI) in my resulting polymer?
Answer:
A broad molecular weight distribution (high PDI) indicates a lack of control over the polymerization process. Common causes include:
-
Slow Initiation: If the initiation rate is slower than the propagation rate, new polymer chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.
-
Chain Transfer Reactions: Impurities such as water or alcohols can act as chain transfer agents, terminating a growing polymer chain and initiating a new one. This leads to a larger number of shorter chains and a higher PDI.
-
Transesterification: Both intermolecular (chain-chain) and intramolecular (backbiting) transesterification reactions can occur, particularly at high temperatures and prolonged reaction times. These side reactions lead to a scrambling of chain lengths and a broadening of the molecular weight distribution. Some catalyst systems are more prone to promoting transesterification than others.
-
Catalyst Deactivation: If the catalyst deactivates over the course of the reaction, not all chains will grow to the same length, resulting in a higher PDI.
To achieve a narrow PDI, it is crucial to use a well-defined initiator, a highly purified monomer, and a catalyst system known for providing controlled polymerization. Operating at the lowest effective temperature and for the optimal reaction time can also help to minimize side reactions.
Question: I am observing the formation of cyclic polymers instead of the desired linear chains. Why is this happening and how can I prevent it?
Answer:
The formation of cyclic polymers is often associated with zwitterionic ring-opening polymerization (ZROP), particularly when using N-heterocyclic carbene (NHC) catalysts in the absence of a protic initiator like an alcohol.[3] In this mechanism, the propagating chain end can "backbite," leading to the formation of a cyclic polymer.
To favor the formation of linear polymers, you can:
-
Introduce a Protic Initiator: The addition of an alcohol (e.g., benzyl alcohol) will initiate the polymerization and lead to the formation of linear chains with the alcohol residue at one end.
-
Modify the Catalyst System: In some cases, the addition of salts like lithium chloride (LiCl) to an NHC-catalyzed polymerization can disrupt the ion pairing that facilitates cyclization, leading to the formation of linear polymers.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for δ-valerolactone ROP?
A1: A variety of catalysts can be employed for the ROP of δ-valerolactone, including:
-
Organocatalysts: These are metal-free catalysts and include N-heterocyclic carbenes (NHCs), ureas, and strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[4][5]
-
Metal-Based Catalysts: This broad category includes alkali metal alkoxides (e.g., NaOMe), rare-earth metal complexes (e.g., yttrium compounds), and organoaluminum complexes.[1][6]
-
Lewis Acids: Certain Lewis acids can catalyze the ROP of δ-valerolactone.
-
Enzymes: Lipases can also be used as biocatalysts for the ROP of lactones.
Q2: How does the choice of catalyst affect the properties of the resulting poly(δ-valerolactone)?
A2: The catalyst plays a crucial role in determining the molecular weight, polydispersity, and even the topology (linear vs. cyclic) of the final polymer. For instance, some organocatalytic systems offer excellent control over molecular weight and yield polymers with narrow PDIs.[4][7] The choice of catalyst can also influence the occurrence of side reactions like transesterification.
Q3: What is the importance of monomer purity in δ-valerolactone ROP?
A3: Monomer purity is critical for achieving a controlled polymerization. Impurities such as water, alcohols, or other acidic or basic compounds can act as unintended initiators or chain transfer agents, leading to poor control over the molecular weight and a broad PDI. Rigorous purification of the δ-valerolactone monomer before use is highly recommended.
Q4: Can substituted δ-valerolactones be polymerized?
A4: The presence of substituents on the δ-valerolactone ring can significantly impact its polymerizability. In many cases, substituted δ-valerolactones are less reactive than the unsubstituted monomer, and some may not polymerize at all under typical conditions.[1] The position and nature of the substituent are key factors.
Catalyst Performance Data
The following table summarizes representative data for different catalyst systems used in the ring-opening polymerization of δ-valerolactone to provide a comparative overview.
| Catalyst System | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Benzoheterocyclic urea/MTBD | Benzyl alcohol | 100 | 25 | 0.5 | >99 | 10,800 | 1.12 | [4] |
| Triflylimide (HNTf₂) | 3-Phenyl-1-propanol | 100 | 27 | - | - | 9,600 | Narrow | |
| NaOMe | - | - | 60 | 18 | High to quantitative | ≤ 3,800 | 1.22-1.36 | [1] |
| 2,6-Bis(amino)phenol Zinc Complex | Benzyl alcohol | 800 | 35 | 0.17 | - | - | < 1.2 | |
| Diphenyl Phosphate (DPP) | - | - | Room Temp | - | High | Controlled | Low | [2] |
Experimental Protocols
Protocol 1: Purification of δ-Valerolactone Monomer
Objective: To remove impurities, particularly water, that can interfere with the polymerization.
Materials:
-
δ-Valerolactone
-
Calcium hydride (CaH₂)
-
Distillation apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place the δ-valerolactone in a round-bottom flask equipped with a magnetic stir bar.
-
Add calcium hydride (CaH₂) to the flask (approximately 1-2 g per 100 mL of monomer).
-
Stir the mixture at room temperature under an inert atmosphere for at least 24 hours.
-
Set up a vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
-
Carefully decant or filter the δ-valerolactone to remove the bulk of the CaH₂ before transferring it to the distillation flask.
-
Distill the δ-valerolactone under reduced pressure. Collect the fraction that distills at the correct boiling point and pressure.
-
The purified monomer should be stored under an inert atmosphere in a sealed container, preferably in a desiccator or glovebox, until use.
Protocol 2: Organocatalyzed Ring-Opening Polymerization of δ-Valerolactone
Objective: To synthesize poly(δ-valerolactone) with controlled molecular weight and a narrow polydispersity using a representative organocatalyst system (Urea/MTBD).[4]
Materials:
-
Purified δ-valerolactone
-
Benzoheterocyclic urea catalyst
-
7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) (co-catalyst)
-
Benzyl alcohol (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk flask or glovebox
-
Inert atmosphere
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent contamination with water and oxygen.
-
In a dried Schlenk flask, prepare a stock solution of the initiator (benzyl alcohol) in anhydrous toluene.
-
In a separate vial, dissolve the benzoheterocyclic urea catalyst and MTBD co-catalyst in anhydrous toluene.
-
In the main reaction flask, add the desired amount of purified δ-valerolactone.
-
Add the calculated volume of the initiator stock solution to the monomer.
-
Initiate the polymerization by adding the catalyst/co-catalyst solution to the monomer/initiator mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 25°C) for the specified time (e.g., 30 minutes).[4]
-
To quench the reaction, expose the mixture to air or add a small amount of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Visualizations
Caption: General mechanism of ring-opening polymerization.
Caption: Troubleshooting workflow for δ-valerolactone ROP.
Caption: Logic for catalyst selection based on desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 6. Chemoselective Ring-Opening Polymerization of α-Methylene-δ-valerolactone Catalyzed by a Simple Organoaluminum Complex to Prepare Closed-Loop Recyclable Functional Polyester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
issues with delta-valerolactone monomer stability.
Technical Support Center: δ-Valerolactone Monomer
Welcome to the Technical Support Center for δ-Valerolactone (DVL). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and handling of δ-valerolactone monomer in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with δ-valerolactone monomer?
A1: The main stability concerns for δ-valerolactone are its sensitivity to moisture and heat. Exposure to these conditions can lead to degradation, primarily through hydrolysis and thermal decomposition, which can affect the purity of the monomer and the outcome of subsequent polymerization reactions.[1][2]
Q2: How should δ-valerolactone be properly stored to ensure its stability?
A2: To maintain the stability and purity of δ-valerolactone, it is crucial to store it in a cool, dry environment. For long-term storage, refrigeration (typically between 2-8 °C) or freezing is recommended. The container should be tightly sealed to prevent moisture ingress. If the monomer crystallizes at low temperatures, it can be gently warmed to room temperature and agitated to ensure homogeneity before use.
Q3: What is the main degradation product of δ-valerolactone hydrolysis?
A3: The primary product of δ-valerolactone hydrolysis is 5-hydroxyvaleric acid.[3][4][5][6] This occurs when the lactone ring is opened by the presence of water. This impurity can act as an initiator in ring-opening polymerization (ROP), potentially affecting the molecular weight and properties of the resulting polymer.
Q4: Can δ-valerolactone degrade due to heat?
A4: Yes, δ-valerolactone can undergo thermal degradation, especially at elevated temperatures. Studies have shown that heating DVL in an inert atmosphere at temperatures of 125 °C and above can lead to the formation of dark-colored, insoluble impurities referred to as "humins".[7]
Q5: What are the common impurities found in δ-valerolactone, and how can they affect my experiments?
A5: Besides 5-hydroxyvaleric acid from hydrolysis and humins from thermal degradation, other potential impurities can include residual starting materials from its synthesis or byproducts of side reactions. Water is a critical impurity as it can initiate ring-opening polymerization, leading to uncontrolled reactions and polymers with broader molecular weight distributions.[8][9] The presence of acidic or basic impurities can also catalyze hydrolysis or other unwanted side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of δ-valerolactone.
Issue 1: Inconsistent Polymerization Results (e.g., variable molecular weight, broad polydispersity)
-
Possible Cause: Presence of water or other nucleophilic impurities in the monomer.
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content in your δ-valerolactone monomer.
-
Purify the Monomer: If the water content is high, or other impurities are suspected, purify the monomer by fractional distillation under reduced pressure.
-
Dry Glassware and Reagents: Ensure all glassware is rigorously dried before use, and any other reagents are anhydrous.
-
Inert Atmosphere: Conduct polymerizations under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination during the reaction.
-
Issue 2: Monomer Appears Discolored or Contains Particulates
-
Possible Cause: Thermal degradation has occurred, leading to the formation of "humins".[7]
-
Troubleshooting Steps:
-
Assess Purity: Analyze the monomer using GC-MS or NMR to identify the extent of degradation and the presence of impurities.
-
Purification: Attempt to purify the monomer via fractional distillation. However, significant discoloration may indicate substantial degradation, and it may be best to use a fresh batch of monomer.
-
Review Storage Conditions: Ensure the monomer has been stored according to the recommended guidelines (cool, dark, and dry).
-
Issue 3: Low Monomer Conversion in Polymerization
-
Possible Cause: Presence of inhibitor-like impurities or incorrect reaction conditions.
-
Troubleshooting Steps:
-
Monomer Purity: Verify the purity of the δ-valerolactone using analytical techniques like GC-MS or NMR. Purify if necessary.
-
Catalyst Activity: Ensure the catalyst being used is active and has been stored correctly.
-
Reaction Temperature and Time: Optimize the reaction temperature and time as per the established protocol for your specific polymerization system.
-
Data Presentation
Table 1: Thermal Degradation of δ-Valerolactone
This table summarizes the first-order degradation rate constants of δ-valerolactone when heated in an inert atmosphere.[7]
| Temperature (°C) | Degradation Rate Constant (kd) (mmol L-1 min-1) | Observed Outcome |
| 125 | 0.0001 | Onset of humin formation |
| 150 | 0.0004 | Increased humin formation |
| 175 | 0.0014 | Significant humin formation |
Experimental Protocols
Protocol 1: Purity Analysis of δ-Valerolactone by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of δ-valerolactone and identify potential volatile impurities.
-
Instrumentation:
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the δ-valerolactone sample in a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 35 to 350.
-
-
Analysis: Integrate the peak corresponding to δ-valerolactone and any impurity peaks. Calculate the purity based on the relative peak areas. Identify impurities by comparing their mass spectra to a library database.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Objective: To quantify the amount of water present in a δ-valerolactone sample.
-
Instrumentation:
-
Karl Fischer Titrator (volumetric or coulometric).[13]
-
-
Reagents:
-
Karl Fischer reagent (one-component or two-component).
-
Anhydrous methanol or a suitable Karl Fischer solvent.
-
-
Procedure (Volumetric Method):
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.
-
Sample Introduction: Accurately weigh a known amount of the δ-valerolactone sample and quickly add it to the conditioned titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.[14]
-
Protocol 3: Purification of δ-Valerolactone by Fractional Distillation
-
Objective: To remove non-volatile impurities and water from δ-valerolactone.
-
Apparatus:
-
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Add the impure δ-valerolactone to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation: Heat the flask gently under reduced pressure. The more volatile components will rise through the fractionating column first.
-
Fraction Collection: Collect the distillate that comes over at the boiling point of δ-valerolactone (e.g., 110-111 °C at 15 mmHg). Discard any initial lower-boiling fractions and leave behind the higher-boiling or non-volatile residues.
-
Storage: Store the purified, dry δ-valerolactone under an inert atmosphere in a tightly sealed container in a cool, dry place.
-
Visualizations
Caption: Degradation pathways of δ-valerolactone.
Caption: Troubleshooting workflow for polymerization.
Caption: Impact of storage on monomer stability.
References
- 1. delta-valerolactone, 542-28-9 [thegoodscentscompany.com]
- 2. [Preparation of δ-Valerolactone and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Human Metabolome Database: Showing metabocard for 5-Hydroxypentanoic acid (HMDB0061927) [hmdb.ca]
- 7. osti.gov [osti.gov]
- 8. vlab.amrita.edu [vlab.amrita.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methodologies for Detection of Gamma-Valerolactone, this compound, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices - UNT Digital Library [digital.library.unt.edu]
- 13. byjus.com [byjus.com]
- 14. quveon.com [quveon.com]
- 15. Purification [chem.rochester.edu]
- 16. usalab.com [usalab.com]
preventing degradation of poly(delta-valerolactone) during processing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with poly(delta-valerolactone) (PDVL). The information provided aims to help prevent degradation of PDVL during processing, ensuring the desired material properties for your applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the processing of PDVL, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Reduced Molecular Weight in Processed PDVL
-
Question: Why is my processed poly(this compound) exhibiting a significantly lower molecular weight compared to the virgin resin?
-
Possible Causes & Solutions:
-
Thermal Degradation: PDVL is susceptible to thermal degradation at elevated temperatures, leading to chain scission.[1][2] The processing temperature may be too high, or the residence time in the extruder may be too long.[2]
-
Solution: Reduce the barrel and die temperatures during extrusion. Minimize the residence time of the polymer melt in the processing equipment.
-
-
Hydrolytic Degradation: The presence of moisture in the PDVL resin can lead to hydrolysis of the ester bonds, especially at high processing temperatures, resulting in a decrease in molecular weight.[3][4][5]
-
Solution: Thoroughly dry the PDVL resin before processing. Use a dehumidifying dryer to achieve a low moisture content (typically <0.02%).
-
-
Mechanical Shear: High screw speeds in an extruder can subject the polymer to excessive mechanical stress, causing chain scission.
-
Solution: Reduce the screw speed to minimize shear stress on the polymer.
-
-
Issue 2: Discoloration (Yellowing or Browning) of Processed PDVL
-
Question: What is causing the discoloration of my poly(this compound) product after processing?
-
Possible Causes & Solutions:
-
Thermal Degradation: Excessive processing temperatures or long residence times can lead to thermal decomposition, causing the material to discolor.
-
Solution: Lower the processing temperature and reduce the time the polymer is at the melt temperature.
-
-
Oxidation: The presence of oxygen during processing at elevated temperatures can cause thermo-oxidative degradation, leading to the formation of chromophores and discoloration.
-
Solution: Use a nitrogen purge in the feed hopper and extruder to minimize oxygen exposure. Consider using antioxidants in your formulation.
-
-
Impurities: Contaminants in the processing equipment or in the raw material can lead to discoloration at high temperatures.
-
Solution: Ensure the extruder and all downstream equipment are thoroughly cleaned before processing PDVL. Verify the purity of the PDVL resin.
-
-
Issue 3: Brittleness of Processed PDVL Product
-
Question: My processed poly(this compound) part is brittle. What could be the cause?
-
Possible Causes & Solutions:
-
Significant Molecular Weight Reduction: A substantial decrease in molecular weight due to thermal or hydrolytic degradation can lead to a loss of mechanical properties, including ductility, resulting in brittleness.[2]
-
Solution: Address the root cause of molecular weight reduction by optimizing processing parameters (temperature, residence time, moisture content) as described in Issue 1.
-
-
Changes in Crystallinity: Processing conditions can affect the crystallinity of PDVL. An unexpected increase in crystallinity can sometimes lead to increased stiffness and reduced toughness.
-
Solution: Analyze the thermal properties of the processed material using Differential Scanning Calorimetry (DSC) to understand the crystallization behavior. Adjust cooling rates after processing to control the final crystallinity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of poly(this compound) degradation during processing?
A1: The two primary degradation mechanisms for PDVL during processing are:
-
Thermal Degradation: This involves random chain scission of the polyester backbone at elevated temperatures, leading to a reduction in molecular weight.[1][2][6]
-
Hydrolytic Degradation: This is the cleavage of ester linkages in the polymer chain by water molecules, a reaction that is accelerated at high temperatures.[3][4][5]
Q2: What are the recommended drying conditions for poly(this compound) before processing?
A2: To minimize hydrolytic degradation, it is crucial to dry PDVL resin to a moisture content below 0.02%. This can typically be achieved by drying in a dehumidifying dryer at 40-50°C for 4-6 hours. The exact conditions may vary depending on the initial moisture content and the specific grade of PDVL.
Q3: Can stabilizers be used to prevent the degradation of poly(this compound)?
A3: Yes, the use of stabilizers can be effective. Common stabilizers for polyesters include:
-
Antioxidants: Hindered phenols and phosphites can be used to mitigate thermo-oxidative degradation.[7]
-
Hydrolysis Stabilizers: Carbodiimide-based additives can help to reduce hydrolytic degradation.
The choice and concentration of the stabilizer should be optimized for the specific processing conditions and end-use application.
Q4: How do processing parameters like screw speed and temperature affect PDVL degradation?
A4:
-
Temperature: Higher processing temperatures increase the rate of both thermal and hydrolytic degradation, leading to a more significant reduction in molecular weight.[8][9]
-
Screw Speed: Higher screw speeds can increase shear heating and mechanical stress on the polymer, potentially leading to chain scission. However, higher screw speeds can also reduce the residence time in the extruder. The overall effect depends on the balance of these factors. For some polyolefins, lower screw speeds have been shown to lead to more chain scission, while higher speeds lead to more oxidation.[10]
Data Presentation
The following table summarizes the expected qualitative and quantitative impact of key processing parameters on the degradation of polyesters like PDVL. The quantitative data is based on trends observed for similar polyesters, such as polylactic acid (PLA), and should be used as a general guideline.
| Processing Parameter | Effect on Molecular Weight | Effect on Discoloration | Typical Quantitative Impact on PLA (for reference) |
| Melt Temperature | Decrease | Increase | A 9% reduction in molecular weight was observed in PLA when increasing the melt temperature.[9] |
| Residence Time | Decrease | Increase | Longer residence times lead to more pronounced degradation.[2] |
| Moisture Content | Decrease | Minimal | The presence of moisture significantly accelerates molecular weight reduction. |
| Screw Speed | Can Decrease | Can Increase | A 7-9% reduction in molecular weight was observed in PLA at low screw speeds.[9] |
| Oxygen Presence | Decrease | Increase | Leads to thermo-oxidative degradation and yellowing. |
Experimental Protocols
1. Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of PDVL before and after processing.
-
Methodology:
-
Sample Preparation: Dissolve 2-5 mg of the PDVL sample in 1 mL of high-performance liquid chromatography (HPLC) grade tetrahydrofuran (THF).[11] Allow the sample to dissolve completely overnight on a gentle shaker.[12]
-
Filtration: Filter the dissolved sample through a 0.2 µm PTFE syringe filter to remove any particulates.[12]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.[13]
-
Columns: Utilize a set of Styragel columns suitable for the expected molecular weight range of the polymer.
-
Mobile Phase: Use HPLC grade THF at a flow rate of 1.0 mL/min.[11]
-
Calibration: Calibrate the system using narrow polystyrene standards.
-
Analysis: Inject the filtered sample and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the polystyrene calibration curve.
-
2. Differential Scanning Calorimetry (DSC) for Thermal Properties Analysis
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of processed PDVL.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the processed PDVL sample into an aluminum DSC pan.
-
Instrumentation: Use a calibrated DSC instrument.
-
Heating and Cooling Protocol:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 80°C) at a rate of 10°C/min. This is to erase the previous thermal history.[14][15]
-
Cooling Scan: Cool the sample from the melt to a temperature below its glass transition (e.g., -80°C) at a controlled rate (e.g., 10°C/min).[16][17]
-
Second Heating Scan: Heat the sample again to above its melting point at a rate of 10°C/min.[14][15]
-
-
Analysis: Analyze the second heating scan to determine Tg, Tm, and the heat of fusion (ΔHm). The percent crystallinity can be calculated by comparing the measured ΔHm to the theoretical heat of fusion for 100% crystalline PDVL.
-
3. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To evaluate the thermal stability of PDVL and determine its decomposition temperature.
-
Methodology:
-
Sample Preparation: Place 5-10 mg of the PDVL sample into a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Heating Protocol: Heat the sample from room temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[18][19][20][21]
-
Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Visualizations
Caption: Troubleshooting workflow for identifying the root cause of PDVL degradation.
Caption: Chemical degradation pathways for poly(this compound).
References
- 1. Control on molecular weight reduction of poly(ε-caprolactone) during melt spinning--a way to produce high strength biodegradable fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics of hydrolysis and thermal degradation of polyester melts | Semantic Scholar [semanticscholar.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. carbodiimide.com [carbodiimide.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. epub.jku.at [epub.jku.at]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Setting Up a DSC Heat/Cool/Heat Procedure [deng.folk.ntnu.no]
- 15. tainstruments.com [tainstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. akademiabaru.com [akademiabaru.com]
- 21. Determination of degradation kinetics of two polyester thermosetting powder coatings using TGA and colorimetric analysis [arts.units.it]
Technical Support Center: Optimizing δ-Valerolactone Synthesis
Welcome to the technical support center for δ-valerolactone (DVL) synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their DVL synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the synthesis of δ-valerolactone, providing targeted solutions and explanations.
1. My δ-valerolactone yield is lower than expected. What are the common causes and how can I improve it?
Low yield in δ-valerolactone synthesis can stem from several factors, depending on the synthetic route employed. The two primary methods for DVL synthesis are the Baeyer-Villiger oxidation of cyclopentanone and the dehydrogenation of 1,5-pentanediol.
For Baeyer-Villiger Oxidation of Cyclopentanone:
-
Sub-optimal Catalyst: The choice of catalyst is critical. While traditional methods use peroxy acids like m-CPBA, modern approaches often utilize solid acid catalysts or metal-based catalysts with hydrogen peroxide for a greener process.[1][2][3] The acidity of the catalyst can significantly influence the reaction; however, excessively high acidity may lead to the hydrolysis of the formed δ-valerolactone.[1]
-
Improper Reaction Conditions: Temperature and reaction time are key parameters. For instance, with a [ProH]CF3SO3 catalyst, a conversion of 96.57% for cyclopentanone was achieved at 60°C for 6 hours.[1] It is crucial to optimize these parameters for your specific catalytic system.
-
Side Reactions: The formation of byproducts can reduce the yield. For example, in some cases of Baeyer-Villiger oxidation, rearrangement of the lactone can occur, leading to the formation of five-membered ring lactones instead of the desired six-membered δ-valerolactone.[4]
For Dehydrogenation of 1,5-Pentanediol:
-
Water Content in Reactant: The presence of water in the 1,5-pentanediol raw material can significantly hinder the reaction. It is recommended to dry the 1,5-pentanediol to a water content below 0.1 wt%, and ideally below 0.05 wt% (500 ppm), to achieve yields exceeding 98%.[5]
-
Catalyst Deactivation: The catalyst can deactivate over time. One patented method suggests the use of a specialized, long-lasting catalyst to maintain high yields.[5]
-
Reaction Equilibrium: The dehydrogenation reaction is reversible. Efficient removal of hydrogen gas from the reaction mixture can help drive the equilibrium towards the product side, thus improving the yield.
2. I am observing catalyst deactivation. What are the potential causes and regeneration methods?
Catalyst deactivation is a common issue in catalytic reactions. In the context of δ-valerolactone synthesis, particularly in gas-phase reactions, deactivation can be caused by the formation of non-volatile compounds that poison the catalyst surface.[6][7]
-
Cause: These side reactions are more pronounced at higher temperatures and longer contact times.[6][7]
-
Regeneration: A common method for regenerating the catalyst is through calcination. For example, a catalyst used in the synthesis of α-methylene-δ-valerolactone from δ-valerolactone could be fully regenerated by calcining at 773 K (500 °C) for 4 hours under flowing air.[6][7]
3. How can I minimize the formation of byproducts during the synthesis?
Minimizing byproduct formation is key to achieving high purity and yield.
-
In Baeyer-Villiger Oxidation: Careful selection of the oxidant and catalyst can improve selectivity. The use of Sn-zeolite beta as a catalyst with H2O2 as an oxidant has been shown to achieve 100% selectivity for the lactone.[1]
-
In Dehydrogenation of 1,5-Pentanediol: Optimizing reaction temperature can be crucial. For instance, in the dehydrogenation of 2-hydroxytetrahydropyran to DVL, the formation of humins (undesired polymeric byproducts) was observed at temperatures above 125°C.[8]
-
Control of Reaction Parameters: For gas-phase reactions, decreasing the contact time can improve selectivity by minimizing the time for side reactions to occur.[7][9]
4. What are the recommended methods for purifying δ-valerolactone?
The primary method for purifying δ-valerolactone is repeated fractional distillation .[10][11] This technique is effective in separating the lactone from unreacted starting materials and non-volatile byproducts.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various studies on δ-valerolactone synthesis to facilitate comparison.
Table 1: Baeyer-Villiger Oxidation of Cyclopentanone
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Cyclopentanone Conversion (%) | δ-Valerolactone Selectivity (%) | δ-Valerolactone Yield (%) | Reference |
| [ProH]CF3SO3 | H2O2 | - | 60 | 6 | 96.57 | 73.01 | ~70.5 | [1] |
| Sn-zeolite beta | H2O2 | - | - | - | - | 100 | - | [1] |
| H2SO4 | m-CPBA | CH2Cl2 | Room Temp. | 36 | - | - | High | [12] |
| HClO4 | m-CPBA | CH2Cl2 | Room Temp. | 36 | - | - | High | [12] |
| Sc(OTf)3 (5 mol%) | m-CPBA | CH2Cl2 | Room Temp. | 36 | - | - | 87 | [12] |
| Cu(OTf)2 | m-CPBA | CH2Cl2 | Room Temp. | - | - | - | 85-94 | [12] |
Table 2: Dehydrogenation of 1,5-Pentanediol
| Catalyst | Temperature (°C) | Pressure | Yield (%) | Notes | Reference |
| Dehydrogenation Catalyst | 230-270 | 0.1 MPa | >98 | Water content in 1,5-pentanediol < 0.5 wt% | [5][10][11] |
| Cu-based | - | - | >98 | Coupled with ethyl levulinate hydrogenation | [13] |
Table 3: Dehydrogenation of 2-Hydroxytetrahydropyran (HTHP)
| Catalyst | Temperature (°C) | HTHP Conversion (%) | DVL Selectivity (%) | Notes | Reference |
| Cu/SiO2 | 150 | - | 84 | Packed bed reactor, 72h on stream | [8] |
| Pt/SiO2 | - | >86 | Lower than Cu/SiO2 | Higher rates of side reactions | [8] |
| Pd/SiO2 | - | >86 | Lower than Cu/SiO2 | Higher rates of side reactions | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Protocol 1: Baeyer-Villiger Oxidation of Cyclopentanone using [ProH]CF3SO3 and H2O2
-
Reactants and Catalyst:
-
Cyclopentanone
-
Hydrogen Peroxide (H2O2)
-
[ProH]CF3SO3 catalyst
-
-
Reaction Conditions:
-
Molar ratio of n(cyclopentanone):n(catalyst):n(H2O2) = 1:0.06:4.
-
Temperature: 60°C.
-
Reaction Time: 6 hours.
-
-
Procedure:
-
Combine cyclopentanone, [ProH]CF3SO3 catalyst, and hydrogen peroxide in the specified molar ratio in a suitable reaction vessel.
-
Heat the mixture to 60°C and maintain this temperature for 6 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate and purify the δ-valerolactone product, typically through extraction and fractional distillation.
-
Analyze the conversion of cyclopentanone and selectivity for δ-valerolactone using appropriate analytical techniques (e.g., Gas Chromatography).
-
Protocol 2: Dehydrogenation of 1,5-Pentanediol
-
Reactant and Catalyst:
-
1,5-Pentanediol
-
Dehydrogenation catalyst
-
-
Pre-treatment:
-
Dry the 1,5-pentanediol raw material in a drying tower to reduce the water content to less than 0.5 wt%.
-
-
Reaction Conditions:
-
Molar ratio of hydrogen to 1,5-pentanediol: 10-5:1.
-
Temperature: 230-270°C.
-
Pressure: Normal pressure to 0.1 MPa.
-
-
Procedure:
-
Mix the dried 1,5-pentanediol with hydrogen gas and pass the mixture through a vaporizer.
-
Introduce the vaporized mixture into a dehydrogenation reactor containing the catalyst.
-
Maintain the reaction temperature between 230-270°C and pressure at approximately 0.1 MPa.
-
The 1,5-pentanediol is converted to δ-valerolactone.
-
Collect the crude product, which should have a water content of less than 0.5 wt%.
-
Purify the δ-valerolactone by fractional distillation.[5][10][11]
-
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Baeyer-Villiger oxidation of cyclopentanone to δ-valerolactone.
Caption: Dehydrogenation of 1,5-pentanediol to δ-valerolactone.
Caption: General experimental workflow for δ-valerolactone synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. delta-Valerolactone synthesis - chemicalbook [chemicalbook.com]
- 5. CN103980241A - this compound production method - Google Patents [patents.google.com]
- 6. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03016H [pubs.rsc.org]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound | 542-28-9 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Sustainable production of γ-valerolactone and δ-valerolactone through the coupling of hydrogenation and dehydrogenation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Poly(delta-valerolactone) [PDVL] Solubility
Welcome to the technical support center for poly(delta-valerolactone) (PDVL). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of PDVL during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving poly(this compound)?
A1: Poly(this compound) is generally soluble in a range of organic solvents. The most commonly used and effective solvents are chloroform, acetone, and tetrahydrofuran (THF)[1].
Q2: In which solvents is poly(this compound) generally insoluble?
A2: PDVL exhibits poor solubility in alcohols and ethers. Specifically, it is considered insoluble in methanol, ethanol, and ether. Hexane is also a common non-solvent used for precipitation[1].
Q3: My PDVL is not dissolving completely, even in a recommended solvent. What could be the issue?
A3: Several factors can influence the solubility of PDVL. The most common reasons for incomplete dissolution are related to the polymer's molecular weight and crystallinity. Higher molecular weight and higher crystallinity can significantly reduce solubility[2]. Additionally, the temperature of the solvent and the presence of any additives can play a role.
Q4: How does the molecular weight of PDVL affect its solubility?
A4: As with most polymers, the solubility of PDVL tends to decrease as its molecular weight increases. Higher molecular weight polymers have longer chains, leading to greater entanglement and intermolecular forces, which makes it more difficult for solvent molecules to penetrate and dissolve the polymer.
Q5: Does the crystallinity of PDVL impact its solubility?
A5: Yes, the degree of crystallinity is a critical factor. PDVL is a semi-crystalline polyester[2]. The crystalline regions are highly ordered and packed, making them more resistant to solvent penetration than the amorphous regions. A higher degree of crystallinity will generally lead to lower solubility and a slower dissolution rate.
Q6: Can temperature be used to improve the solubility of PDVL?
A6: Yes, increasing the temperature of the solvent can significantly improve the solubility of PDVL. Heating provides the necessary energy to overcome the intermolecular forces within the polymer matrix, allowing the solvent molecules to interact more effectively with the polymer chains. For instance, dissolving PDVL in THF at 80°C has been reported to be effective[3].
Q7: Are there any theoretical parameters that can help in selecting a good solvent for PDVL?
Troubleshooting Guide for Poor PDVL Solubility
This guide provides a step-by-step approach to address common solubility issues with PDVL.
Problem: PDVL is not dissolving or is only partially soluble.
Initial Assessment:
-
Verify Solvent Choice: Confirm that you are using a recommended good solvent for PDVL, such as chloroform, acetone, or THF[1].
-
Check Polymer Specifications: Review the molecular weight and, if available, the crystallinity of your PDVL sample. Higher molecular weight and crystallinity will make dissolution more challenging.
Troubleshooting Steps:
-
Increase Temperature: Gently heat the solvent while stirring. For example, you can try dissolving PDVL in THF at temperatures up to 80°C[3]. Always ensure the heating is done in a well-ventilated area and with appropriate safety precautions.
-
Reduce Concentration: Try preparing a more dilute solution. High concentrations of polymer can lead to high viscosity, hindering further dissolution.
-
Increase Agitation: Use vigorous stirring or sonication to break up polymer aggregates and increase the surface area exposed to the solvent. Sonication can be particularly effective for dispersing small particles and promoting dissolution[3].
-
Allow Sufficient Time: Polymer dissolution can be a slow process. Ensure you are allowing adequate time for the polymer to fully dissolve, which could be several hours to overnight with continuous stirring.
-
Pre-treatment of Polymer: If the PDVL is in the form of large pellets or a film, try grinding it into a fine powder to increase the surface area available for solvent interaction.
Problem: The PDVL solution is hazy or contains gel-like particles.
This often indicates that the solvent is not a good solvent for all components of the polymer sample (e.g., very high molecular weight fractions or highly crystalline regions).
Troubleshooting Steps:
-
Solvent Mixture: Try using a mixture of good solvents. Sometimes a solvent blend can have a more favorable interaction with the polymer than a single solvent.
-
Filtration: If a small fraction of insoluble material is present, you may be able to remove it by filtering the solution through a syringe filter. This is a practical solution if a completely clear solution is required for your application.
-
Re-precipitation: To obtain a more soluble fraction of the polymer, you can dissolve the PDVL as much as possible in a good solvent, and then precipitate it by adding a non-solvent (e.g., hexane). The precipitated polymer may have a narrower molecular weight distribution and potentially lower crystallinity, making it easier to redissolve.
Quantitative Data Summary
While specific quantitative solubility data for PDVL is scarce in publicly available literature, the following table summarizes the qualitative solubility and provides a general guide for solvent selection.
| Solvent | Qualitative Solubility | Non-Solvent | Qualitative Insolubility |
| Chloroform | Good | Methanol | Insoluble |
| Acetone | Good | Ethanol | Insoluble |
| Tetrahydrofuran (THF) | Good | Ether | Insoluble |
| Hexane | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a PDVL Solution for Solvent Casting of Thin Films
This protocol is adapted from general procedures for creating thin films from polyesters[7][8][9].
Materials:
-
Poly(this compound) (PDVL) powder
-
Chloroform (or THF)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Level casting surface (e.g., a petri dish or glass plate)
Procedure:
-
Weigh the desired amount of PDVL powder and place it in the glass vial.
-
Add the calculated volume of chloroform to achieve the desired concentration (e.g., 5-10% w/v).
-
Add the magnetic stir bar to the vial and seal it to prevent solvent evaporation.
-
Place the vial on the magnetic stirrer and stir at room temperature. If dissolution is slow, the vial can be gently warmed in a water bath (e.g., 40-50°C).
-
Continue stirring until the PDVL is completely dissolved and the solution is homogeneous and clear. This may take several hours.
-
Once fully dissolved, pour the polymer solution onto the level casting surface in a fume hood.
-
Cover the casting surface with a lid that allows for slow solvent evaporation to ensure a uniform film.
-
Allow the solvent to evaporate completely. This may take 12-24 hours.
-
Once the film is dry, it can be carefully peeled from the casting surface.
-
To remove any residual solvent, the film can be further dried in a vacuum oven at a temperature below the polymer's melting point (e.g., 40°C) for 24 hours.
Protocol 2: Preparation of PDVL Nanoparticles by Nanoprecipitation
This protocol is a general method for forming polymer nanoparticles and is adapted from procedures for similar polyesters like PLGA[10].
Materials:
-
Poly(this compound) (PDVL)
-
Acetone (or THF)
-
Deionized water
-
Surfactant (e.g., Poloxamer 188 or PVA)
-
Magnetic stirrer and stir bar
-
Syringe and needle
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PDVL in acetone to create the organic phase (e.g., 10 mg/mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant in deionized water (e.g., 1% w/v Poloxamer 188).
-
Nanoprecipitation: Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed.
-
Using a syringe and needle, add the organic phase dropwise into the stirring aqueous phase.
-
Upon addition, the PDVL will precipitate into nanoparticles as the acetone diffuses into the water.
-
Solvent Evaporation: Leave the resulting nanoparticle suspension stirring in a fume hood overnight to allow for the complete evaporation of the acetone.
-
Purification (Optional): The nanoparticles can be purified by centrifugation to remove the excess surfactant, followed by resuspension in deionized water.
Visualizations
Caption: Troubleshooting workflow for poor PDVL solubility.
Caption: Key factors influencing the solubility of PDVL.
References
- 1. polymersource.ca [polymersource.ca]
- 2. Poly(this compound): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 3. Preparation and Characterization of Poly(δ-Valerolactone)/TiO2 Nanohybrid Material with Pores Interconnected for Potential Use in Tissue Engineering [mdpi.com]
- 4. γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 8. Films for Wound Healing Fabricated Using a Solvent Casting Technique [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: δ-Valerolactone Copolymerization
Welcome to the technical support center for δ-valerolactone (δ-VL) copolymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the copolymerization of δ-valerolactone?
A1: Researchers often face challenges in controlling the copolymer microstructure (random, block, or gradient), achieving desired molecular weights and narrow dispersity, and suppressing side reactions like transesterification.[1][2][3] The differing reactivity ratios of δ-VL and its comonomers are a primary reason for these difficulties, often leading to gradient or blocky structures instead of random copolymers when that is the goal.[2][3]
Q2: How do I control the copolymer architecture (random vs. block)?
A2: The copolymer architecture is primarily controlled by the polymerization strategy and the catalyst system used.
-
Random/Gradient Copolymers: These are typically synthesized by the concurrent polymerization of both monomers.[1][4] However, due to differences in monomer reactivity, a perfectly random copolymer is challenging to obtain, and often a gradient structure is formed.[2][3]
-
Block Copolymers: These are generally prepared by the sequential addition of monomers.[1][4] This involves polymerizing one monomer to completion before introducing the second monomer to grow from the existing polymer chains.[1]
Q3: What causes broad molecular weight distribution (high dispersity) in my δ-VL copolymers?
A3: A broad molecular weight distribution, or high dispersity (Đ), can be caused by several factors:
-
Transesterification: This is a common side reaction, especially at high temperatures and low monomer concentrations, which leads to a scrambling of the polymer chains and broadening of the molecular weight distribution.[2][3]
-
Initiator/Catalyst Inefficiency: Poor initiation efficiency or the presence of multiple active species can lead to the formation of polymer chains of varying lengths.
-
Impurities: The presence of water or other impurities can interfere with the polymerization process and affect the control over chain growth.
Q4: How can I minimize transesterification during copolymerization?
A4: Minimizing transesterification is crucial for achieving well-defined copolymers. Strategies include:
-
Reaction Time: Shorter reaction times can help to reduce the extent of transesterification.[1]
-
Temperature: Lowering the reaction temperature can decrease the rate of transesterification reactions.[3]
-
Catalyst Selection: Some catalyst systems are more prone to causing transesterification than others. Lanthanum complexes, for instance, have been shown to mediate transesterification.[2] Careful selection of the catalyst is therefore important.
Q5: My copolymer composition does not match the monomer feed ratio. Why?
A5: This is a common issue arising from the different reactivity ratios of the monomers.[5][6] If one monomer is significantly more reactive than the other, it will be incorporated into the polymer chain at a faster rate, leading to a drift in the composition of the monomer feed and the resulting copolymer.[7] To obtain a copolymer composition that reflects the feed ratio, it is important to understand the reactivity ratios of the specific monomer pair and catalyst system being used.
Troubleshooting Guides
Problem 1: Low Monomer Conversion
Symptoms:
-
The final polymer yield is significantly lower than expected.
-
1H NMR analysis of the crude product shows a large proportion of unreacted monomers.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inactive Catalyst/Initiator | Ensure the catalyst and initiator are pure and handled under appropriate inert conditions if they are sensitive to air or moisture. Consider using a freshly prepared or purchased catalyst/initiator. |
| Low Polymerization Temperature | While lower temperatures can reduce side reactions, they may also decrease the rate of polymerization. A modest increase in temperature might be necessary. However, be mindful of the ceiling temperature of the monomers. |
| Insufficient Reaction Time | The polymerization may not have reached completion. Extend the reaction time and monitor the monomer conversion at different time points to determine the optimal duration. |
| Presence of Inhibitors | Impurities in the monomers or solvent can inhibit the polymerization. Ensure monomers are purified (e.g., by distillation) and the solvent is dry and deoxygenated.[7] |
Problem 2: Uncontrolled Molecular Weight and High Dispersity (Đ > 1.5)
Symptoms:
-
Gel Permeation Chromatography (GPC) shows a broad or multimodal peak.
-
The experimentally determined molecular weight does not align with the theoretical value calculated from the monomer-to-initiator ratio.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Transesterification | As a primary cause of broad dispersity, reduce the reaction temperature and/or time.[1][3] The choice of catalyst is also critical; some organocatalysts may offer better control. |
| Chain Transfer Reactions | Impurities such as water or alcohols can act as chain transfer agents, leading to the formation of new polymer chains and broadening the molecular weight distribution. Ensure all reagents and glassware are scrupulously dry. |
| Slow Initiation | If the initiation rate is slower than the propagation rate, it can lead to a broader molecular weight distribution. Ensure the chosen initiator is effective for the specific monomer and catalyst system. |
Experimental Protocols
General Protocol for Ring-Opening Copolymerization of δ-VL and L-Lactide (LLA)
This protocol is a generalized procedure based on common practices in the literature and should be adapted for specific experimental goals.
-
Monomer and Reagent Purification:
-
Polymerization Setup:
-
All glassware should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is typically carried out in a Schlenk flask equipped with a magnetic stirrer.
-
-
Copolymerization Procedure (Example for Block Copolymer):
-
In a glovebox or under an inert atmosphere, add the desired amount of the first monomer (e.g., LLA), solvent, and initiator to the reaction flask.
-
Add the catalyst (e.g., a solution of triphenyl bismuth in toluene) to start the polymerization.[7]
-
Stir the reaction mixture at the desired temperature (e.g., 140 °C) for a specified time until the first monomer is fully consumed (monitored by 1H NMR).[7]
-
Once the first block is formed, a solution of the second monomer (δ-VL) in the dry solvent is added to the reaction mixture.
-
Continue the polymerization at the same or a different temperature until the desired conversion of the second monomer is achieved.
-
-
Termination and Purification:
-
Quench the reaction, for example, by adding an excess of a protic solvent like methanol.
-
The obtained polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues.[7]
-
The purified polymer is then dried in a vacuum oven at an appropriate temperature (e.g., 70 °C) for 48 hours.[7]
-
-
Characterization:
-
1H NMR and 13C NMR: To determine the copolymer composition, microstructure (sequence distribution), and monomer conversion.[4][8][9]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[4][8]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the copolymer.[4][10]
-
Data Presentation
Table 1: Reactivity Ratios in δ-VL Copolymerization
| Comonomer | Catalyst System | rδ-VL | rComonomer | Resulting Copolymer | Reference |
| ε-Caprolactone (ε-CL) | TBD | 1.37 | 0.91 | Somewhat random with gradient character | [1] |
| L-Lactide (LLA) | Lanthanum Complexes | - | - | Block-like due to faster LA polymerization | [2] |
Note: Reactivity ratios are highly dependent on the catalyst, solvent, and temperature used.
Table 2: Thermal Properties of δ-VL Copolymers
| Copolymer System | Composition (molar ratio) | Tg (°C) | Tm (°C) | Reference |
| Poly(EtVP-co-LLA) | 50:50 | - | Amorphous | [1] |
| Poly(EtVP-b-LLA) | 40:60 | - | Amorphous | [1] |
| Poly(EtVP-b-ε-CL) | - | - | Semi-crystalline | [1] |
| Poly(lactide-co-valerolactone) | >33% VL | Elastomeric behavior | - | [7] |
Visualizations
Caption: Troubleshooting workflow for low monomer conversion.
Caption: Selection of polymerization strategy for different copolymer architectures.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Selective transesterification mediated by lanthanum complexes in the copolymerisation of lactide and δ-valerolactone - Faraday Discussions (RSC Publishing) DOI:10.1039/D5FD00055F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Reactivity Ratios for Organotin Copolymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
minimizing impurities in delta-valerolactone purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize impurities during the purification of δ-valerolactone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude δ-valerolactone?
A1: Common impurities in δ-valerolactone depend on the synthetic route. The primary sources of impurities are unreacted starting materials, byproducts of the synthesis, and degradation products.
-
From 1,5-Pentanediol Dehydrogenation:
-
From Furfural Hydrogenation/Rearrangement:
-
General Impurities:
-
5-Hydroxyvaleric acid: Formed by the hydrolysis of δ-valerolactone in the presence of water, which can be catalyzed by acids or bases.[6][7]
-
Poly(δ-valerolactone) oligomers: δ-valerolactone can polymerize, especially at elevated temperatures or in the presence of certain catalysts.[8]
-
Solvents: Residual solvents used in synthesis or extraction steps.
-
Q2: What is the recommended primary method for purifying δ-valerolactone?
A2: The most effective and widely recommended method for purifying δ-valerolactone is repeated fractional vacuum distillation .[9] This technique is suitable for separating δ-valerolactone from less volatile impurities like unreacted 1,5-pentanediol, polymeric residues, and salts, as well as more volatile impurities. Vacuum distillation is crucial as it lowers the boiling point, preventing thermal degradation and polymerization at atmospheric pressure.[10]
Q3: My purified δ-valerolactone has a yellow or brownish tint. How can I remove the color?
A3: A yellow or brown discoloration often indicates the presence of high molecular weight byproducts or thermal degradation products, sometimes referred to as humins.[5] Here are several strategies to address this:
-
Optimize Distillation: Ensure the distillation is performed under a sufficiently high vacuum to keep the boiling temperature as low as possible. Prolonged exposure to high temperatures can cause discoloration.
-
Activated Carbon Treatment: Before distillation, stirring the crude δ-valerolactone with activated carbon can effectively adsorb many color-causing impurities.[11] The carbon can then be removed by filtration before proceeding with distillation.
-
Chromatography: For very high purity applications where distillation is insufficient, passing the material through a silica gel plug or column chromatography can remove polar, color-causing impurities.[12][13]
Q4: I am observing polymerization of my δ-valerolactone during distillation/storage. How can I prevent this?
A4: Polymerization is a known challenge with lactones and can be initiated by heat, moisture, or catalytic impurities (acidic or basic).[8][14]
-
During Distillation:
-
Use a high vacuum to reduce the distillation temperature.
-
Minimize the residence time in the heated distillation flask. A wiped-film evaporator can be beneficial for this.[15]
-
Ensure all glassware is scrupulously clean and free of acidic or basic residues.
-
-
During Storage:
-
Store δ-valerolactone at low temperatures (-20°C is often recommended).
-
Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
-
Use clean, dry containers.
-
Q5: My GC-MS analysis shows an unexpected peak. How can I identify it?
A5: Identifying unexpected peaks requires a systematic approach. First, consider the synthetic route used to produce the δ-valerolactone to anticipate likely impurities.
-
Unreacted Starting Materials: Compare the retention time and mass spectrum of the unknown peak with authentic standards of starting materials like 1,5-pentanediol.
-
Common Byproducts: Peaks corresponding to 5-hydroxyvaleric acid or oligomers of δ-valerolactone are common. 5-hydroxyvaleric acid is less volatile and may require derivatization for GC-MS analysis.[7][16]
-
Mass Spectral Libraries: Utilize MS libraries (e.g., NIST) to match the fragmentation pattern of the unknown peak.[17]
-
Fragmentation Analysis: Analyze the fragmentation pattern for characteristic losses. For example, esters often show fragmentation patterns related to the loss of alkoxy groups.[18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Water Content in Final Product | 1. Incomplete drying of starting materials (e.g., 1,5-pentanediol).[1] 2. Inefficient separation of water during distillation. 3. Exposure to atmospheric moisture after purification. | 1. Dry starting materials over molecular sieves or by azeotropic distillation prior to reaction. 2. Ensure the distillation setup has a sufficient number of theoretical plates and is operated at an appropriate reflux ratio. 3. Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
| Product Discoloration (Yellow/Brown) | 1. Thermal degradation due to high distillation temperature. 2. Presence of high molecular weight, colored byproducts (humins).[5] 3. Contamination from the reaction catalyst. | 1. Increase the vacuum to lower the distillation temperature. 2. Treat the crude product with activated carbon before distillation.[11] 3. If feasible, filter the crude product to remove catalyst particles before distillation. Consider repurification using flash chromatography.[13] |
| Low Purity After a Single Distillation | 1. Impurities with boiling points close to δ-valerolactone. 2. Inefficient fractional distillation column. 3. Distillation rate is too high. | 1. Perform a second fractional distillation. 2. Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).[19] 3. Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| Polymerization in the Distillation Flask | 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities acting as catalysts.[14] 3. Prolonged heating time. | 1. Increase vacuum to lower the boiling point. 2. Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) followed by thorough drying before distillation. 3. Use a distillation setup that minimizes the time the bulk material is at high temperature, such as a wiped-film evaporator.[15] |
| Unexpected Peaks in GC-MS | 1. Residual starting materials (e.g., 1,5-pentanediol). 2. Hydrolysis to 5-hydroxyvaleric acid.[6] 3. Formation of oligomers. | 1. Compare retention time with an authentic standard. 2. Look for a broader peak; consider derivatization (e.g., silylation) to confirm its presence.[16] 3. Oligomers may appear as a series of peaks at higher retention times with repeating mass units. |
Experimental Protocols
Protocol 1: Purification of δ-Valerolactone by Fractional Vacuum Distillation
This protocol describes a standard laboratory procedure for purifying δ-valerolactone.
Materials:
-
Crude δ-valerolactone
-
Stir bar
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux, 20-30 cm)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Cold trap (recommended)
-
Glass wool or other insulation
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Use a stir bar in the distillation flask to ensure smooth boiling. Boiling stones are not effective under vacuum.[20]
-
Lightly grease all ground-glass joints to ensure a good seal.[20]
-
Insulate the fractionating column with glass wool or aluminum foil to maintain an efficient temperature gradient.[19]
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Distillation:
-
Charge the round-bottom flask with the crude δ-valerolactone (no more than two-thirds full).
-
Begin stirring and slowly apply vacuum to the system. A pressure of 1-10 mbar is typical.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Slowly increase the heating to allow the δ-valerolactone to begin distilling. The vapor temperature should stabilize at the boiling point of δ-valerolactone at the given pressure (e.g., approx. 104-105 °C at 10 mbar).
-
Collect the main fraction in a clean receiving flask.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[20]
-
Store the purified δ-valerolactone under an inert atmosphere at -20°C.
-
Protocol 2: GC-MS Analysis for Purity Assessment
This protocol provides general conditions for analyzing the purity of δ-valerolactone.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., DB-5ms, HP-5ms, or similar non-polar to mid-polar column)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Oven Program: 50°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-350
Sample Preparation:
-
Dilute the δ-valerolactone sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Effect of Vacuum Pressure on Distillation Temperature and Purity
| Vacuum Pressure (mbar) | Boiling Point (°C) | Purity of Main Fraction (%) (Illustrative) | Notes |
| 20 | ~115-117 | 98.5 | Higher temperature may lead to some degradation. |
| 10 | ~104-105 | 99.5 | Good balance of speed and purity. |
| 5 | ~92-94 | >99.8 | Lower temperature minimizes thermal stress. |
| 1 | ~70-72 | >99.9 | Ideal for very high purity, but distillation may be slower. |
Note: Purity values are illustrative and depend on the efficiency of the fractional distillation setup and the nature of the impurities in the crude material.
Visualizations
Caption: Common impurity formation pathways from different synthetic routes.
Caption: General workflow for the purification of δ-valerolactone.
References
- 1. gcms.cz [gcms.cz]
- 2. Chemical Recovery of γ-Valerolactone/Water Biorefinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20110237806A1 - Process for preparing delta-valerolactone in the gas phase - Google Patents [patents.google.com]
- 4. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03016H [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methodologies for Detection of Gamma-Valerolactone, this compound, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices - UNT Digital Library [digital.library.unt.edu]
- 8. Why this compound polymerizes and gamma-butyrolactone does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. julabo.us [julabo.us]
- 11. conceptsecotech.com [conceptsecotech.com]
- 12. JP2785363B2 - Lactone purification method - Google Patents [patents.google.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 16. Analytical Methodologies for Detection of Gamma-valerolactone, this compound, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]
- 17. whitman.edu [whitman.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Copolymerization of δ-Valerolactone and ε-Caprolactone
For researchers and professionals in the fields of polymer chemistry, materials science, and drug development, the selection of appropriate monomers for copolymerization is a critical step in designing biodegradable polyesters with tailored properties. Among the array of available lactones, δ-valerolactone (DVL) and ε-caprolactone (CL) are two of the most prominent building blocks for creating biocompatible and biodegradable materials. This guide provides an objective comparison of their copolymerization behavior and the resulting copolymer performance, supported by experimental data.
Reactivity and Copolymerization Behavior
The ring-opening polymerization (ROP) of DVL and CL allows for the synthesis of poly(δ-valerolactone-co-ε-caprolactone) (P(DVL-co-CL)) copolymers. The reactivity of these monomers is a key factor influencing the microstructure of the resulting polymer, which can range from random to blocky copolymers depending on the polymerization conditions and catalyst used.
Kinetic studies and reactivity ratio determinations have shown that ε-caprolactone is generally more reactive than δ-valerolactone. For instance, in certain systems, the reactivity ratios have been reported as rVL = 12.92 and rε-CL = 0.10, indicating a tendency towards the formation of gradient copolymers. Another study reported reactivity ratios of ε-CL and γ-VL (a similar five-membered lactone) as 17.6 and 0.0078, respectively, further highlighting the higher reactivity of ε-caprolactone.[1] This difference in reactivity can lead to a gradient structure where CL units are incorporated more rapidly into the polymer chain.
The choice of catalyst and initiator system plays a crucial role in controlling the polymerization and the final properties of the copolymer. Various catalysts, including tin(II) octoate and organocatalysts like 2,6-bis(amino)phenol zinc complex, have been effectively used for the ROP of these lactones.[2][3]
Comparative Performance Data
The physicochemical properties of P(DVL-co-CL) copolymers are highly dependent on the molar ratio of the constituent monomers. The incorporation of DVL into a PCL chain can significantly alter its thermal and mechanical characteristics.
Thermal Properties
The thermal properties of P(DVL-co-CL) copolymers, such as the glass transition temperature (Tg) and melting temperature (Tm), are directly influenced by the copolymer composition. Generally, an increase in the DVL content leads to a decrease in both the melting point and the degree of crystallinity of the resulting copolymer.
| DVL Content (mol%) | CL Content (mol%) | Tg (°C) | Tm (°C) | ΔHm (J/g) |
| 0 | 100 | -56.2 | 59.4 | 77.21 |
| 15 | 85 | - | - | - |
| 50 | 50 | - | - | - |
| 100 | 0 | - | - | - |
Data extracted from multiple sources and may vary based on experimental conditions.[4]
Mechanical Properties
The mechanical properties of P(DVL-co-CL) copolymers can be tuned by adjusting the monomer feed ratio. Pure PCL is known for its high elongation at break and relatively low tensile strength.[5] The incorporation of DVL can modify these properties, often leading to materials with reduced crystallinity and potentially faster degradation rates.[6]
| DVL Content (mol%) | CL Content (mol%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 | 100 | ~11-23 | ~0.57 | >700 |
| Various | Various | Tunable | Tunable | Tunable |
Mechanical properties are highly dependent on molecular weight and processing conditions.[5][6][7]
Degradation Characteristics
One of the key advantages of copolymerizing DVL and CL is the ability to modulate the degradation rate of the resulting material. PCL degrades slowly, typically over a period of 2 to 3 years.[5][8] The introduction of DVL units into the polymer backbone can accelerate this process. Studies have shown that P(DVL-co-CL) copolymers exhibit faster degradation rates than PCL alone.[6] The degradation is primarily hydrolytic, targeting the ester linkages in the polymer chain. The rate of degradation is influenced by the copolymer composition, molecular weight, and the surrounding environment.
Experimental Methodologies
Synthesis of P(DVL-co-CL) Copolymers via Ring-Opening Polymerization
A typical experimental protocol for the synthesis of P(DVL-co-CL) copolymers involves the following steps:
-
Monomer and Catalyst Preparation: δ-valerolactone and ε-caprolactone are purified, typically by distillation, and stored under an inert atmosphere. The catalyst, such as tin(II) octoate, is dissolved in a dry solvent like toluene.
-
Polymerization: The desired molar ratios of DVL and CL are charged into a reaction vessel under an inert atmosphere. The catalyst solution is then added. The reaction is carried out in bulk or in solution at an elevated temperature (e.g., 140°C) for a specified duration.[2]
-
Purification: The resulting copolymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues.
-
Drying: The purified polymer is dried under vacuum until a constant weight is achieved.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the copolymer composition and microstructure.[4]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.[4]
-
Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal properties of the copolymers, including the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm), which is related to the degree of crystallinity.[4][9]
-
Thermogravimetric Analysis (TGA): TGA is utilized to assess the thermal stability of the copolymers.
-
Tensile Testing: The mechanical properties, such as tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine on polymer films or molded specimens.
-
In Vitro Degradation Studies: The degradation rate is evaluated by incubating polymer samples in a phosphate-buffered saline (PBS) solution at 37°C. The mass loss, changes in molecular weight, and mechanical properties are monitored over time.[6]
Conclusion
The copolymerization of δ-valerolactone and ε-caprolactone offers a versatile platform for the development of biodegradable polyesters with a wide range of tunable properties. The higher reactivity of ε-caprolactone often leads to the formation of gradient or random copolymers. By adjusting the DVL to CL ratio, researchers can precisely control the thermal properties, mechanical performance, and degradation kinetics of the resulting materials. This makes P(DVL-co-CL) copolymers highly attractive for various applications, particularly in the biomedical field for drug delivery systems, tissue engineering scaffolds, and medical devices where controlled degradation and specific mechanical characteristics are required. The experimental methodologies outlined provide a robust framework for the synthesis and comprehensive characterization of these promising biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. rsc.org [rsc.org]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone) Modified by Various Peroxide Initiators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Delta-Valerolactone Polymerization
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of delta-valerolactone (δ-VL) is a critical process for the synthesis of poly(δ-valerolactone) (PVL), a biodegradable and biocompatible polyester with significant potential in biomedical and pharmaceutical applications. The choice of catalyst is paramount as it dictates the efficiency of the polymerization, the properties of the resulting polymer, and the overall sustainability of the process. This guide provides an objective comparison of the three main classes of catalysts used for δ-VL polymerization: organocatalysts, metal-based catalysts, and enzymatic catalysts, supported by experimental data and detailed methodologies.
At a Glance: Performance Comparison of δ-Valerolactone Polymerization Catalysts
The following table summarizes the performance of representative catalysts from each class under various reported conditions. It is important to note that direct comparisons can be challenging due to the variability in experimental parameters.
| Catalyst Class | Specific Catalyst | Initiator | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Ref. |
| Organocatalyst | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Benzyl Alcohol | 25 | 0.5 | >95 | 10,400 | 1.15 | [1][2] |
| Benzoheterocyclic Urea/MTBD | Benzyl Alcohol | 25 | 1 | >99 | 11,200 | 1.13 | [3] | |
| Metal-based Catalyst | Stannous Octoate (Sn(Oct)₂) | Diethylene Glycol | 130 | 24 | ~95 | 15,000 | 1.60 | [4][5] |
| 2,6-Bis(amino)phenol Zinc Complex | Benzyl Alcohol | 25 | 2 | >99 | 21,300 | 1.10 | [6] | |
| Enzymatic Catalyst | Novozym 435 (Immobilized Lipase B) | 3-Phenyl-1-propanol | 70 | 0.06 (4 min) | 93 | - | 1.27 | [7] |
| Thermophilic Esterase (from A. fulgidus) | - | 70 | 72 | 97 | 2,225 | - | [8] |
In-Depth Analysis of Catalyst Classes
Organocatalysts
Organocatalysts have emerged as a powerful, metal-free alternative for ROP, addressing concerns about metal contamination in biomedical applications. They typically operate under mild conditions and offer excellent control over the polymerization process.
Mechanism: Organocatalysts can function through various mechanisms. For instance, basic catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) activate an initiator (e.g., an alcohol) by deprotonation, which then initiates the polymerization. Bifunctional catalysts, such as urea/MTBD systems, can simultaneously activate both the monomer and the initiator through hydrogen bonding, leading to a highly controlled polymerization.[3][9]
Performance: As shown in the table, organocatalysts like TBD and urea/MTBD systems demonstrate high efficiency, achieving near-quantitative conversion in a short period at room temperature.[1][3] They are known for producing polymers with predictable molecular weights and narrow polydispersity indices (PDI), which is indicative of a controlled/"living" polymerization.[3]
Advantages:
-
Metal-free, avoiding toxicity concerns.
-
High efficiency and fast reaction rates under mild conditions.
-
Excellent control over polymer molecular weight and distribution.
Limitations:
-
Some organocatalysts can be sensitive to impurities.
-
The cost of some specialized organocatalysts can be high.
Metal-Based Catalysts
Metal-based catalysts, particularly those based on tin, zinc, and aluminum, are widely used for the ROP of lactones due to their high activity.
Mechanism: The most common mechanism for metal-based catalysts is the coordination-insertion mechanism. The metal center of the catalyst coordinates with the carbonyl oxygen of the δ-VL monomer, activating it for nucleophilic attack by an initiator (often an alkoxide). The monomer is then inserted into the metal-alkoxide bond, propagating the polymer chain.[5][10]
Performance: Stannous octoate (Sn(Oct)₂) is a widely used and effective catalyst, though it often requires higher temperatures and can lead to broader PDIs, indicating less control over the polymerization compared to some organocatalysts.[4][5] More sophisticated metal complexes, such as the 2,6-bis(amino)phenol zinc complex, can achieve excellent control and high molecular weights even at room temperature.[6]
Advantages:
-
High catalytic activity.
-
A broad range of catalysts are commercially available and relatively inexpensive.
Limitations:
-
Potential for metal contamination in the final polymer, which is a significant concern for biomedical applications.
-
Often require higher reaction temperatures.
-
May offer less control over polymer architecture compared to modern organocatalysts.
Enzymatic Catalysts
Enzymatic catalysis represents a green and sustainable approach to δ-VL polymerization, utilizing enzymes such as lipases and esterases.
Mechanism: The enzymatic ROP of lactones typically proceeds via a serine-mediated mechanism. The serine residue in the enzyme's active site attacks the carbonyl carbon of the lactone, forming an acyl-enzyme intermediate. This intermediate then reacts with an initiator (which can be water or an alcohol) or the hydroxyl end of a growing polymer chain to elongate the polymer.[11][12]
Performance: Enzymes like Novozym 435 can catalyze the polymerization of δ-VL with high efficiency and under mild conditions.[7] As seen in the data, high conversions can be achieved in a remarkably short time in a flow reactor.[7] However, the molecular weights of the resulting polymers can sometimes be lower compared to those obtained with organo- or metal-based catalysts.[8]
Advantages:
-
Biocompatible and biodegradable catalysts, resulting in metal-free polymers.
-
High selectivity.
-
Mild reaction conditions.
-
Environmentally friendly process.
Limitations:
-
Can be more expensive than traditional chemical catalysts.
-
May result in lower molecular weight polymers.
-
Enzyme activity can be sensitive to reaction conditions such as solvent and temperature.
Experimental Protocols
General Considerations
For all polymerization reactions, it is crucial to use dried glassware and reagents to avoid unwanted side reactions initiated by water. Monomers and solvents should be purified and dried before use.
Protocol 1: Organocatalyzed Polymerization using TBD and Benzyl Alcohol
This protocol is a representative example of an organocatalyzed ROP.
-
Preparation: In a nitrogen-filled glovebox, add δ-valerolactone (e.g., 1.0 g, 10 mmol) and benzyl alcohol (initiator, e.g., 10.8 mg, 0.1 mmol for a target degree of polymerization of 100) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, prepare a stock solution of TBD in dry toluene. Add the desired amount of the TBD stock solution (e.g., 13.9 mg, 0.1 mmol) to the monomer/initiator mixture.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination and Purification: Once the desired conversion is reached, quench the reaction by adding a small amount of benzoic acid. Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol. Filter and dry the polymer under vacuum.
-
Characterization: Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Protocol 2: Metal-Catalyzed Polymerization using Stannous Octoate
This protocol describes a typical metal-catalyzed bulk polymerization.
-
Preparation: To a dried Schlenk flask under a nitrogen atmosphere, add δ-valerolactone (e.g., 5.0 g, 50 mmol) and diethylene glycol (initiator, e.g., 53 mg, 0.5 mmol).
-
Catalyst Addition: Add stannous octoate (Sn(Oct)₂) (e.g., 20.3 mg, 0.05 mmol) to the flask.
-
Reaction: Immerse the sealed flask in a preheated oil bath at 130 °C and stir the mixture.
-
Monitoring and Termination: After the desired reaction time (e.g., 24 hours), cool the flask to room temperature. The polymerization will stop upon cooling and solidification.
-
Purification: Dissolve the crude polymer in a minimal amount of chloroform and precipitate it in a large volume of cold methanol. Filter the polymer and dry it under vacuum until a constant weight is achieved.
-
Characterization: Analyze the purified polymer by GPC to determine Mn and PDI.
Protocol 3: Enzymatic Polymerization using Novozym 435
This protocol outlines a typical enzymatic ROP in an organic solvent.
-
Preparation: Add δ-valerolactone (e.g., 1.0 g, 10 mmol) and an initiator such as 3-phenyl-1-propanol to a dried vial containing a magnetic stir bar. Add a suitable solvent like toluene.
-
Enzyme Addition: Add the immobilized enzyme, Novozym 435 (typically 10% w/w of the monomer), to the vial.
-
Reaction: Seal the vial and place it in a shaker incubator at the desired temperature (e.g., 70 °C).
-
Termination and Purification: After the reaction is complete, terminate the polymerization by filtering off the enzyme. The enzyme can be washed and reused. Precipitate the polymer from the filtrate by adding cold methanol.
-
Characterization: Collect the polymer by filtration and dry it under vacuum. Determine the molecular weight and PDI by GPC.
Visualizing the Mechanisms
Organocatalysis: TBD-Mediated ROP
Caption: TBD-catalyzed Ring-Opening Polymerization of δ-Valerolactone.
Metal-Based Catalysis: Coordination-Insertion Mechanism
Caption: Coordination-Insertion Mechanism for Metal-Catalyzed ROP.
Enzymatic Catalysis: Lipase-Mediated ROP
Caption: Lipase-Catalyzed Ring-Opening Polymerization via Acyl-Enzyme Intermediate.
References
- 1. Kinetic study of TBD catalyzed δ-valerolactone polymerization using a gas-driven droplet flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. advanceseng.com [advanceseng.com]
- 3. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
A Comparative Guide to the Biocompatibility of Poly(δ-valerolactone) and Polylactic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of two prominent biodegradable polyesters: poly(δ-valerolactone) (PDVL) and polylactic acid (PLA). By summarizing key experimental data and detailing methodologies, this document aims to assist researchers in making informed decisions for their specific biomedical applications.
Executive Summary
Both Poly(δ-valerolactone) (PDVL) and Polylactic Acid (PLA) are widely regarded as biocompatible materials with significant potential in drug delivery, tissue engineering, and medical device fabrication.[1][2] PLA is extensively studied, with a large body of evidence supporting its good cell viability and manageable in vivo inflammatory response.[1][3][4] PDVL is also considered to have low cytotoxicity and good biocompatibility, though it is less extensively characterized in publicly available literature, and direct comparative studies against PLA are scarce.[2] The degradation of PLA into lactic acid can cause a localized pH decrease, potentially leading to a more pronounced inflammatory response compared to other polyesters.[1]
In Vitro Biocompatibility: A Quantitative Comparison
The following tables summarize quantitative data from various studies on the cytotoxicity, cell adhesion, and proliferation on PDVL and PLA. It is important to note that direct comparative studies are limited, and thus the data is presented for each polymer individually based on available literature.
Table 1: Cytotoxicity Data
| Polymer | Cell Line | Assay | Results | Citation |
| PDVL | LoVo cells | MTT | Good cell viability on PDVL/TiO2 nanocomposites. | |
| PLA | L929 fibroblasts | MTT | >85% cell viability after 24h exposure to PLA extracts. | [3] |
| PLA | Human fetal osteoblasts | FDA-PI staining | 95.3% ± 2.1% cell viability on PLA scaffolds. | |
| PLA | Vero cells | MTT | No cytotoxic effect on cell proliferation with PDLLA film extracts. | [5] |
Table 2: Cell Adhesion and Proliferation Data
| Polymer | Cell Line | Assay | Key Findings | Citation |
| PDVL | Not Specified | Not Specified | PDVL composite scaffolds are noted for their biocompatibility.[2] | |
| PLA | Human fetal osteoblasts | Cell counting | Significantly higher cell proliferation on PLA compared to titanium. | |
| PLA | NIH 3T3 fibroblasts | Not Specified | Good cell adhesion and proliferation on PLA films. | [6] |
| PLA | Bone marrow stromal cells | Not Specified | PLA supports cell adhesion and proliferation. |
In Vivo Biocompatibility and Inflammatory Response
The implantation of any biomaterial elicits a foreign body response (FBR), a cascade of events initiated by tissue injury and protein adsorption, followed by the recruitment of immune cells.[7][8]
Poly(δ-valerolactone) (PDVL): Studies on the in vivo biocompatibility of PDVL are less common than for PLA. However, available data suggests a mild tissue response. For instance, subcutaneous implantation of PDVL-co-PAVL microparticles in rats resulted in minimal changes in the surrounding tissue.[9]
Polylactic Acid (PLA): The in vivo response to PLA is well-documented. Typically, PLA implants are well-tolerated, showing no signs of acute inflammation, abscess formation, or tissue necrosis.[1] The initial response involves the formation of a fibrous capsule around the implant, populated by mononuclear macrophages and proliferating fibroblasts.[1][10] The degradation of PLA, which releases lactic acid, can lead to a localized acidic environment. This may, in some cases, intensify the inflammatory response, characterized by a more pronounced macrophage infiltrate, especially with predegraded PLA.[10] However, many studies report only a mild inflammatory reaction to PLA implants.[4][10] The severity of the FBR to PLA can be influenced by the implant's surface topography.[4]
Experimental Methodologies
Below are detailed protocols for key biocompatibility assays frequently cited in the literature for these polymers.
MTT Assay for Cytotoxicity
Objective: To assess cell metabolic activity as an indicator of cytotoxicity of polymer extracts.
Protocol:
-
Preparation of Polymer Extracts:
-
Sterilize polymer films (e.g., PLA or PDVL) with 70% ethanol and UV irradiation.
-
Incubate the sterilized polymer films in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL at 37°C for 24-72 hours.
-
Collect the medium, which now contains potential leachables from the polymer. This is the polymer extract.
-
-
Cell Seeding:
-
Seed L929 fibroblasts (or another suitable cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Extracts:
-
Remove the culture medium and replace it with the prepared polymer extracts (100% concentration) and serial dilutions (e.g., 50%, 25%, 12.5%).
-
Include a negative control (fresh culture medium) and a positive control (e.g., 0.5% phenol in culture medium).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
Direct Contact Assay for Cell Adhesion and Proliferation
Objective: To evaluate the ability of a polymer surface to support cell adhesion and proliferation.
Protocol:
-
Polymer Sample Preparation:
-
Prepare thin films or scaffolds of the test polymer (PLA or PDVL).
-
Sterilize the samples as described above.
-
Place the sterile polymer samples into the wells of a 24-well plate.
-
-
Cell Seeding:
-
Seed a suitable cell line (e.g., human fetal osteoblasts) directly onto the polymer samples and a control surface (e.g., tissue culture plastic) at a density of 2 x 10⁴ cells/well.
-
-
Incubation:
-
Incubate the plates for various time points (e.g., 1, 3, 7, and 10 days).
-
-
Assessment of Adhesion and Proliferation:
-
Cell Counting: At each time point, detach the cells using trypsin-EDTA and count them using a hemocytometer or an automated cell counter.
-
Fluorescence Staining: Alternatively, use fluorescent stains like FDA ( fluorescein diacetate) for live cells and PI (propidium iodide) for dead cells to visualize and quantify cell viability directly on the polymer surface using fluorescence microscopy.
-
In Vivo Subcutaneous Implantation for Inflammatory Response
Objective: To assess the local tissue response to a polymer implant over time.
Protocol:
-
Implant Preparation:
-
Prepare sterile, disc-shaped implants of the test polymer (PLA or PDVL) with defined dimensions.
-
-
Animal Model:
-
Use an appropriate animal model, such as Sprague-Dawley rats or BALB/c mice.
-
-
Surgical Implantation:
-
Anesthetize the animal.
-
Make a small incision in the dorsal skin and create a subcutaneous pocket.
-
Insert the sterile polymer implant into the pocket.
-
Suture the incision.
-
-
Post-operative Care and Observation:
-
House the animals under standard conditions and monitor for any signs of adverse reactions.
-
-
Histological Analysis:
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
-
Excise the implant along with the surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) to observe the cellular infiltrate and tissue morphology.
-
Use Masson's trichrome staining to assess collagen deposition and fibrous capsule formation.
-
Analyze the sections under a light microscope to evaluate the inflammatory response, including the presence of neutrophils, macrophages, lymphocytes, and foreign body giant cells.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for in vitro and in vivo biocompatibility testing.
Caption: Workflow for in vitro cytotoxicity testing of polymers.
Caption: Workflow for in vivo biocompatibility assessment of polymer implants.
Conclusion
Both PDVL and PLA demonstrate favorable biocompatibility profiles, making them suitable for a range of biomedical applications. PLA is a well-established biomaterial with a wealth of supporting data, though its acidic degradation products can sometimes elicit a more pronounced inflammatory response. PDVL is a promising alternative with evidence of low cytotoxicity and a mild in vivo tissue response. However, a clear need exists for more direct comparative studies to provide a definitive, side-by-side analysis of their biocompatibility. Researchers should carefully consider the specific requirements of their application, including the desired degradation rate and the sensitivity of the target tissue to acidic byproducts, when choosing between these two polymers.
References
- 1. Tissue response and in vivo degradation of selected polyhydroxyacids: polylactides (PLA), poly(3-hydroxybutyrate) (PHB), and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB/VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Surface Topography of PLA Implants Defines the Outcome of Foreign Body Reaction: An In Vivo Study [mdpi.com]
- 5. In vitro biocompatibility assessment of poly(epsilon-caprolactone) films using L929 mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo tissue response and durability of five novel synthetic polymers in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the inflammatory response to a polydimethylsiloxane implant in male and female Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SURFACE CHEMISTRY INFLUENCE IMPLANT MEDIATED HOST TISSUE RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue response to partially in vitro predegraded poly-L-lactide implants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Degradation Rate of Poly(delta-valerolactone) and Other Aliphatic Polyesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro degradation rate of poly(delta-valerolactone) (PDVL) against other widely used aliphatic polyesters: polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL). This objective analysis is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate biomaterials for various biomedical applications, including drug delivery and tissue engineering.
Introduction to Polyester Degradation
Aliphatic polyesters are a cornerstone of biodegradable polymers in the medical field due to their susceptibility to hydrolysis of their ester linkages, leading to biocompatible byproducts. The rate of this degradation is a critical parameter, influencing the material's performance in applications such as controlled drug release and temporary mechanical support during tissue regeneration. This degradation is primarily governed by hydrolytic scission of the ester bonds, a process that can be influenced by enzymatic activity. The overall degradation process involves water uptake, ester bond cleavage leading to a reduction in molecular weight, and finally, mass loss through the diffusion of soluble oligomers and monomers.
A multitude of factors influence the degradation rate of these polymers, including their chemical structure, molecular weight, crystallinity, and the surrounding environment (e.g., pH, temperature, and presence of enzymes). Understanding these factors is paramount for designing and selecting the optimal polyester for a specific biomedical application.
Comparative Analysis of Degradation Rates
The following table summarizes the in vitro degradation data for PDVL and other common aliphatic polyesters. It is important to note that direct comparative studies under identical conditions are limited, and thus, the presented data is a synthesis from various sources. The experimental conditions are provided to ensure a contextual understanding of the degradation rates.
| Polymer | Initial Molecular Weight (Mn, kDa) | Degradation Medium | Time | Weight Loss (%) | Molecular Weight Reduction (%) | Reference |
| Poly(this compound) (PDVL) | ~2.2 | Toluene (with Archaeoglobus fulgidus esterase) | 72 hours | Not Reported | Not Applicable (synthesis) | [1] |
| Poly(L-lactic acid) (PLLA) | Not Specified | Phosphate Buffered Saline (PBS), pH 7.4, 37°C | > 5 years | Complete | Complete | [2] |
| Poly(DL-lactic acid) (PDLLA) | Not Specified | Not Specified | 12-16 months | Complete | Complete | [2] |
| Polyglycolic acid) (PGA) | Not Specified | Not Specified | < 1 month | Complete | Complete | [2] |
| Polycaprolactone) (PCL) | Not Specified | Not Specified | 2-4 years | Complete | Complete | [1] |
| P(CL-co-VL) Copolymers | Not Specified | Not Specified | Not Specified | Rate constant decreases with increasing molecular weight | Not Specified | [3] |
| rac-LA-co-δ-VL (85:15) | Not Specified | Not Specified | Not Specified | Degradation rate (KMw) of 0.047 days⁻¹ | Not Specified | [1] |
| rac-LA-co-CL (85:15) | Not Specified | Not Specified | Not Specified | Degradation rate (KMw) of 0.066 days⁻¹ | Not Specified | [1] |
Note: Quantitative degradation data for PDVL homopolymer is scarce in the literature, with most studies focusing on its copolymers. The provided data for PDVL is from an enzymatic synthesis study and does not represent hydrolytic degradation. The degradation rates of copolymers are included to provide a relative context.
From the available literature, a general qualitative trend for the hydrolytic degradation rates of these homopolymers can be inferred:
PGA > PDLLA > PLLA > PDVL > PCL
PGA is the most hydrophilic and rapidly degrading polyester. PLA is less hydrophilic than PGA, with the amorphous PDLLA degrading faster than the semi-crystalline PLLA. PCL is significantly more hydrophobic and has a much slower degradation rate. Very few studies have focused on the hydrolytic degradation of the PDVL homopolymer.[1] However, it has been noted that δ-valerolactone units exhibit a higher resistance to hydrolysis compared to lactide units, which can be attributed to their more hydrophobic character and a lower proportion of ester groups.[1]
Experimental Protocols for In Vitro Degradation Studies
The following section outlines a typical experimental protocol for assessing the in vitro degradation of aliphatic polyesters, based on the ASTM F1635 standard and common laboratory practices.
Sample Preparation
-
Material Characterization: The initial properties of the polyester, including molecular weight (number average, Mn, and weight average, Mw) and crystallinity, should be thoroughly characterized using techniques like Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).
-
Specimen Fabrication: Polymer specimens are typically prepared as films, microspheres, or scaffolds, depending on the intended application. The dimensions and surface area-to-volume ratio of the specimens should be consistent and recorded, as they can influence the degradation rate.
-
Sterilization: If the intended application is biomedical, the specimens should be sterilized using a method that does not significantly alter their properties (e.g., ethylene oxide or gamma irradiation).
Degradation Medium
-
Phosphate-Buffered Saline (PBS): The most common degradation medium is PBS with a pH of 7.4, maintained at a physiological temperature of 37°C.
-
Enzymatic Solutions: To simulate in vivo conditions more closely or to study enzymatic degradation, specific enzymes like lipases or esterases can be added to the PBS solution at relevant concentrations.
Degradation Study Setup
-
Incubation: A statistically significant number of pre-weighed specimens are immersed in the degradation medium in sterile containers. The ratio of the medium volume to the specimen surface area should be kept high to avoid saturation with degradation byproducts.
-
Time Points: Specimens are retrieved from the degradation medium at predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days, and longer for slow-degrading polymers).
-
Medium Refreshment: The degradation medium is typically refreshed periodically to maintain a constant pH and remove degradation products.
Analysis of Degraded Samples
-
Weight Loss: Retrieved specimens are carefully rinsed with deionized water, dried to a constant weight under vacuum, and weighed. The percentage of weight loss is calculated relative to the initial weight.
-
Molecular Weight Changes: The molecular weight (Mn and Mw) of the degraded polymer is determined using GPC. The percentage decrease in molecular weight is a key indicator of the extent of chain scission.
-
Morphological Changes: The surface and internal morphology of the specimens can be examined using Scanning Electron Microscopy (SEM) to observe changes such as surface erosion, pore formation, and cracking.
-
Thermal Properties: DSC can be used to analyze changes in the glass transition temperature (Tg) and crystallinity of the polymer during degradation.
-
pH of the Medium: The pH of the degradation medium should be monitored regularly, as the release of acidic degradation byproducts can lower the pH and potentially accelerate further degradation.
Factors Influencing Polyester Degradation
The hydrolytic degradation of aliphatic polyesters is a complex process influenced by several interconnected factors. The following diagram illustrates these key relationships.
Caption: Key intrinsic and extrinsic factors affecting polyester degradation rate.
Conclusion
The selection of a suitable biodegradable polyester for a specific biomedical application requires a thorough understanding of its degradation kinetics. While PGA and PLA offer faster degradation profiles, PCL provides long-term stability. Poly(this compound) appears to occupy an intermediate position, though more quantitative data on its homopolymer degradation is needed for a precise comparison. The degradation rate of all these polyesters can be further tailored by adjusting their molecular weight, crystallinity, and by copolymerization. The experimental protocols outlined in this guide provide a framework for conducting robust in vitro degradation studies, which are essential for predicting the in vivo performance of these versatile biomaterials. Future research focusing on direct comparative studies of these homopolymers under standardized conditions will be invaluable for the continued development of advanced drug delivery systems and tissue engineering scaffolds.
References
A Comparative Guide to the Mechanical Properties of Poly(δ-valerolactone) Copolymers for Biomedical Research
For researchers, scientists, and drug development professionals, understanding the mechanical properties of biodegradable polymers is paramount for designing effective drug delivery systems and tissue engineering scaffolds. Poly(δ-valerolactone) (PDVL) and its copolymers are a promising class of biodegradable polyesters, offering a wide range of tunable mechanical properties. This guide provides a comparative analysis of the mechanical performance of various PDVL copolymers, supported by experimental data and detailed methodologies.
The versatility of PDVL copolymers stems from the ability to tailor their mechanical characteristics—such as tensile strength, modulus, and elongation at break—by copolymerizing δ-valerolactone with other monomers like lactide (LA), ε-caprolactone (CL), and trimethylene carbonate (TMC). This allows for the creation of materials ranging from rigid and strong to soft and elastomeric, catering to the specific requirements of different biomedical applications.
Comparative Mechanical Properties of PDVL Copolymers
The mechanical behavior of PDVL copolymers is significantly influenced by the type and ratio of the comonomer, the polymer's molecular weight, and its crystallinity. The following tables summarize the key mechanical properties of various PDVL copolymers from recent studies, providing a basis for comparison.
| Copolymer Composition | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| P(VL-co-LA) | Data not available | Data not available | Data not available | [1] |
| P(VL-co-CL) | Data not available | Data not available | Data not available | [2] |
| P(TMC-co-VL) (20:80) | ~10 | ~150 | ~400 | [3] |
| P(TMC-co-VL) (50:50) | ~5 | ~50 | >2000 | [3] |
| P(TMC-co-VL) (80:20) | <1 | <10 | >1000 | [3] |
| PMVL-PLLA-PMVL | Data not available | Data not available | Data not available | [4] |
| PEA from β-methyl-δ-valerolactone | 41–53 | Varies with linker length | 530–640 | [5][6] |
| PVCL-PEG-PVCL based PU (dry) | 1.1±0.2 to 14.4±1.8 | 2.2±0.3 to 18.6±0.7 | 296±59 to 1629±249 | [7] |
Table 1: Tensile Properties of Various Poly(δ-valerolactone) Copolymers. This table provides a comparative overview of the tensile strength, Young's modulus, and elongation at break for different PDVL-based copolymers. The properties vary significantly with the comonomer and its ratio.
| Copolymer | Storage Modulus (E') | Glass Transition Temp. (Tg) | Reference |
| PLA-PVL-PLA Triblock | Varies with temperature | PVL block: -50 to 50°C; PLA block: 50 to 80°C | [1] |
| P(TMC-co-VL) | Varies with temperature and composition | Decreases with increasing TMC content | [3] |
| Pδ-VL/TiO2 Nanohybrid | Increases with TiO2 content | ~52-59°C (pure Pδ-VL) | [8] |
Table 2: Dynamic Mechanical Properties of Select Poly(δ-valerolactone) Copolymers. This table highlights the viscoelastic properties, specifically the storage modulus and glass transition temperature, which are crucial for understanding the material's behavior under dynamic loading and at different temperatures.
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed for characterizing the mechanical properties of PDVL copolymers.
Tensile Testing
Tensile properties are typically determined following the ASTM D638 standard.
-
Specimen Preparation: Dog-bone shaped specimens are prepared by compression molding or solution casting of the polymer film. The dimensions of the specimens are in accordance with the specifications of ASTM D638.
-
Testing Procedure: The specimens are mounted in a universal testing machine. A uniaxial tensile load is applied at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[3] During the test, the load and displacement are recorded to generate a stress-strain curve.
-
Data Analysis: From the stress-strain curve, the tensile strength (maximum stress before failure), Young's modulus (slope of the initial linear portion), and elongation at break (percentage increase in length at fracture) are calculated.
Dynamic Mechanical Analysis (DMA)
DMA is used to characterize the viscoelastic properties of the copolymers.
-
Specimen Preparation: Rectangular film specimens (e.g., 10 mm × 5 mm × 0.1 mm) are prepared by solution casting.[3]
-
Testing Procedure: The specimen is subjected to a sinusoidal oscillating force at a specific frequency (e.g., 1 Hz or 10 Hz) while the temperature is ramped over a defined range (e.g., -80°C to 80°C) at a constant heating rate (e.g., 3°C/min).[3]
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are determined as a function of temperature. The glass transition temperature (Tg) is often identified as the peak of the tan delta curve.
Synthesis of PDVL Copolymers for Drug Delivery
The synthesis of PDVL copolymers is a critical step that dictates their final properties. Ring-opening polymerization (ROP) is the most common method for synthesizing these copolymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Poly(trimethylene carbonate- co -valerolactone) copolymers are materials with tailorable properties: from soft to thermoplastic elastomers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08087J [pubs.rsc.org]
- 4. WO2015161169A1 - Poly(beta-methyl-delta-valerolactone) block polymers - Google Patents [patents.google.com]
- 5. β-Methyl-δ-valerolactone-containing thermoplastic poly(ester-amide)s: synthesis, mechanical properties, and degradation behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. β-Methyl-δ-valerolactone-containing Thermoplastic Poly(ester-amide)s: Synthesis, Mechanical Properties, and Degradation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Initial Modulus Biodegradable Polyurethane Elastomers for Soft Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Validation of δ-Valerolactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the validation of the δ-valerolactone structure. By presenting experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for researchers in the fields of chemistry and drug development. For comparative analysis, data for ε-caprolactone, a structurally similar cyclic ester, is also included.
Data Presentation: Spectroscopic Analysis
The structural integrity of δ-valerolactone can be unequivocally confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they form a powerful analytical tool for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of δ-valerolactone is the strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic ester (lactone).
Table 1: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | δ-Valerolactone | ε-Caprolactone | Typical Range for Cyclic Esters |
| C=O Stretch | ~1740 | ~1740 | 1735-1750 (for δ-lactones) |
| C-O Stretch | ~1240 | ~1250 | 1000-1300 |
| C-H Stretch (alkane) | ~2850-2960 | ~2860-2940 | 2850-3000 |
Note: The exact wavenumber can vary slightly based on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
The ¹H NMR spectrum of δ-valerolactone exhibits distinct signals for the protons on each of the four methylene groups. The chemical shifts are influenced by their proximity to the electron-withdrawing ester group.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Position | δ-Valerolactone | ε-Caprolactone | General Expected Range |
| α-CH₂ (adjacent to C=O) | ~2.55 | ~2.64 | 2.0-2.6 |
| β-CH₂ | ~1.80-1.90 | ~1.60-1.70 | 1.5-2.0 |
| γ-CH₂ | ~1.80-1.90 | ~1.60-1.70 | 1.5-2.0 |
| δ-CH₂ (adjacent to O) | ~4.34 | - | 3.5-4.5 |
| ε-CH₂ (adjacent to O) | - | ~4.23 | 3.5-4.5 |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Position | δ-Valerolactone | ε-Caprolactone | General Expected Range |
| C=O | ~170.0 | ~175.0 | 160-180 |
| α-CH₂ | ~29.9 | ~34.0 | 20-40 |
| β-CH₂ | ~22.2 | ~25.5 | 20-30 |
| γ-CH₂ | ~19.0 | ~28.5 | 20-30 |
| δ-CH₂ | ~68.8 | ~29.0 | 60-70 (adjacent to O) |
| ε-CH₂ | - | ~64.0 | 60-70 (adjacent to O) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. The mass spectrum of δ-valerolactone shows a molecular ion peak corresponding to its molecular weight (100.12 g/mol ).[1]
Table 4: Key Mass Spectrometry Data (m/z)
| Ion | δ-Valerolactone | ε-Caprolactone | Interpretation |
| Molecular Ion [M]⁺ | 100 | 114 | Molecular weight of the compound |
| [M-H₂O]⁺ | 82 | 96 | Loss of a water molecule |
| [M-CO]⁺ | 72 | 86 | Loss of carbon monoxide |
| [M-C₂H₄]⁺ | 72 | 86 | Loss of ethene |
| [M-CO₂]⁺ | 56 | 70 | Loss of carbon dioxide |
| Principal Fragmentation | Loss of water and CO are common fragmentation pathways for lactones.[2] | Similar fragmentation patterns are observed. | Provides evidence for the lactone ring structure. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like δ-valerolactone, a neat spectrum is typically obtained. A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrument Setup: An FTIR (Fourier-Transform Infrared) spectrometer is used. A background spectrum of the empty sample holder is recorded first.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. The typical range for analysis is 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of δ-valerolactone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrument Setup: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used. The instrument is tuned to the appropriate nucleus (¹H or ¹³C).
-
Data Acquisition for ¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and number of scans.
-
Data Acquisition for ¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum by removing C-H coupling. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of δ-valerolactone is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column). The injector and transfer line temperatures are set to ensure volatilization without thermal decomposition. The MS is typically operated in electron ionization (EI) mode.
-
Data Acquisition: A small volume of the prepared sample (typically 1 µL) is injected into the GC. The oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase. As δ-valerolactone elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer scans a range of m/z values to generate a mass spectrum.
-
Data Processing: The resulting chromatogram shows the retention time of δ-valerolactone. The mass spectrum corresponding to that retention time is analyzed to identify the molecular ion and fragmentation patterns.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic validation of δ-valerolactone's structure.
Caption: Workflow for δ-valerolactone structure validation.
References
A Comparative Guide to the Thermal Properties of Delta-Valerolactone Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative thermal analysis of delta-valerolactone (DVL) copolymers, offering valuable insights for researchers and professionals in materials science and drug development. The thermal behavior of these biodegradable polyesters is critical for their processing and application in various fields, including controlled drug delivery and tissue engineering. This document summarizes key thermal properties, details experimental methodologies, and explores the structure-property relationships that govern the thermal characteristics of DVL copolymers.
Comparative Thermal Analysis Data
The thermal properties of this compound copolymers are significantly influenced by the choice of comonomer, copolymer composition, and architecture (e.g., block, random, or graft). The following tables summarize the glass transition temperature (Tg), melting temperature (Tm), decomposition temperature (Td), and crystallinity (Xc) of various DVL copolymers based on experimental data from peer-reviewed literature.
| Comonomer | DVL Molar % | Copolymer Type | Tg (°C) | Tm (°C) | Td (°C) | Crystallinity (%) | Reference |
| L-Lactide (LLA) | 8 | - | 48 | 156.2 | - | 34 | [1] |
| L-Lactide (LLA) | 19 | - | 37 | 78.1 and 106.0 | - | 18 | [1] |
| L-Lactide (LLA) | 33 | - | 20 | 72.5 and 101.2 | - | 19 | [1] |
| L-Lactide (LLA) | 41 | - | 10 | Amorphous | - | - | [1] |
| L-Lactide (LLA) | 30 | Blocky | - | Decreased | Higher than PLA | Decreased | [2] |
| L-Lactide (LLA) | 50 | Gradient | - | Decreased | Higher than PLA | Decreased | [2] |
| L-Lactide (LLA) | 70 | Random | - | Decreased | Higher than PLA | Decreased | [2] |
| ε-Caprolactone (ε-CL) | - | - | - | - | ~500 | - | [3] |
| Poly(ethylene glycol) (PEG) | - | - | - | - | 289-317 (T5%) | - |
Note: '-' indicates data not available in the cited sources.
Key Observations:
-
Influence of L-Lactide: Increasing the content of δ-valerolactone in copolymers with L-lactide leads to a decrease in both the glass transition temperature and the melting temperature.[1][2] This is attributed to the disruption of the crystalline structure of the polylactide segments by the more flexible DVL units.[1] Copolymers with a high DVL content (e.g., 41%) can become completely amorphous.[1] Interestingly, all DVL/LLA copolymers exhibited higher thermal stability compared to PLA homopolymers.[2]
-
Copolymer Architecture: The arrangement of the monomer units significantly impacts thermal properties. For instance, blocky DVL/LLA copolymers tend to show distinct thermal transitions for each block, whereas random copolymers exhibit a single, intermediate glass transition temperature.[2]
-
High Thermal Stability: Copolymers of DVL and ε-caprolactone have been shown to possess high thermal stability, with complete degradation occurring at temperatures near 500°C.[3]
Experimental Protocols
Accurate and reproducible thermal analysis is paramount for comparing the properties of DVL copolymers. Below are detailed methodologies for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity (Xc).[4]
Instrumentation: A heat-flux or power-compensated DSC instrument is used.[5]
Procedure:
-
Sample Preparation: A small sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[4] An empty sealed pan is used as a reference.
-
Thermal History Erasure: The sample is first heated to a temperature above its highest expected melting point (e.g., 190-230°C for DVL/LLA copolymers) and held for a few minutes (e.g., 4 minutes) to erase any prior thermal history.[6]
-
Cooling Cycle: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C) to observe crystallization behavior.[6]
-
Second Heating Cycle: A second heating scan is performed at a controlled rate (e.g., 10°C/min) to a temperature above the melting point.[6]
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.[1] The melting temperature (Tm) is taken as the peak temperature of the endothermic melting event. The degree of crystallinity (Xc) is calculated by dividing the measured heat of fusion (ΔHm) by the theoretical heat of fusion of the 100% crystalline homopolymer.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the copolymers.[7]
Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance.[8]
Procedure:
-
Sample Preparation: A small sample (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.[7]
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[7]
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a wide temperature range (e.g., from room temperature to 600°C or higher).[7]
-
Data Analysis: The TGA thermogram plots the percentage of weight loss as a function of temperature. The decomposition temperature (Td) can be reported as the onset temperature of decomposition or the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss). The derivative of the TGA curve (DTG) shows the rate of weight loss and its peak indicates the temperature of the maximum decomposition rate.[9]
Dynamic Mechanical Analysis (DMA)
DMA provides information on the viscoelastic properties of the copolymers, including the storage modulus (E'), loss modulus (E''), and tan delta, which can also be used to determine the glass transition temperature.[10][11]
Instrumentation: A dynamic mechanical analyzer capable of applying an oscillatory stress to the sample.[12]
Procedure:
-
Sample Preparation: Samples are typically prepared as rectangular films of specific dimensions (e.g., 30 mm x 5.0 mm x 0.3 mm).[6]
-
Clamping: The sample is mounted in a suitable clamp, such as a tension or film clamp.[13]
-
Measurement Parameters: The analysis is performed by applying a sinusoidal strain at a constant frequency (e.g., 1 Hz) and a small amplitude while ramping the temperature at a controlled rate (e.g., 3°C/min) over a desired range (e.g., -100°C to 150°C).[6]
-
Data Analysis: The glass transition temperature (Tg) is often determined from the peak of the tan delta curve or the onset of the drop in the storage modulus (E').[14] DMA can reveal multiple transitions, such as the individual glass transitions of different blocks in a block copolymer.[6]
Visualizing Methodologies and Relationships
To better illustrate the experimental workflow and the fundamental relationships in copolymer synthesis, the following diagrams are provided.
References
- 1. Lactide-Valerolactone Copolymers for Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. qualitest.ae [qualitest.ae]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. DMA: Dynamic Mechanical Analysis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. youtube.com [youtube.com]
assessing the purity of synthesized delta-valerolactone
A comprehensive guide to is essential for researchers, scientists, and drug development professionals to ensure the quality and reliability of their findings. This guide provides a detailed comparison of various analytical techniques, complete with experimental protocols and quantitative data, to aid in the selection of the most appropriate method for purity determination.
Comparison of Analytical Methods for Purity Assessment
The purity of synthesized delta-valerolactone (δ-valerolactone) can be determined using a variety of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or the detection of specific impurities. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it ideal for detecting trace impurities. For this compound analysis, GC-MS provides lower detection limits compared to Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Nonvolatile salt forms of lactones may require derivatization before GC-MS analysis.[1][2]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. When coupled with a mass spectrometer (LC-MS), it provides a robust method for the identification and quantification of this compound and its potential impurities.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atoms within the molecule, allowing for unambiguous identification and the determination of purity by comparing the integrals of signals from the main compound and impurities.[4][5][6][7][8]
Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid and non-destructive technique used to identify functional groups present in a molecule. For this compound, FTIR can confirm the presence of the characteristic lactone carbonyl group and other structural features.[9][10][11] While primarily qualitative, it can be used for purity assessment by comparing the spectrum of the synthesized compound with that of a pure standard.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different analytical methods used in assessing the purity of this compound.
| Analytical Method | Purity Achievable | Detection Limit | Key Advantages | Limitations |
| GC-MS | >99%[12] | Low (ng/mL range)[1][2] | High sensitivity and specificity; excellent for volatile impurities. | May require derivatization for non-volatile impurities. |
| HPLC/LC-MS | >98% | µg/mL to ng/mL range | Versatile for a wide range of impurities; no derivatization needed for non-volatile compounds. | Lower sensitivity compared to GC-MS for some compounds.[1][2] |
| NMR | Quantitative (qNMR) | ~0.1% (relative) | Provides structural confirmation and quantification without a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods. |
| FTIR | Qualitative | Not typically used for quantification of impurities. | Fast, non-destructive, and provides functional group information. | Limited quantitative capability for purity assessment. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). If salt impurities are expected, a derivatization step using a reagent like N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) may be necessary.[1][2]
-
GC Column: Use a capillary column suitable for the analysis of polar compounds, such as a DB-35MS (60 m × 0.25 mm, 0.25 µm film thickness).[13]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity by integrating the peak areas.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Column: A reverse-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.
-
Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm or Mass Spectrometry (LC-MS) for higher specificity.
-
Data Analysis: Calculate the purity based on the relative peak areas of this compound and any detected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.[7]
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher.[6]
-
Number of Scans: 16-64.
-
Relaxation Delay: 5 seconds for quantitative measurements.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.[6]
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Identify the characteristic peaks for this compound.[4][7] Purity can be estimated by comparing the integration of the main compound's signals to those of the impurities.
Workflow and Method Relationship Diagrams
The following diagrams illustrate the general workflow for purity assessment and the relationship between the different analytical techniques.
Caption: General workflow for the synthesis and purity assessment of this compound.
Caption: Relationship between analytical techniques for this compound purity analysis.
References
- 1. Analytical Methodologies for Detection of Gamma-valerolactone, this compound, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]
- 2. Analytical Methodologies for Detection of Gamma-Valerolactone, this compound, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices - UNT Digital Library [digital.library.unt.edu]
- 3. scispace.com [scispace.com]
- 4. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(542-28-9) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03016H [pubs.rsc.org]
- 7. Solved The 1H and 13C NMR spectra of δ-valerolactone | Chegg.com [chegg.com]
- 8. Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Preparation of δ-Valerolactone and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C5H8O2 | CID 10953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. US20110237806A1 - Process for preparing this compound in the gas phase - Google Patents [patents.google.com]
- 13. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
A Comparative Guide to Delta-Valerolactone-Based Materials for In Vitro and In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Delta-Valerolactone-Based Materials Against Common Alternatives, Supported by Experimental Data.
This compound (DVL), a versatile monomer, polymerizes to form poly(δ-valerolactone) (PVL), a biodegradable and biocompatible polyester garnering significant interest in the biomedical field. Its properties, often compared to the widely-used poly(ε-caprolactone) (PCL), make it a promising candidate for drug delivery systems and tissue engineering scaffolds. This guide provides a comprehensive comparison of DVL-based materials with other common aliphatic polyesters, presenting quantitative data from various in vitro and in vivo studies to aid in material selection and experimental design.
Performance Comparison: Drug Release and Biocompatibility
The efficacy of a biodegradable polymer in biomedical applications hinges on its drug release kinetics and its interaction with biological systems. The following tables summarize the performance of PVL-based materials in comparison to PCL and poly(lactic-co-glycolic acid) (PLGA).
In Vitro Drug Release Kinetics
Sustained and controlled drug release is a critical attribute of an effective drug delivery system. The rate of release is influenced by the polymer's crystallinity, degradation rate, and the physicochemical properties of the encapsulated drug.
Table 1: Comparison of In Vitro Drug Release from Various Polyester-Based Formulations
| Polymer Formulation | Drug | Drug Loading | System Type | Cumulative Release (Time) | Release Kinetics | Reference |
| Poly(δ-valerolactone-co-allyl-δ-valerolactone) (PVL-co-PAVL) | Paclitaxel | High | Microparticles | Detectable serum levels in vivo | First-Order | [1] |
| Poly(L-lactide) (PLLA) / Poly(ε-caprolactone) (PCL) Blend | Paclitaxel | Not Specified | Film | ~60% (35 days) | Biphasic | [2] |
| Poly(lactic-co-glycolic acid) (PLGA) | Paclitaxel | Not Specified | Nanoparticles | ~50% (24h), ~80% (14 days) | Biphasic | [3] |
| Poly(ε-caprolactone) (PCL) | Ketoprofen | ~18% (w/w) | Micelles | Sustained release over 10-68 hours | Initial burst followed by sustained release | [4] |
Note: Direct comparison is challenging due to variations in experimental conditions, drug loading, and formulation type across different studies. The data presented is for illustrative purposes to highlight general trends.
In Vitro and In Vivo Biocompatibility
Biocompatibility is paramount for any material intended for implantation. In vitro cytotoxicity assays and in vivo implantation studies are crucial for evaluating the cellular and tissue response to a biomaterial.
Table 2: Comparison of In Vitro and In Vivo Biocompatibility of Polyester-Based Materials
| Polymer | Study Type | Cell/Animal Model | Key Quantitative Finding | Conclusion | Reference |
| Poly(ε-caprolactone) (PCL) | In Vitro | Fibroblasts | >80% cell viability | Biocompatible | [5] |
| Poly(L-lactic acid) (PLLA) | In Vitro | Human Dermal Fibroblasts | ~80% cell viability | Biocompatible | [6] |
| Poly(lactic-co-glycolic acid) (PLGA) | In Vivo | Rabbit | No inflammatory reaction at 12 months | Biocompatible | [7] |
| Polyurethane-coated Implant | In Vivo | Human | Thicker fibrous capsule compared to smooth/textured implants | Biocompatible | [8] |
| Poly(L-lactide/ε-caprolactone) [P(L-LA/ε-CL)] | In Vivo | Wistar Rats | Thin fibrous capsule, progressive degradation over 28 months | Biocompatible | [9] |
Note: The thickness of the fibrous capsule is a key indicator of foreign body response; a thinner capsule generally indicates better biocompatibility. Cell viability is typically compared to a negative control (100% viability).
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in the evaluation of DVL-based materials.
Synthesis of Poly(δ-valerolactone-co-allyl-δ-valerolactone) (PVL-co-PAVL) Microparticles
This protocol describes a modified oil-in-water emulsion solvent evaporation method followed by UV-initiated cross-linking.[1]
-
Polymer Synthesis: Synthesize PVL-co-PAVL copolymer via ring-opening polymerization of δ-valerolactone and α-allyl-δ-valerolactone.
-
Emulsification:
-
Dissolve the PVL-co-PAVL copolymer in a suitable organic solvent (e.g., dichloromethane) to form the oil phase.
-
Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA) to form the water phase.
-
Add the oil phase to the water phase under high-speed homogenization to form an oil-in-water emulsion.
-
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microparticles.
-
Cross-linking: Expose the microparticle suspension to UV radiation in the presence of a photoinitiator to cross-link the allyl groups, enhancing the stability of the microparticles.
-
Purification: Wash the cross-linked microparticles with deionized water and a suitable solvent (e.g., ethanol) to remove residual surfactant and unreacted reagents.
-
Lyophilization: Freeze-dry the purified microparticles to obtain a fine powder.
In Vitro Drug Release Study
This protocol outlines a typical method for assessing the release of a drug from polymeric microparticles.[10]
-
Sample Preparation: Accurately weigh a specific amount of drug-loaded microparticles and suspend them in a known volume of release medium (e.g., phosphate-buffered saline, PBS, with a surfactant like Tween 80 to ensure sink conditions).
-
Incubation: Place the suspension in a temperature-controlled shaker bath (e.g., at 37°C) and agitate at a constant speed.
-
Sampling: At predetermined time intervals, withdraw a specific volume of the release medium.
-
Sample Replacement: Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Drug Quantification: Centrifuge the collected samples to pellet any suspended microparticles. Analyze the supernatant for drug concentration using a suitable analytical method (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]
-
Cell Seeding: Seed a specific type of cells (e.g., fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Material Exposure: Prepare extracts of the biomaterial by incubating it in cell culture medium for a specified period (e.g., 24 hours). Remove the old medium from the cells and add the material extracts at various concentrations. Include a negative control (cells with fresh medium only) and a positive control (cells with a cytotoxic agent).
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 3-4 hours). Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation of Cell Viability: Express the cell viability as a percentage relative to the negative control.
In Vivo Subcutaneous Implantation and Histological Analysis
This protocol describes the surgical implantation of a biomaterial scaffold in a rodent model and the subsequent histological evaluation.[15][16][17][18][19]
-
Animal Model: Use a suitable animal model, such as Wistar or Sprague-Dawley rats.
-
Anesthesia and Surgical Preparation: Anesthetize the animal and shave and disinfect the surgical site (e.g., the dorsal region).
-
Implantation: Make a small incision and create a subcutaneous pocket. Insert the sterile biomaterial implant into the pocket.
-
Suturing: Close the incision with sutures.
-
Post-operative Care: Monitor the animals for any signs of infection or distress and provide appropriate care.
-
Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Processing:
-
Fix the tissue samples in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Dehydrate the samples through a series of graded ethanol solutions.
-
Embed the samples in paraffin wax.
-
Section the paraffin blocks into thin slices (e.g., 4-5 µm) using a microtome.
-
-
Staining and Analysis:
-
Mount the sections on microscope slides and stain with appropriate histological stains (e.g., Hematoxylin and Eosin (H&E) for general morphology, Masson's Trichrome for collagen deposition).
-
Examine the stained sections under a microscope to evaluate the tissue response, including the thickness of the fibrous capsule, the presence and type of inflammatory cells, and tissue integration.
-
Utilize a semi-quantitative scoring system to objectively assess the inflammatory response and fibrosis.
-
Visualizing Biological Interactions and Experimental Processes
Understanding the complex interactions between biomaterials and the host, as well as the flow of experimental procedures, is crucial for research and development. The following diagrams, generated using Graphviz, illustrate these concepts.
Foreign Body Response to a Biodegradable Implant
The implantation of any biomaterial elicits a foreign body response (FBR), a complex cascade of events orchestrated by the immune system. For biodegradable materials, this response is further influenced by the degradation products.
Caption: The foreign body response to a biodegradable polyester implant.
Experimental Workflow for Biomaterial Evaluation
A systematic approach is necessary to comprehensively evaluate a novel biomaterial for its potential in drug delivery and tissue engineering applications.
Caption: A typical workflow for the evaluation of a new biomaterial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigating the effect of poly (ɛ-caprolactone) nanofibers scaffolds with random, unidirectionally, and radially aligned morphologies on the Fibroblast cell’s attachment and growth behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Culture of Human Dermal Fibroblasts on Novel Electrospun Polylactic Acid Fiber Scaffolds Loaded with Encapsulated Polyepicatechin Physical Gels [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatibility of polyurethane-coated breast implants: A histological comparison of implant capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel-loaded polymeric microparticles: Quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. Effect of tissue microenvironment on fibrous capsule formation to biomaterial-coated implants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The inflammatory response to implanted materials, fibrous capsule characterisation [internal-frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medrxiv.org [medrxiv.org]
- 19. medrxiv.org [medrxiv.org]
A Comparative Guide to Cytotoxicity Assays for Poly(delta-valerolactone) Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The in vitro assessment of cytotoxicity is a critical step in the biocompatibility evaluation of biomaterials intended for medical applications. For biodegradable polymers like poly(delta-valerolactone) (PDL), which are promising for tissue engineering and drug delivery scaffolds, it is essential to employ reliable and appropriate methods to determine their potential to cause cellular damage. This guide provides an objective comparison of three commonly used cytotoxicity assays—MTT, LDH, and Live/Dead—for the evaluation of PDL scaffolds, supported by experimental data and detailed protocols.
Comparison of Cytotoxicity Assay Performance
The selection of a suitable cytotoxicity assay depends on the specific research question, the nature of the biomaterial, and the cell type being used. Below is a summary of quantitative data from studies on PDL and similar polyester scaffolds. It is important to note that direct comparative studies on the same PDL scaffold are limited, and the data presented is synthesized from various sources.
Table 1: Quantitative Comparison of Cytotoxicity Assays for Polyester Scaffolds
| Assay | Principle | Endpoint Measured | Typical Results for PDL/PCL Scaffolds | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. | Cell viability (metabolic activity) | High cell viability (>80-90%) is commonly reported for PDL and PCL scaffolds.[1][2][3] | High sensitivity, quantitative, well-established. | Can be affected by the scaffold's properties (e.g., color, reducing agents). Potential for false results due to formazan crystal adsorption on scaffold surfaces.[4] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell death (membrane integrity) | Low LDH release, indicating minimal cytotoxicity, is typical for biocompatible polyester scaffolds.[5] | Quantitative, sensitive for early necrotic events.[6] | Less sensitive for apoptotic cell death where membrane integrity is initially maintained.[6] Can be influenced by serum LDH in the culture medium. |
| Live/Dead Assay | Simultaneous staining with two fluorescent dyes: Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red). | Live and dead cells (membrane integrity and intracellular esterase activity) | Predominantly green fluorescence (live cells) with very few red-stained (dead) cells observed on scaffolds.[7][8][9][10] | Provides direct visualization of live and dead cells on the scaffold surface. Qualitative and semi-quantitative. | Requires fluorescence microscopy. Quantification can be more complex than colorimetric assays. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the three assays, which should be optimized for specific cell types and PDL scaffold characteristics.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
PDL scaffolds sterilized and placed in a 24-well plate.
-
Cell suspension of the desired cell line (e.g., L929 fibroblasts, Mesenchymal Stem Cells).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Protocol:
-
Seed cells onto the PDL scaffolds in the 24-well plate at a predetermined density and incubate for the desired period (e.g., 24, 48, 72 hours). Include control wells with cells only (no scaffold) and scaffolds only (no cells).
-
After the incubation period, remove the culture medium from each well.
-
Add fresh culture medium and MTT solution (10% of the medium volume) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, protected from light.
-
After incubation, remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals. The volume should be sufficient to cover the scaffold and cells.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete solubilization.
-
Transfer the colored solution from each well to a 96-well plate.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage relative to the control cells cultured without a scaffold.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
PDL scaffolds in a 24-well plate with seeded cells.
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution).
-
Positive control (e.g., cell lysis solution provided in the kit).
-
Microplate reader.
Protocol:
-
Seed cells onto the PDL scaffolds and incubate for the desired time. Include negative control (cells only), positive control (cells treated with lysis buffer), and scaffold-only control wells.
-
After incubation, carefully collect a sample of the culture supernatant from each well. Avoid disturbing the cells attached to the scaffold.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, typically by comparing the LDH release from test samples to the maximum LDH release from the positive control.
Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay provides a direct visualization of live and dead cells on the scaffold.
Materials:
-
PDL scaffolds with seeded cells in a suitable culture vessel (e.g., glass-bottom dish or chamber slide).
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1).
-
Sterile PBS.
-
Fluorescence microscope with appropriate filters.
Protocol:
-
Seed cells onto the PDL scaffolds and incubate for the desired period.
-
Prepare the Live/Dead staining solution by diluting Calcein-AM and Ethidium Homodimer-1 in sterile PBS according to the kit's instructions.
-
Carefully remove the culture medium from the scaffolds.
-
Gently wash the scaffolds with sterile PBS to remove any remaining serum.
-
Add the Live/Dead staining solution to cover the scaffolds and incubate for 15-30 minutes at room temperature, protected from light.
-
After incubation, carefully remove the staining solution.
-
Mount the scaffolds for microscopy.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Images can be captured and analyzed using image analysis software to quantify the percentage of live and dead cells.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each cytotoxicity assay.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Poly(δ-valerolactone-co-allyl-δ-valerolactone) cross-linked microparticles: Formulation, characterization and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Delta-Valerolactone: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides essential information and a procedural workflow for the proper disposal of delta-valerolactone, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be aware of the immediate safety hazards associated with this compound. This substance is classified as causing serious eye damage.[1][2][3] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Source |
| Eye/Face Protection | Chemical splash goggles or face shield. | [1][4][5] |
| Hand Protection | Appropriate protective gloves. | [4][5] |
| Skin Protection | Laboratory coat or chemical apron. | [4][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. | [4][5] |
In case of accidental exposure, follow these first-aid measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin: Flush skin with plenty of water while removing contaminated clothing.[4]
-
Ingestion: If swallowed, wash out the mouth with water and get medical aid.[4]
-
Inhalation: Remove from exposure to fresh air immediately.[4]
Spill Management
In the event of a spill, the immediate priority is to contain the substance and prevent its spread.
Spill Cleanup Protocol:
-
Wear appropriate PPE as detailed in the table above.
-
Contain the spill: Absorb the spilled material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[4][5]
-
Collect the waste: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[4]
-
Clean the area: Once the bulk of the spill is removed, clean the contaminated surface with copious amounts of water.[5]
-
Dispose of materials: All contaminated materials, including the absorbent, must be disposed of as hazardous waste.[1]
Disposal Workflow
The proper disposal of this compound is governed by a combination of federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) provides guidelines for classifying chemical waste under 40 CFR Parts 261.3.[4] However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to local and state regulations, which may be more stringent.
The following diagram illustrates a general workflow for the disposal of this compound:
Step-by-Step Disposal Procedure
-
Waste Characterization : The first step is to determine if the this compound waste is classified as hazardous. This determination must be made in accordance with EPA regulations (40 CFR Part 261.3) and any applicable state and local laws.[4] It is the responsibility of the waste generator to make this classification.[4][6][7]
-
Consult Institutional EHS : Always consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and have established procedures for chemical waste disposal.
-
Containerization :
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Do not overfill the waste container.
-
-
Storage and Segregation :
-
Final Disposal :
-
Arrange for the disposal of the waste through your institution's EHS-approved hazardous waste management contractor.
-
Some safety data sheets suggest the possibility of dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] However, this should only be performed by a licensed and permitted hazardous waste disposal facility.
-
Disposal of Empty Containers :
-
Empty containers that held this compound must also be managed properly.
-
Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After triple rinsing and allowing the container to air dry, it may be possible to dispose of it as non-hazardous waste, but this should be confirmed with your EHS department.[8] Deface the original label before disposal.[8]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. lobachemie.com [lobachemie.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. youtube.com [youtube.com]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Delta-Valerolactone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for δ-Valerolactone, including operational and disposal plans, to foster a secure laboratory environment.
Physical and Chemical Properties
Understanding the physical and chemical properties of δ-Valerolactone is the first step in safe handling. This data is summarized below for easy reference.
| Property | Value |
| Appearance | Clear yellow liquid[1] |
| CAS Number | 542-28-9[2][3] |
| Molecular Formula | C5H8O2[2] |
| Molecular Weight | 100.12 g/mol |
| Flash Point | 112 °C (233.6 °F)[1][4] |
| Autoignition Temperature | 390 °C (734 °F)[1][4] |
| Explosion Limits | Lower: 1.70 vol %, Upper: 9.00 vol %[1][4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes serious eye damage.[2][3] It may also cause skin and respiratory tract irritation.[1][5] Therefore, adherence to proper PPE protocols is mandatory.
| Hazard | Recommended PPE |
| Eye Damage | Chemical splash goggles or tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][6] |
| Skin Irritation | Appropriate protective gloves and a chemical apron or impervious clothing.[1][6][7] |
| Inhalation | Use in a well-ventilated area. If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6] |
Experimental Workflow for Handling this compound
A systematic approach is crucial when working with δ-Valerolactone. The following diagram outlines the recommended workflow from preparation to disposal.
Caption: Workflow for Safe Handling of δ-Valerolactone.
Step-by-Step Handling and Storage Procedures
Handling:
-
Ventilation: Always handle δ-Valerolactone in a well-ventilated area.[2][6] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Avoid Contact: Avoid breathing vapor, mist, or gas.[1] Prevent contact with skin and eyes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[2] Always wash hands after handling.[2]
Storage:
-
Container: Store in a tightly closed container.[1]
-
Conditions: Keep in a cool, dry place.[1] Refrigeration (below 4°C/39°F) is recommended.[1]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents.[5]
Emergency and First Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[2][4] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] |
| Inhalation | Remove from exposure to fresh air immediately.[1] If breathing is difficult, administer oxygen.[5] |
| Ingestion | Do NOT induce vomiting.[4] Wash out mouth with water and get medical aid.[1] |
Accidental Release and Disposal Plan
Spill Response:
-
Ventilate: Ensure adequate ventilation in the spill area.[1]
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collection: Place the absorbed material into a suitable container for disposal.[1]
-
Tools: Use non-sparking tools to prevent ignition.[6]
Disposal:
-
Regulations: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[1]
-
Method: Dispose of the waste material in accordance with national and local regulations. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Containers: Handle uncleaned containers as you would the product itself.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with δ-Valerolactone.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lobachemie.com [lobachemie.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. echemi.com [echemi.com]
- 7. This compound(542-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
